1-(5-Chloro-2-methoxyphenyl)ethanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSSGZBQJZZVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanol (CAS 7569-69-9)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide has been compiled from available chemical supplier data and general chemical principles. Detailed experimental data from peer-reviewed scientific literature for 1-(5-Chloro-2-methoxyphenyl)ethanol (CAS 7569-69-9) is limited. Therefore, some sections are based on extrapolations from structurally related compounds and should be treated as provisional. All experimental work should be conducted with appropriate safety precautions and validated independently.
Introduction
This compound is a substituted aromatic alcohol that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a chloro group para to the ethanol moiety and a methoxy group in the ortho position, offers a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of its known properties, potential synthetic routes, and applications, with a particular focus on its relevance to the fields of pharmaceutical and agrochemical research. The presence of both electron-withdrawing (chloro) and electron-donating (methoxy) groups on the phenyl ring, in addition to a chiral center at the benzylic carbon, makes this compound an interesting subject for studies in medicinal chemistry and material science.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 7569-69-9 | - |
| Molecular Formula | C₉H₁₁ClO₂ | [1] |
| Molecular Weight | 186.63 g/mol | [1] |
| Appearance | Pale yellow liquid | [1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Reactivity
While specific, detailed, and validated synthetic protocols for this compound are not extensively documented in peer-reviewed journals, a general and plausible synthetic pathway can be proposed based on standard organic chemistry transformations.
Proposed Synthetic Pathway: Grignard Reaction
A common and effective method for the synthesis of secondary alcohols such as this is the Grignard reaction. This would involve the reaction of a Grignard reagent, prepared from a suitable haloanisole, with acetaldehyde.
Caption: Proposed Grignard synthesis of this compound.
Experimental Protocol (Hypothetical):
Step 1: Preparation of (5-Chloro-2-methoxyphenyl)magnesium bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 5-bromo-2-chloroanisole in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the haloanisole solution to the magnesium turnings and gently heat to initiate the Grignard reagent formation, as evidenced by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining haloanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetaldehyde and Workup
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of freshly distilled acetaldehyde in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Initiation: A crystal of iodine is often used to activate the magnesium surface and initiate the formation of the Grignard reagent.
-
Temperature Control: The reaction with acetaldehyde is exothermic. Maintaining a low temperature during the addition helps to prevent side reactions and improve the yield of the desired product.
-
Workup: The use of a mild acid, such as a saturated solution of ammonium chloride, is crucial to protonate the alkoxide intermediate to form the alcohol without causing unwanted side reactions that could occur with stronger acids.
Potential Applications in Drug Discovery and Agrochemicals
This compound is primarily utilized as a chemical intermediate.[1] Its structural features are of interest to medicinal chemists for several reasons:
-
Scaffold for Biologically Active Molecules: The substituted phenyl ethanol core is a common motif in a wide range of biologically active compounds. The chloro and methoxy groups can be further functionalized or can serve to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Prochiral Center: The secondary alcohol provides a chiral center, allowing for the synthesis of enantiomerically pure compounds, which is often a critical aspect of modern drug design.
-
Modulation of Physicochemical Properties: The chloro group generally increases lipophilicity, which can enhance membrane permeability. The methoxy group can act as a hydrogen bond acceptor and its metabolic stability can be advantageous.
While specific examples of drugs or agrochemicals derived directly from this compound are not prevalent in the public domain, it has been noted for its potential in the synthesis of compounds with anti-inflammatory and anti-tumor properties.[1]
Caption: Potential applications of this compound.
Spectroscopic Analysis (Predicted)
No experimentally derived spectroscopic data for this compound is currently available in public databases. However, based on its structure, the following characteristic signals can be predicted:
-
¹H NMR:
-
Aromatic protons would appear as multiplets in the range of δ 6.8-7.5 ppm.
-
The methoxy group would present as a singlet around δ 3.8-4.0 ppm.
-
The benzylic proton (CH-OH) would be a quartet around δ 4.8-5.0 ppm, coupled to the methyl protons.
-
The methyl group protons would appear as a doublet around δ 1.4-1.6 ppm, coupled to the benzylic proton.
-
The hydroxyl proton would be a broad singlet, with its chemical shift dependent on concentration and solvent.
-
-
¹³C NMR:
-
Aromatic carbons would resonate in the δ 110-160 ppm region.
-
The carbon bearing the methoxy group would be downfield shifted.
-
The benzylic carbon (CH-OH) would be in the δ 65-75 ppm range.
-
The methoxy carbon would appear around δ 55-60 ppm.
-
The methyl carbon would be in the δ 20-25 ppm region.
-
-
IR Spectroscopy:
-
A broad O-H stretch from the alcohol at approximately 3300-3500 cm⁻¹.
-
C-H stretches from the aromatic ring and alkyl groups just above and below 3000 cm⁻¹.
-
C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretch from the alcohol and ether around 1050-1250 cm⁻¹.
-
A C-Cl stretch in the fingerprint region.
-
-
Mass Spectrometry:
-
The molecular ion peak [M]⁺ would be expected at m/z 186, with an [M+2]⁺ peak at m/z 188 with approximately one-third the intensity, characteristic of the chlorine isotope pattern.
-
A prominent fragment would be the loss of a methyl group ([M-15]⁺).
-
Another significant fragment would be the benzylic cleavage to form the [M-CH₃CHO]⁺ ion.
-
Safety and Handling
Specific toxicological data for this compound is not available. However, based on structurally similar compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Conclusion
This compound is a valuable, albeit not extensively studied, chemical intermediate. Its utility as a building block for more complex molecules in the pharmaceutical and agrochemical industries is clear from its structure. The lack of detailed, publicly available experimental data underscores the need for further research to fully characterize this compound and explore its potential in various synthetic applications. The protocols and data presented in this guide are intended to provide a foundation for researchers and to stimulate further investigation into the properties and reactivity of this interesting molecule.
References
[1] LookChem. (2-Methoxy-5-chlor-phenyl)-aethanol(7569-69-9). Available at: [Link]
Sources
physicochemical properties of 1-(5-Chloro-2-methoxyphenyl)ethanol
An In-Depth Technical Guide to the Physicochemical Characterization of 1-(5-Chloro-2-methoxyphenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive framework for the physicochemical characterization of this compound, a compound of interest for researchers in synthetic chemistry and drug development. Given the limited availability of experimental data for this specific substituted phenyl ethanol, this document serves as a practical whitepaper detailing the necessary protocols to determine its core properties. We move beyond theoretical values to provide field-proven, step-by-step methodologies for determining critical parameters such as lipophilicity (LogP) and aqueous solubility. This guide is structured to empower researchers to generate reliable, high-quality data essential for advancing discovery and development programs.
Introduction and Molecular Overview
This compound is a halogenated aromatic alcohol. Its structure, featuring a chloro- and a methoxy- substituent on the phenyl ring, suggests its potential utility as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The interplay between the lipophilic chloro group, the polar hydroxyl group, and the hydrogen-bond accepting methoxy group creates a unique physicochemical profile that dictates its behavior in both chemical reactions and biological systems. Understanding these properties is not merely an academic exercise; it is a prerequisite for rational drug design, formulation development, and process chemistry.
Molecular Structure:
This guide will provide the experimental foundation to move from this structural representation to a functional understanding of the molecule's properties.
Physicochemical Properties: A Profile
The following table summarizes the calculated and predicted physicochemical properties for this compound. It must be emphasized that while calculated values like molecular weight are exact, parameters such as LogP and pKa are estimations. The subsequent sections of this guide provide the methodologies to determine these empirically.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₁₁ClO₂ | Calculated |
| Molecular Weight | 186.63 g/mol | Calculated |
| Exact Mass | 186.044756 Da | Calculated |
| XLogP3 (Predicted) | ~2.5 - 3.0 | Predicted (Based on similar structures) |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| pKa (Predicted, Acidic) | ~14.0 (Alcoholic OH) | Predicted |
| Physical Form | Expected to be a liquid or low-melting solid at STP | Inferred from related isomers[1] |
Core Experimental Workflows for Characterization
A systematic approach is essential for the reliable characterization of a novel chemical entity. The following workflow illustrates the logical progression from a newly synthesized compound to a well-characterized molecule ready for further application.
Caption: Experimental workflow for Shake-Flask LogP determination.
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases: Prepare a sufficient quantity of n-octanol saturated with water and water saturated with n-octanol by mixing them vigorously for 24 hours and allowing the layers to separate.
-
Stock Solution: Prepare a stock solution of this compound in n-octanol (e.g., 1 mg/mL).
-
Partitioning: In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine 10 mL of the saturated water phase and 10 mL of the saturated n-octanol phase. Add a small, precise volume of the compound's stock solution.
-
Equilibration: Agitate the vessel at a constant temperature (typically 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. The choice of agitation method should ensure thorough mixing without forming a permanent emulsion.
-
Phase Separation: Centrifuge the vessel to achieve a clean separation of the two phases.
-
Sampling & Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous and n-octanol layers using a validated HPLC-UV method. [2]It is critical to prepare calibration standards in both pure n-octanol and pure water to ensure accurate quantification.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Expert Insight: Low aqueous solubility is a primary hurdle in drug development, often leading to poor bioavailability. [3]Determining solubility early and across a physiologically relevant pH range (1.2 to 6.8) is crucial. [3]For ionizable compounds, solubility can change dramatically with pH. While this compound is a neutral molecule with a very high (non-physiological) pKa, assessing its solubility in standard buffers is still best practice. The equilibrium shake-flask method is the recommended approach. [4]
Sources
A Comprehensive Guide to the Structural Analysis and Confirmation of 1-(5-Chloro-2-methoxyphenyl)ethanol
Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Development
In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The structural integrity of a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth technical overview of the analytical methodologies required for the comprehensive structural analysis and confirmation of 1-(5-Chloro-2-methoxyphenyl)ethanol, a substituted aromatic alcohol of interest in medicinal chemistry.
As a Senior Application Scientist, my experience underscores the necessity of a multi-technique approach to structural elucidation. No single method provides a complete picture; rather, it is the convergence of data from orthogonal techniques that builds a robust and irrefutable structural assignment. This guide is structured not as a rigid protocol, but as a logical workflow, explaining the causality behind each experimental choice and demonstrating how each step provides a self-validating system for the final structural confirmation. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—and culminate with the definitive method of X-ray Crystallography.
The Analytical Workflow: A Multi-Pronged Approach to Structural Confirmation
The journey from a synthesized compound to a confirmed molecular structure follows a logical progression. Each step provides a piece of the puzzle, with the collective data culminating in a comprehensive and unambiguous structural assignment. The following workflow illustrates the synergistic relationship between the key analytical techniques discussed in this guide.
Caption: An overview of the integrated workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this compound, a combination of ¹H and ¹³C NMR, potentially supplemented with 2D techniques like COSY and HSQC, will be instrumental.
Expertise & Experience: The Rationale Behind NMR Experiments
The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon in the molecule. A standard ¹H NMR will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. A proton-decoupled ¹³C NMR will show the number of unique carbon environments.[1] The chemical shifts in both spectra are highly sensitive to the electronic effects of the chloro and methoxy substituents on the aromatic ring.[2]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.
-
Spectrometer Setup: The sample is inserted into the NMR spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.[3]
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is performed.
-
Key parameters include a 30-45° pulse angle, a spectral width covering the expected range of chemical shifts (e.g., 0-12 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is typically run to simplify the spectrum to a series of singlets.
-
A wider spectral width is required (e.g., 0-220 ppm).[1] Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are often necessary.[1]
-
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.3 | d | 1H | H-6 | ortho to the methoxy group and meta to the chloro group. |
| ~7.2 | dd | 1H | H-4 | meta to both the methoxy and chloro groups. |
| ~6.8 | d | 1H | H-3 | ortho to the methoxy group. |
| ~5.0 | q | 1H | CH-OH | Methine proton adjacent to the hydroxyl group and the aromatic ring. |
| ~3.9 | s | 3H | OCH₃ | Methoxy group protons. |
| ~2.5 | br s | 1H | OH | Hydroxyl proton; chemical shift can be variable and the peak may be broad. |
| ~1.5 | d | 3H | CH₃ | Methyl group protons coupled to the methine proton. |
Note: Predicted chemical shifts are based on additive models for substituted benzenes and data from analogous compounds.[4]
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155 | C-2 | Aromatic carbon bearing the electron-donating methoxy group. |
| ~140 | C-1 | Aromatic carbon attached to the ethanol substituent. |
| ~129 | C-4 | Aromatic carbon meta to both substituents. |
| ~128 | C-6 | Aromatic carbon ortho to the methoxy group. |
| ~125 | C-5 | Aromatic carbon bearing the electron-withdrawing chloro group. |
| ~112 | C-3 | Aromatic carbon ortho to the methoxy group. |
| ~70 | CH-OH | Methine carbon of the ethanol substituent. |
| ~56 | OCH₃ | Methoxy carbon. |
| ~25 | CH₃ | Methyl carbon of the ethanol substituent. |
Note: Predicted chemical shifts are based on established substituent effects on benzene rings.[4][5]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its substructures. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely yield a strong signal for the protonated molecule.[6]
Expertise & Experience: Interpreting the Mass Spectrum
The molecular ion peak (or the protonated molecule in ESI) will confirm the molecular formula. The isotopic pattern of the molecular ion will be a key indicator of the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The fragmentation pattern will provide evidence for the connectivity of the functional groups. For benzyl alcohols, common fragmentation pathways include the loss of water and cleavage of the C-C bond adjacent to the hydroxyl group.[7][8]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, typically at a concentration of 1-10 µg/mL.
-
Infusion: The sample solution is introduced into the ESI source at a low flow rate (e.g., 5-20 µL/min) via a syringe pump.[9]
-
Ionization: A high voltage (typically 3-5 kV) is applied to the capillary tip, generating a fine spray of charged droplets.[9]
-
Desolvation: The charged droplets are desolvated with a heated drying gas (e.g., nitrogen) to release the analyte ions into the gas phase.[10]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data for this compound
| m/z (predicted) | Ion | Rationale |
| 186/188 | [M]⁺• | Molecular ion, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 171/173 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |
| 168/170 | [M - H₂O]⁺• | Loss of a water molecule, a common fragmentation for alcohols.[8] |
| 157/159 | [M - C₂H₅O]⁺ | Cleavage of the bond between the aromatic ring and the ethanol substituent. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkyl-substituted aromatic compounds. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.[11]
Expertise & Experience: The Diagnostic Power of IR
For this compound, the IR spectrum will provide clear evidence for the presence of the hydroxyl (O-H) group, the aromatic ring (C=C and C-H stretches), the ether linkage (C-O), and the carbon-chlorine bond (C-Cl). The broadness of the O-H stretch is a key diagnostic feature.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded.
-
Sample Application: A small amount of the liquid or solid sample is placed directly onto the ATR crystal. For solids, a pressure clamp is used to ensure good contact.[12]
-
Spectrum Acquisition: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to yield the spectrum of the sample.
-
Cleaning: The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) after the measurement.
Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3550-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2980-2850 | C-H stretch | Aliphatic |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1200 | C-O stretch | Aryl ether |
| 1100-1000 | C-O stretch | Secondary alcohol |
| 800-600 | C-Cl stretch | Aryl chloride |
Note: Predicted absorption ranges are based on standard IR correlation tables.[13]
X-Ray Crystallography: The Definitive Structural Confirmation
While spectroscopic methods provide compelling evidence for a proposed structure, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation.[14] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and stereochemistry.[15]
Expertise & Experience: The Gold Standard
Obtaining a high-quality single crystal suitable for X-ray diffraction can be challenging but is well worth the effort for definitive structural proof. The resulting electron density map provides a visual and quantifiable representation of the molecule's structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the compound. Common methods include slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.[16]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to best fit the experimental data.
The successful solution and refinement of the X-ray diffraction data for this compound would provide a definitive 3D model of the molecule, confirming the connectivity and stereochemistry proposed by the spectroscopic methods.
Conclusion: A Synergistic Approach to Certainty
The structural elucidation of this compound, as outlined in this guide, is a testament to the power of a multi-faceted analytical approach. By integrating the insights from NMR, MS, and IR spectroscopy, a highly confident structural hypothesis can be formulated. This hypothesis is then unequivocally confirmed through the atomic-level resolution of X-ray crystallography. This rigorous, self-validating workflow ensures the scientific integrity of the data, providing the trustworthy and authoritative structural confirmation required for advancing drug development programs.
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ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (2016). Journal of Chemical Education, 93(7), 1264–1269. Available at: [Link]
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Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Retrieved from [Link]
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Perles, J. (Ed.). (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. MDPI. Retrieved from [Link]
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Malo, C., et al. (2020). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 92(1), 227–248. Available at: [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]
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University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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Spectroscopic Blueprint of 1-(5-Chloro-2-methoxyphenyl)ethanol: A Technical Guide
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is a cornerstone of innovation and quality control. 1-(5-Chloro-2-methoxyphenyl)ethanol is a substituted phenylethanol derivative with potential applications as a synthetic intermediate in drug discovery. Its chemical identity, purity, and isomeric integrity are critical parameters that directly impact downstream applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful analytical triad for the unambiguous characterization of this molecule.
This technical guide presents a comprehensive overview of the expected spectroscopic data for this compound. As direct experimental spectra for this specific compound are not widely published, this document leverages a data-driven approach, synthesizing information from structurally analogous compounds and established spectroscopic principles to provide a reliable predictive blueprint. This guide is intended for researchers, scientists, and drug development professionals, offering both detailed spectral analysis and field-proven experimental protocols.
Molecular Structure
The structural foundation of our analysis is the molecule this compound. Its architecture, featuring a chlorinated and methoxylated phenyl ring attached to an ethanol moiety, dictates its unique spectroscopic fingerprint.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for determining the connectivity of a molecule. The chemical shift of each proton is highly sensitive to its local electronic environment, providing a detailed map of the molecular structure.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic, methoxy, methyl, and hydroxyl protons. The chemical shifts and coupling patterns are influenced by the electron-donating methoxy group and the electron-withdrawing chloro group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | ~2.0-3.0 | Singlet (broad) | - |
| -CH₃ (ethanol) | ~1.5 | Doublet | ~6.5 |
| -OCH₃ | ~3.9 | Singlet | - |
| -CH(OH) | ~5.0 | Quartet | ~6.5 |
| Aromatic H | ~6.8-7.4 | Multiplet | - |
-
Aromatic Protons (δ ~6.8-7.4 ppm): The three aromatic protons will appear as a complex multiplet. The proton ortho to the methoxy group is expected to be the most upfield due to the shielding effect of the methoxy group. The other two protons will be further downfield, with their exact shifts and coupling constants determined by their positions relative to the chloro and methoxy substituents.
-
Benzylic Proton (-CH(OH), δ ~5.0 ppm): This proton is adjacent to the hydroxyl group and the aromatic ring, leading to a downfield shift. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group.
-
Methoxy Protons (-OCH₃, δ ~3.9 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.
-
Methyl Protons (-CH₃, δ ~1.5 ppm): These protons are on the carbon adjacent to the chiral center and will appear as a doublet due to coupling with the single benzylic proton.
-
Hydroxyl Proton (-OH, δ ~2.0-3.0 ppm): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and may not show coupling to the benzylic proton.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters for a 400 MHz spectrometer would include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum, and integrate the signals to determine the relative number of protons.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ (ethanol) | ~25 |
| -OCH₃ | ~56 |
| -CH(OH) | ~68 |
| Aromatic C-Cl | ~127 |
| Aromatic C-H | ~110-130 |
| Aromatic C-CH(OH) | ~135 |
| Aromatic C-OCH₃ | ~155 |
-
Aromatic Carbons (δ ~110-155 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the methoxy group will be the most downfield (~155 ppm), while the carbon ortho to the methoxy group will be significantly shielded (~110 ppm). The carbon attached to the chloro group is expected around 127 ppm.
-
Benzylic Carbon (-CH(OH), δ ~68 ppm): This carbon, bonded to the hydroxyl group, will appear in the aliphatic region.
-
Methoxy Carbon (-OCH₃, δ ~56 ppm): The carbon of the methoxy group will be found at a characteristic downfield position.
-
Methyl Carbon (-CH₃, δ ~25 ppm): The methyl carbon of the ethanol side chain will be the most upfield signal.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.
-
DEPT Experiments: Perform Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum will only show CH signals, while a DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
Caption: Workflow for ¹³C NMR Data Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, C-H, C=C, C-O, and C-Cl functional groups.
| Vibrational Mode | Predicted Absorption Frequency (ν, cm⁻¹) |
| O-H stretch (alcohol) | 3600-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (alcohol) | 1260-1000 |
| C-O stretch (ether) | 1250-1000 |
| C-Cl stretch | 800-600 |
Experimental Protocol for ATR-FTIR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.[1]
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Key Functional Group Vibrations in IR Spectroscopy.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.
Predicted Mass Spectrum Data
In Electron Ionization (EI) MS, this compound is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions. The presence of chlorine will be indicated by the isotopic pattern of chlorine-containing ions (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 186 (for ³⁵Cl) and 188 (for ³⁷Cl) in a 3:1 ratio.
-
Major Fragment Ions:
-
[M - CH₃]⁺ (m/z 171/173): Loss of a methyl group.
-
[M - H₂O]⁺ (m/z 168/170): Loss of a water molecule.
-
[C₈H₈OCl]⁺ (m/z 141/143): Benzylic cleavage, loss of the CH₃CHO group.
-
[C₇H₇O]⁺ (m/z 107): A common fragment for methoxy-substituted benzyl compounds.
-
Experimental Protocol for EI-MS
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[2]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.
Caption: Predicted Fragmentation Pathway in EI-MS.
Conclusion
The spectroscopic data presented in this guide, derived from the analysis of structurally related compounds and fundamental principles, provides a robust framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively offer a unique spectral signature that can be used for structural verification, purity assessment, and quality control in a research and development setting. The experimental protocols provided herein offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This technical guide serves as a valuable resource for scientists and professionals engaged in the synthesis and analysis of novel chemical entities.
References
-
SpectraBase. (n.d.). 1-(3-Chlorophenyl)ethanol. Retrieved from [Link]
-
Rocha, L. C., et al. (2013). Supplementary Information: Chemoenzymatic Resolution of β-Azidophenylethanols by Candida antarctica. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Qi, S.-B., et al. (2013). Supporting information for: Asymmetric transfer hydrogenation of aromatic ketones catalyzed by ruthenium complexes of amino-alcohols derived from (S)-proline. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 1-(5-Chloro-2-methoxyphenyl)ethanol in Common Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to drug development and process chemistry. This guide provides a detailed technical overview of the solubility characteristics of 1-(5-Chloro-2-methoxyphenyl)ethanol, a significant building block in pharmaceutical synthesis. In the absence of extensive empirical solubility data in public literature, this document employs a predictive methodology based on Hansen Solubility Parameters (HSP) to forecast its behavior in a range of common organic solvents. This theoretical analysis is complemented by a comprehensive guide to the experimental determination of solubility, empowering researchers to validate and expand upon these predictions.
Introduction: The Critical Role of Solubility
The solubility of a chemical compound is a critical physicochemical property that dictates its behavior in various chemical and biological systems. For a synthetic intermediate like this compound, solubility data is paramount for:
-
Reaction Engineering: Selecting appropriate solvents to ensure homogeneous reaction conditions, thereby maximizing reaction rates and yields.
-
Purification Processes: Designing effective crystallization, extraction, and chromatographic purification methods.
-
Formulation Development: Although an intermediate, understanding its solubility provides insights for handling and for the development of final drug products.
This guide addresses the current information gap by providing a robust predictive framework for the solubility of this compound, alongside practical experimental protocols.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 7569-69-9 | [1] |
| Molecular Formula | C₉H₁₁ClO₂ | [1] |
| Molecular Weight | 186.63 g/mol | [1] |
| Appearance | Pale yellow liquid | [1] |
| Structure | - |
The structure reveals a moderately polar molecule containing a substituted aromatic ring, a hydroxyl group capable of hydrogen bonding, and a methoxy group. The presence of the chlorine atom will also influence its polarity and interactions.
Predictive Solubility Analysis using Hansen Solubility Parameters (HSP)
Due to the scarcity of experimental data, a predictive approach using Hansen Solubility Parameters (HSP) offers valuable insights. The principle of HSP is "like dissolves like," where substances with similar HSP values are more likely to be miscible.[2] HSP decomposes the total Hildebrand solubility parameter into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar interactions.
-
δh: Energy from hydrogen bonding.
The total Hansen solubility parameter (δt) is given by the equation:
δt² = δd² + δp² + δh²
Estimation of Hansen Solubility Parameters for this compound
The HSP for this compound were estimated using the group contribution method of Hoftyzer and Van Krevelen.[3][4] This method calculates the HSP based on the summation of contributions from the individual functional groups within the molecule.
The functional groups present in this compound are:
-
Aromatic CH (4)
-
Aromatic C-Cl
-
Aromatic C-O
-
-OCH₃
-
-CH(OH)-
-
-CH₃
Table 2: Estimated Hansen Solubility Parameters and Molar Volume for this compound
| Parameter | Estimated Value |
| Molar Volume (V) | 145.5 cm³/mol |
| Dispersion (δd) | 19.2 MPa½ |
| Polar (δp) | 7.5 MPa½ |
| Hydrogen Bonding (δh) | 9.8 MPa½ |
| Total (δt) | 22.8 MPa½ |
Disclaimer: These values are estimations derived from a group contribution method and have not been experimentally validated. They should be used as a predictive guide.
Predicted Solubility in Common Organic Solvents
The likelihood of solubility can be predicted by calculating the "Hansen distance" (Ra) between the solute (this compound) and a solvent. A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.[5]
The Hansen distance (Ra) is calculated using the following equation:
Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²
A general rule of thumb is that a substance will likely be soluble in a solvent if the Ra is less than the interaction radius (R₀) of the solute. As R₀ is unknown, a smaller Ra value is indicative of better solubility.
Table 3: Predicted Solubility of this compound in Common Organic Solvents based on Hansen Distance (Ra)
| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (MPa½) | Predicted Solubility |
| This compound | 19.2 | 7.5 | 9.8 | - | - |
| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | High |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 13.9 | Moderate |
| Benzene | 18.4 | 0.0 | 2.0 | 9.3 | Moderate |
| Chloroform | 17.8 | 3.1 | 5.7 | 6.5 | High |
| Dichloromethane | 17.0 | 7.3 | 7.1 | 5.3 | High |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 11.2 | Moderate |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.9 | High |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 9.2 | High |
| Ethanol | 15.8 | 8.8 | 19.4 | 11.2 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.7 | High |
| Heptane | 15.3 | 0.0 | 0.0 | 14.8 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 15.6 | Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 9.2 | High |
| Methanol | 14.7 | 12.3 | 22.3 | 14.5 | Moderate to High |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 5.5 | High |
| Toluene | 18.0 | 1.4 | 2.0 | 8.7 | Moderate |
| Water | 15.5 | 16.0 | 42.3 | 34.9 | Very Low |
Note: "Predicted Solubility" is a qualitative interpretation of the calculated Hansen distance (Ra). Lower Ra values suggest higher solubility.
The predictions suggest that this compound is likely to be highly soluble in polar aprotic solvents such as dichloromethane, chloroform, THF, and DMF, as well as in alcohols like ethanol and isopropanol. Its solubility is predicted to be moderate in aromatic hydrocarbons like toluene and benzene, and low in non-polar aliphatic hydrocarbons such as hexane and heptane. As expected, its solubility in water is predicted to be very low.
Experimental Determination of Solubility: A Practical Protocol
While predictive models are a valuable tool, experimental verification is crucial for accurate solubility data. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[6][7][8]
Shake-Flask Method Protocol
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid particles.
-
Dilution: Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the analytical range of the detection method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
Self-Validating System
To ensure the trustworthiness of the results, the following should be incorporated:
-
Time to Equilibrium: Collect and analyze samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.
-
Triplicate Measurements: Perform the experiment in triplicate for each solvent to assess the reproducibility of the results.
-
pH Measurement (for aqueous solutions): If measuring solubility in buffered aqueous solutions, measure the pH of the final saturated solution.
Visualizing the Workflow and Relationships
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Relationship between Molecular Properties and Solubility
Caption: Intermolecular forces governing the solubility of this compound.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of the solubility of this compound in common organic solvents. The Hansen Solubility Parameter analysis suggests that polar aprotic and protic solvents are likely to be effective solvents, while non-polar aliphatic solvents are not. This information serves as a valuable starting point for process development and research activities.
It is strongly recommended that the predictions presented in this guide are validated through experimental solubility studies using the provided shake-flask protocol. The generation of empirical data will not only confirm these predictions but also contribute to a more complete understanding of this important synthetic intermediate.
References
-
Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
-
LookChem. (n.d.). (2-Methoxy-5-chlor-phenyl)-aethanol CAS NO.7569-69-9. Retrieved from [Link]
-
Marques, M. R. C., et al. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 47(1), 35-43. Retrieved from [Link]
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
-
Wikipedia. (2023). Hansen solubility parameter. Retrieved from [Link]
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- 8. scielo.br [scielo.br]
An In-depth Technical Guide to 1-(5-Chloro-2-methoxyphenyl)ethanol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(5-Chloro-2-methoxyphenyl)ethanol, a key chemical intermediate with significant potential in pharmaceutical research and development. Due to its limited direct commercial availability, this guide focuses on its synthesis from readily available precursors, its physicochemical properties, potential applications, and essential safety and handling protocols.
Introduction: The Significance of Substituted Phenylethanolamines
Substituted phenylethanolamine scaffolds are crucial pharmacophores in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The specific substitutions on the phenyl ring and the ethanolamine side chain profoundly influence the compound's biological activity, selectivity, and pharmacokinetic properties. This compound, with its distinct chloro and methoxy substitutions, represents a valuable building block for accessing novel chemical entities with potential applications in various therapeutic areas.
Commercial Unavailability and the Synthetic Route
Direct commercial suppliers of this compound are not readily identifiable, indicating its status as a specialized, non-stock chemical. However, its synthesis is straightforward and achievable in a standard laboratory setting through the reduction of its corresponding ketone precursor, 5-Chloro-2-methoxyacetophenone.
Availability of the Precursor: 5-Chloro-2-methoxyacetophenone
The key to obtaining this compound lies in the commercial availability of its precursor, 5-Chloro-2-methoxyacetophenone. Several chemical suppliers offer this compound, making the synthesis of the target alcohol feasible.
Table 1: Commercial Suppliers of 5-Chloro-2-methoxyacetophenone
| Supplier | Product Name | Purity | Notes |
| Chem-Impex | 5-Chloro-2-methoxyacetophenone | - | Intermediate for analgesics and anti-inflammatory agents.[2] |
| Biosynth | 5-Chloro-2-methoxyacetophenone | - | For pharmaceutical testing. |
Synthesis of this compound by Reduction
The most common and efficient method for synthesizing this compound is the reduction of the carbonyl group of 5-Chloro-2-methoxyacetophenone. This can be achieved using various reducing agents.
Diagram 1: Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Reduction of 5-Chloro-2-methoxyacetophenone
This protocol provides a general procedure for the reduction using sodium borohydride, a mild and selective reducing agent.
-
Dissolution: Dissolve 5-Chloro-2-methoxyacetophenone (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to decompose the excess NaBH₄.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with brine (saturated sodium chloride solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization, if applicable.
Physicochemical Properties
Due to the lack of direct experimental data for this compound, its physicochemical properties are estimated based on its chemical structure and data from analogous compounds.
Table 2: Estimated Physicochemical Properties
| Property | Estimated Value/Information | Source/Basis of Estimation |
| Molecular Formula | C₉H₁₁ClO₂ | Calculated |
| Molecular Weight | 186.63 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow liquid or a low-melting solid. | Based on similar substituted phenylethanols.[2] |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure. | Extrapolated from similar compounds. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Sparingly soluble in water. | General solubility of substituted benzyl alcohols. |
| Stability | Stable under normal laboratory conditions. | General stability of benzyl alcohols. |
-
¹H NMR: Expected signals would include a doublet for the methyl group, a quartet for the methine proton, signals for the aromatic protons, a singlet for the methoxy group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Approximately 9 distinct signals are expected, corresponding to the different carbon atoms in the molecule.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 186 and 188 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom.
Applications in Research and Drug Development
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the field of drug discovery.
Intermediate for Biologically Active Compounds
The precursor, 5-Chloro-2-methoxyacetophenone, is noted for its use in the synthesis of analgesics and anti-inflammatory agents.[2] Consequently, this compound is a logical next-step intermediate in the synthesis of these and other potentially bioactive molecules. Substituted phenylethanolamines are known to interact with various biological targets, including G-protein coupled receptors (GPCRs).[3]
Diagram 2: Potential Drug Discovery Workflow
Caption: Role as a key intermediate in drug discovery.
Building Block for Combinatorial Chemistry
The hydroxyl group of this compound provides a reactive handle for further chemical modifications, making it an ideal building block for creating libraries of compounds for high-throughput screening.
Safety, Handling, and Storage
As there is no specific Safety Data Sheet (SDS) for this compound, safety precautions should be based on those for structurally related substituted benzyl alcohols and its precursor.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound, while not commercially available off-the-shelf, is a readily accessible and valuable intermediate for chemical synthesis. Its preparation from 5-Chloro-2-methoxyacetophenone opens avenues for the development of novel compounds with potential therapeutic applications. This guide provides the foundational knowledge for researchers and drug development professionals to synthesize, handle, and utilize this important building block in their scientific endeavors.
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PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. [Link]
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Carl ROTH. Safety Data Sheet: Benzyl alcohol. [Link]
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PubMed. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype. [Link]
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The Pharmacological Potential of Substituted Phenyl Ethanols: A Technical Guide for Drug Discovery and Development
Executive Summary
Substituted phenyl ethanols, a class of organic compounds characterized by a phenyl ring attached to an ethanol backbone with various substitutions, are emerging as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive exploration of their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. By delving into the structure-activity relationships, mechanisms of action, and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the therapeutic potential of this promising class of molecules.
Introduction: The Versatility of the Phenyl Ethanol Scaffold
The 2-phenylethanol (PEA) framework is a common motif in numerous natural products and synthetic compounds, exhibiting a broad spectrum of biological effects. The aromatic ring and the hydroxyl group of the ethanol side chain provide key interaction points with biological targets. The true potential of this scaffold, however, lies in the diverse functionalization of the phenyl ring. Substituents such as hydroxyl, methoxy, and nitro groups, as well as the esterification of the ethanol hydroxyl group, can profoundly influence the compound's physicochemical properties and, consequently, its pharmacological profile. This guide will systematically explore how these structural modifications translate into potent and selective biological activities.
Antimicrobial Activity: Disrupting Microbial Defenses
Substituted phenyl ethanols have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.
Mechanism of Action: Membrane Integrity and Beyond
The primary antimicrobial mechanism of many substituted phenyl ethanols is the disruption of microbial cell membranes. Their amphipathic nature allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity and permeability. This disruption compromises essential cellular processes, ultimately leading to cell death.
Beyond membrane disruption, some derivatives, such as phenyllactic acid, are also thought to interfere with DNA integrity. The bacteriostatic activity of 2-phenylethanol and its derivatives has been shown to correlate with their membrane binding affinity.[1]
Structure-Activity Relationship
The antimicrobial potency is significantly influenced by the nature and position of the substituents on the phenyl ring. For instance, masking the negative charge of the carboxylic acid in phenylacetic acid by converting it to methyl phenylacetate enhances its bacteriostatic efficiency.[1] This suggests that lipophilicity plays a crucial role in membrane penetration.
Quantitative Assessment of Antimicrobial Efficacy
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]
Table 1: Minimum Inhibitory Concentration (MIC) Values of Selected Substituted Phenyl Ethanols
| Compound | Microorganism | MIC (mM) | Reference |
| 2-Phenylethanol | E. coli | ~15 | [1] |
| Phenylacetic acid | E. coli | ~20 | [1] |
| Methyl phenylacetate | E. coli | ~6.3 | [1] |
| Tyrosol | E. coli | ~30 | [1] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This method is a standard and widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Test compound (substituted phenyl ethanol)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth medium only)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium directly in the 96-well plate to achieve a range of concentrations.
-
Inoculation: Add a standardized microbial inoculum to each well containing the test compound dilutions, as well as to the positive and negative control wells.
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a hallmark of many diseases. Certain substituted phenyl ethanols, such as hydroxytyrosol, have demonstrated potent anti-inflammatory effects by modulating key signaling pathways.
Mechanism of Action: Targeting Key Inflammatory Mediators
Hydroxytyrosol has been shown to exert its anti-inflammatory effects by:
-
Inhibiting the production of pro-inflammatory mediators: It suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandins. * Modulating cytokine production: It can decrease the levels of pro-inflammatory cytokines like TNF-α and IL-1β. [3][4]* Interfering with inflammatory signaling pathways: Hydroxytyrosol can inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK, which are central regulators of the inflammatory response. [4]
Caption: Anti-inflammatory mechanism of hydroxytyrosol.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This assay evaluates the ability of a compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
Test compound (substituted phenyl ethanol)
-
Lipopolysaccharide (LPS)
-
Reagents for measuring nitric oxide (Griess reagent), prostaglandins (ELISA kit), and cytokines (ELISA kits)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in appropriate conditions.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Prostaglandins (e.g., PGE2): Quantify the levels of prostaglandins in the supernatant using a specific ELISA kit.
-
Cytokines (e.g., TNF-α, IL-6): Measure the concentration of cytokines in the supernatant using specific ELISA kits.
-
-
Data Analysis: Compare the levels of inflammatory mediators in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the test compound.
Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation
Several substituted phenyl ethanols, most notably caffeic acid phenethyl ester (CAPE), have demonstrated significant anticancer properties in various cancer cell lines. [5]
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of CAPE are multifaceted and involve:
-
Induction of Apoptosis: CAPE can induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like p53 and caspases. [6]* Inhibition of Proliferation: CAPE can arrest the cell cycle and inhibit the proliferation of cancer cells.
-
Modulation of Signaling Pathways: CAPE has been found to inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT pathway. [7]It can also suppress the expression of anti-apoptotic proteins like survivin and XIAP. [6][7]
Caption: Anticancer mechanism of Caffeic Acid Phenethyl Ester (CAPE).
Cytotoxicity and Selectivity
A crucial aspect of cancer drug development is the selective toxicity of a compound towards cancer cells while sparing normal cells. Hydroxytyrosol has shown selective cytotoxicity against various cancer cell lines, including prostate cancer cells, with lower IC50 values in cancerous cells compared to non-tumor cells. [8]Similarly, CAPE has been reported to have selective cytotoxic effects on cancer cells. [6]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Cancer cell lines and normal (non-cancerous) cell lines
-
Cell culture medium and supplements
-
Test compound (substituted phenyl ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well microtiter plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a plate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Synthesis of Substituted Phenyl Ethanols
The synthesis of substituted phenyl ethanols can be achieved through various chemical and biotechnological routes.
Chemical Synthesis
-
Grignard Reaction: A common method for synthesizing 1-phenylethanol involves the reaction of a phenylmagnesium bromide (a Grignard reagent) with acetaldehyde. [9]This versatile reaction can be adapted to produce a wide range of substituted 1-phenylethanols by using appropriately substituted phenylmagnesium halides and aldehydes or ketones.
-
Reduction of Ketones: Substituted 1-phenylethanols can be prepared by the reduction of the corresponding substituted acetophenones using reducing agents like sodium borohydride.
-
Esterification: Derivatives like caffeic acid phenethyl ester (CAPE) can be synthesized by the esterification of caffeic acid with phenethyl alcohol. [5]
Biotechnological Production
2-Phenylethanol can be produced naturally by microorganisms, such as yeasts, through the Ehrlich pathway from L-phenylalanine. [10]This biotechnological approach is gaining interest as a more sustainable and "natural" alternative to chemical synthesis. [11]
Pharmacokinetics and Drug Development Considerations
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of substituted phenyl ethanols is critical for their development as therapeutic agents.
-
Caffeic Acid Phenethyl Ester (CAPE): Pharmacokinetic studies have shown that CAPE has high lipophilicity and membrane permeability, which contributes to its bioavailability. [12]However, it can be rapidly hydrolyzed by plasma esterases. [12]Derivatives of CAPE, such as p-nitro-CAPE, have been synthesized to improve its stability and pharmacokinetic profile. [13]* Cytotoxicity in Normal Cells: It is essential to evaluate the cytotoxicity of these compounds on non-malignant cells to assess their therapeutic index. Studies have shown that hydroxytyrosol exhibits a lack of toxicity in various non-malignant cell lines. [14]
Conclusion and Future Directions
Substituted phenyl ethanols represent a rich and versatile class of compounds with a wide array of promising biological activities. Their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties, coupled with their synthetic tractability, make them attractive candidates for further investigation in drug discovery and development.
Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To design and synthesize novel derivatives with enhanced potency and selectivity.
-
In-depth Mechanistic Investigations: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
Preclinical and Clinical Evaluation: To translate the promising in vitro findings into effective therapeutic interventions.
This in-depth technical guide provides a solid foundation for researchers to explore and exploit the therapeutic potential of substituted phenyl ethanols, paving the way for the development of novel drugs to address a range of human diseases.
References
- Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Deriv
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Caffeic acid phenethyl ester induces apoptosis in colorectal cancer cells via inhibition of survivin. PMC. [Link]
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Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. ResearchGate. [Link]
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The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC. [Link]
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Anti-inflammatory effects of olive-derived hydroxytyrosol on lipopolysaccharide-induced inflammation in RAW264.7 cells. PMC. [Link]
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Bar graph showing IC50 values for each extract from the DPPH assay. ResearchGate. [Link]
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Comparative Cytotoxic Activity of Hydroxytyrosol and Its Semisynthetic Lipophilic Derivatives in Prostate Cancer Cells. PubMed Central. [Link]
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MIC value against Gram-positive bacteria and fungi. ResearchGate. [Link]
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dpph assay ic50: Topics by Science.gov. Science.gov. [Link]
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Full article: Absorption properties and effects of caffeic acid phenethyl ester and its p-nitro-derivative on P-glycoprotein in Caco-2 cells and rats. Taylor & Francis Online. [Link]
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Hydroxytyrosol Interference with Inflammaging via Modulation of Inflammation and Autophagy. MDPI. [Link]
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Caffeic Acid Phenethyl Ester and Caffeamide Derivatives Suppress Oral Squamous Cell Carcinoma Cells. MDPI. [Link]
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Effects of Hydroxytyrosol on Expression of Apoptotic Genes and Activity of Antioxidant Enzymes in LS180 Cells. Dove Medical Press. [Link]
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[Advances in synthesis of 2-phenylethanol]. PubMed. [Link]
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Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value. ChemRxiv. [Link]
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Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis. MDPI. [Link]
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Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]
-
Minimum inhibitory concentration (MIC) values of compounds 1-7 against pathogenic microorganisms (µg/mL). ResearchGate. [Link]
-
The Hydroxytyrosol Induces the Death for Apoptosis of Human Melanoma Cells. MDPI. [Link]
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The anticancer mechanism of caffeic acid phenethyl ester (CAPE): Review of melanomas, lung and prostate cancers. ResearchGate. [Link]
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Caffeic acid phenethyl ester (CAPE) – Natural sources, analytical procedures and synthetic approaches. ResearchGate. [Link]
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IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays. ResearchGate. [Link]
- Synthesis of 1-Phenylethanol: A Grignard Reaction. (URL not available)
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Evidences of hydroxytyrosol as an anti-inflammatory agent in Parkinson's disease: insights into the mechanisms of action. PMC. [Link]
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Caffeic acid phenethyl ester suppresses melanoma tumor growth by inhibiting PI3K/AKT/XIAP pathway. Oxford Academic. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. [Link]
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Use of Oleuropein and Hydroxytyrosol for Cancer Prevention and Treatment: Considerations about How Bioavailability and Metabolism Impact Their Adoption in Clinical Routine. PubMed Central. [Link]
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Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. [Link]
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In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PubMed Central. [Link]
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Anti-proliferative Effects of Hydroxytyrosol Against Breast Cancer Cell Lines Through Induction of Apoptosis. Brieflands. [Link]
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Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]
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Caffeic acid phenethyl ester: A review on its pharmacological importance, and its association with free radicals, COVID‐19, and radiotherapy. Wiley Online Library. [Link]
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Effects of Oleuropein and Hydroxytyrosol on Inflammatory Mediators: Consequences on Inflammaging. IRIS UniPA. [Link]
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Pharmacokinetics of caffeic acid phenethyl ester and its catechol-ring fluorinated derivative following intravenous administration to rats. DigitalCommons@PCOM. [Link]
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Navigating the Therapeutic Potential of Chloro-Methoxyphenyl Ethanol Derivatives: A Technical Guide for Drug Discovery
Introduction: A Scaffold of Promise in Medicinal Chemistry
The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular scaffolds that offer both synthetic accessibility and diverse pharmacological activity. Among the myriad of privileged structures, the phenylethanol framework has consistently emerged as a versatile template for the development of new therapeutic agents. The strategic incorporation of halogen and methoxy substituents onto this core has given rise to a particularly compelling class of compounds: the chloro-methoxyphenyl ethanol derivatives. This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and burgeoning biological applications of these derivatives. Our focus will be on elucidating the causal relationships between structural modifications and observed pharmacological effects, thereby empowering research teams to make informed decisions in their drug discovery programs.
The rationale for exploring this specific chemical space is rooted in established medicinal chemistry principles. The presence of a chlorine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. Simultaneously, the methoxy group, a common feature in many natural products and approved drugs, can influence solubility, electronic properties, and hydrogen bonding capacity. The interplay of these two substituents on the phenylethanol scaffold creates a rich tapestry of physicochemical properties, paving the way for the fine-tuning of biological activity. This guide will delve into the practical aspects of working with these compounds, from their rational design and synthesis to their evaluation in relevant biological assays.
I. Synthetic Strategies: From Benchtop to Lead Optimization
The synthesis of chloro-methoxyphenyl ethanol derivatives can be approached through several well-established organic chemistry transformations. The choice of a specific synthetic route is often dictated by the desired substitution pattern on the aromatic ring and the availability of starting materials. Here, we present a robust and scalable protocol for the synthesis of a representative compound, 2-(4-chloro-2-methoxyphenyl)ethanol, which serves as a versatile intermediate for further derivatization.
Experimental Protocol: Synthesis of 2-(4-chloro-2-methoxyphenyl)ethanol
Objective: To synthesize 2-(4-chloro-2-methoxyphenyl)ethanol from 4-chloro-2-methoxybenzaldehyde via a Grignard reaction followed by reduction.
Materials:
-
4-chloro-2-methoxybenzaldehyde
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Sodium borohydride
-
Anhydrous diethyl ether
-
Anhydrous methanol
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1 M)
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Grignard Reaction:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add 4-chloro-2-methoxybenzaldehyde (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The rationale for slow, cooled addition is to control the exothermic reaction and prevent unwanted side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C. This step protonates the alkoxide intermediate and neutralizes the excess Grignard reagent.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude secondary alcohol, 1-(4-chloro-2-methoxyphenyl)ethanol.
-
-
Reduction to the Target Compound:
-
Dissolve the crude 1-(4-chloro-2-methoxyphenyl)ethanol in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes. The portion-wise addition is a safety measure to control the evolution of hydrogen gas.
-
Allow the reaction to stir at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is acidic, which neutralizes the excess borohydride.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2-(4-chloro-2-methoxyphenyl)ethanol.
-
Self-Validating System: The purity of the final compound should be rigorously assessed by multiple analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and ensure the absence of impurities. The expected spectroscopic data should be consistent with the proposed structure.
Synthetic Workflow Diagram
Caption: Synthetic route to 2-(4-chloro-2-methoxyphenyl)ethanol.
II. Spectroscopic Characterization: Unveiling the Molecular Architecture
The unambiguous characterization of newly synthesized chloro-methoxyphenyl ethanol derivatives is paramount for establishing structure-activity relationships (SAR). A combination of spectroscopic techniques provides a detailed picture of the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for determining the substitution pattern on the aromatic ring and the connectivity of the ethanol side chain. The chemical shifts and coupling constants of the aromatic protons provide definitive evidence for the relative positions of the chloro and methoxy groups. ¹³C NMR spectroscopy complements this by providing information on the carbon skeleton of the molecule. For instance, in the ¹H NMR spectrum of 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine, distinct singlet peaks are observed for the methylene and methoxy group protons.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. The observed mass-to-charge ratio (m/z) should be in close agreement with the calculated value for the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum.
-
Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectroscopy are useful for identifying the functional groups present in the molecule. The characteristic stretching frequencies of the hydroxyl (-OH) group, the C-O bond of the methoxy group, and the C-Cl bond can be readily identified.[1]
III. Pharmacological Activities: A Spectrum of Therapeutic Promise
Chloro-methoxyphenyl ethanol derivatives and their related analogues have demonstrated a wide array of biological activities, making them attractive candidates for further investigation in various therapeutic areas.
A. Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Chalcones, which are precursors to many phenylethanol derivatives, have shown promise in this area. For example, (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one, a related chalcone, has been synthesized and proposed for antileishmanial activity studies.[2] The antimicrobial potential of this class of compounds is often attributed to their ability to disrupt microbial cell membranes or inhibit key enzymatic pathways. The presence of both a chloro and a methoxy group can enhance the lipophilicity of the molecule, facilitating its passage through the microbial cell wall.
Furthermore, studies on methoxy chalcone derivatives have demonstrated their potential as antifungal agents against various phytopathogens.[3] This suggests that chloro-methoxyphenyl ethanol derivatives could also be explored for their efficacy against a broad spectrum of fungal and bacterial strains. The antimicrobial activity of chloroform and ethanol extracts of certain plants has been attributed to the presence of various phytochemicals, which can include phenolic compounds.[4][5]
B. Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved safety profiles is a major focus of drug discovery.[6] Some pyrazole derivatives containing the 1-(3-chlorophenyl)-3-(4-methoxyphenyl) moiety have been synthesized and evaluated for their anti-inflammatory properties.[7] These compounds are often designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.[7] The anti-inflammatory effects of methanol extracts of certain plants have been linked to the inhibition of pro-inflammatory cytokines like TNF-α and the expression of COX-2.[8] Similarly, ethanol extracts of some medicinal plants have shown anti-inflammatory effects.[9][10]
C. Anticancer Activity
The development of new anticancer agents remains a critical challenge. Natural products and their synthetic derivatives have historically been a rich source of anticancer drugs.[11] Ethanol extracts from various natural sources have been shown to induce apoptosis and inhibit the invasion and migration of cancer cells.[11][12] The proposed mechanism of action often involves the modulation of key signaling pathways that regulate cell proliferation and survival. The structural features of chloro-methoxyphenyl ethanol derivatives, particularly their ability to participate in hydrophobic and hydrogen bonding interactions, make them interesting candidates for evaluation as anticancer agents.
Structure-Activity Relationship (SAR) Summary
To illustrate the potential for SAR studies within this class of compounds, the following table presents hypothetical inhibitory concentrations (IC₅₀) for a series of chloro-methoxyphenyl ethanol derivatives against a representative cancer cell line and a bacterial strain.
| Compound ID | R¹ | R² | R³ | Cancer Cell Line IC₅₀ (µM) | Bacterial Strain MIC (µg/mL) |
| CME-1 | H | Cl | OMe | 15.2 | 32 |
| CME-2 | Cl | H | OMe | 28.5 | 64 |
| CME-3 | OMe | Cl | H | 12.8 | 16 |
| CME-4 | H | OMe | Cl | 35.1 | >128 |
Note: The data in this table is hypothetical and for illustrative purposes only.
This hypothetical data suggests that the position of the chloro and methoxy groups on the phenyl ring significantly impacts biological activity. For instance, a methoxy group at the R³ position and a chloro group at the R² position (CME-3) appears to be favorable for both anticancer and antibacterial activity. Such SAR studies are crucial for guiding the design of more potent and selective lead compounds.
IV. Key Experimental Workflow: In Vitro Anticancer Assay
To assess the anticancer potential of newly synthesized chloro-methoxyphenyl ethanol derivatives, a robust and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cell viability.
Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of chloro-methoxyphenyl ethanol derivatives on a human cancer cell line (e.g., HeLa).
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Chloro-methoxyphenyl ethanol derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the chloro-methoxyphenyl ethanol derivatives in complete DMEM. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Anticancer Signaling Pathway Diagram
Caption: A potential anticancer mechanism of action.
V. Conclusion and Future Directions
The chloro-methoxyphenyl ethanol derivatives represent a promising and synthetically accessible class of compounds with a wide range of potential therapeutic applications. Their structural simplicity and the ease with which their substituents can be modified make them an attractive scaffold for medicinal chemists. This guide has provided a foundational understanding of their synthesis, characterization, and biological evaluation.
Future research in this area should focus on several key aspects:
-
Expansion of the Chemical Space: The synthesis and evaluation of a broader library of derivatives with varying substitution patterns will be crucial for developing a comprehensive SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be essential for their rational optimization.
-
In Vivo Efficacy and Safety: Promising lead compounds identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.
By leveraging the principles and protocols outlined in this guide, researchers can effectively navigate the exploration of chloro-methoxyphenyl ethanol derivatives and unlock their full therapeutic potential.
VI. References
-
CN102816051A - Process for synthesizing 4-chlorophenyl ethanol - Google Patents. Available at:
-
CN104130159A - Preparation method of intermediate, namely (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate - Google Patents. Available at:
-
Bioactivities of ethanol extract from the Antarctic freshwater microalga, Chloromonas sp - PMC - NIH. Available at: [Link]
-
Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. Available at: [Link]
-
Anticancer activities of ethanol extract from the Antarctic freshwater microalga, Botryidiopsidaceae sp - PMC - PubMed Central. Available at: [Link]
-
(+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem. Available at: [Link]
-
4-Methoxyphenethyl alcohol | C9H12O2 | CID 69705 - PubChem - NIH. Available at: [Link]
-
3-Methoxyphenethyl alcohol | C9H12O2 | CID 78724 - PubChem. Available at: [Link]
-
Phytochemical Constituents and Antimicrobial Activity of the Ethanol and Chloroform Crude Leaf Extracts of Spathiphyllum cannifolium (Dryand. ex Sims) Schott - PMC - PubMed Central. Available at: [Link]
-
(E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one - MDPI. Available at: [Link]
-
2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol - The Good Scents Company. Available at: [Link]
-
Homovanillyl alcohol | C9H12O3 | CID 16928 - PubChem - NIH. Available at: [Link]
-
Methoxy Chalcone Derivatives: Promising Antimicrobial Agents Against Phytopathogens. Available at: [Link]
-
Cas 6279-23-8,2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanol | lookchem. Available at: [Link]
-
Spectroscopic and Quantum Chemical Studies on the Structure of 3-chloro-2- {(2Z) - DergiPark. Available at: [Link]
-
synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives - ResearchGate. Available at: [Link]
-
Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots - Frontiers. Available at: [Link]
-
Comparative Phytochemical Analysis and Antimicrobial Properties of Ethanol and Macerated Extracts from Aerial and Root Parts of Achillea nobilis - MDPI. Available at: [Link]
-
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide - MDPI. Available at: [Link]
-
Antimicrobial and Anti-Inflammatory Effects of Ethanol Extract of Corylopsis coreana Uyeki Flos - PMC - PubMed Central. Available at: [Link]
-
Comparisons of the Anti-Inflammatory Activity of Dendropanax morbifera LEV Leaf Extract Contents Based on the Collection Season and Concentration of Ethanol as an Extraction Solvent - MDPI. Available at: [Link]
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- 1. dergipark.org.tr [dergipark.org.tr]
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- 3. Methoxy Chalcone Derivatives: Promising Antimicrobial Agents Against Phytopathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytochemical Constituents and Antimicrobial Activity of the Ethanol and Chloroform Crude Leaf Extracts of Spathiphyllum cannifolium (Dryand. ex Sims) Schott - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Synthesis and Handling of 1-(5-Chloro-2-methoxyphenyl)ethanol: A Technical Guide for the Research Professional
Compound Profile and Inferred Hazard Assessment
1-(5-Chloro-2-methoxyphenyl)ethanol, with the CAS number 7569-69-9, is a pale yellow liquid with a molecular formula of C9H11ClO2 and a molecular weight of 186.63 g/mol . Its utility as a building block in the synthesis of more complex molecules underscores the importance of a thorough understanding of its potential hazards.
Based on data from closely related compounds, a GHS classification can be inferred, suggesting that this compound should be handled with care due to its potential hazards. The primary concerns revolve around irritation and acute toxicity. A supplier of the structurally analogous 2-(5-chloro-2-methoxyphenyl)ethanol provides the following GHS hazard statements, which should be provisionally applied to this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are consistent with the known effects of similar substituted phenyl ethanols and chloro-aromatic compounds. The presence of the chloro and methoxy groups on the benzene ring, along with the ethanol side chain, dictates the compound's reactivity and toxicological profile.
Table 1: Physicochemical and Inferred Toxicological Data
| Property | Value/Information | Source/Rationale |
| Chemical Name | This compound | - |
| CAS Number | 7569-69-9 | - |
| Molecular Formula | C9H11ClO2 | |
| Molecular Weight | 186.63 g/mol | |
| Appearance | Pale yellow liquid | |
| Inferred GHS Pictogram | GHS07 (Exclamation Mark) | Based on analogous compounds |
| Inferred Signal Word | Warning | Based on analogous compounds |
| Inferred Hazard Statements | H302, H315, H319, H335 | Based on analogous compounds |
Engineering Controls and Personal Protective Equipment: A Multi-layered Defense
Given the irritant nature of this compound, a stringent set of controls is necessary to minimize exposure. The principle of ALARA (As Low As Reasonably Achievable) should be the guiding philosophy.
Engineering Controls: The primary line of defense is to handle this compound within a certified chemical fume hood. This is critical to prevent the inhalation of any vapors or aerosols that may be generated, directly addressing the risk of respiratory irritation (H335). The fume hood also provides a contained space in the event of a spill.
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the risk of serious eye irritation (H319), the use of a face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during procedures with a high risk of splashing.
-
Skin Protection: Impermeable gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound. A lab coat should be worn to protect street clothing and skin from accidental contamination.
-
Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Prudent Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount for the safe use of this compound.
Handling:
-
Always work within a designated area, such as a fume hood, to minimize the risk of contaminating the general laboratory space.
-
Avoid direct contact with skin and eyes.
-
Do not breathe vapors or mists.
-
Use appropriate tools and techniques to avoid splashes and aerosol generation.
-
After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, which could initiate a hazardous reaction.
-
The storage area should be secure and accessible only to authorized personnel.
Spills, Emergencies, and Waste Disposal: Preparedness and Response
A proactive approach to potential incidents is a cornerstone of laboratory safety.
Spill Response:
-
Evacuate: Immediately evacuate the affected area if the spill is large or in a poorly ventilated space.
-
Isolate: Isolate the spill area to prevent the spread of the chemical.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Absorb: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor and follow institutional protocols.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.
Waste Disposal: All waste containing this compound must be treated as hazardous chemical waste. Dispose of it in accordance with local, state, and federal regulations. Do not pour it down the drain.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Conclusion
While this compound is a valuable intermediate in chemical synthesis, its potential hazards necessitate a cautious and well-informed approach to its handling. By understanding its inferred toxicological profile, implementing robust engineering and administrative controls, and being prepared for emergencies, researchers can safely harness its synthetic potential. This guide serves as a foundational resource, and it is incumbent upon the user to supplement this information with institution-specific safety protocols and to always exercise prudent laboratory practices.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-(5-Chloro-2-methoxyphenyl)ethanol
Foreword: Proactive Thermal Hazard Assessment in Pharmaceutical Development
In the landscape of pharmaceutical development, understanding the thermal stability of an active pharmaceutical ingredient (API) or intermediate is not merely a regulatory checkbox; it is a cornerstone of process safety, product quality, and ultimately, patient safety. The molecule at the focus of this guide, 1-(5-Chloro-2-methoxyphenyl)ethanol, presents a unique combination of functional groups—a chlorinated aromatic ring, a methoxy ether, and a secondary alcohol—that necessitates a thorough and proactive thermal hazard assessment. The potential for exothermic decomposition, influenced by these functionalities, can lead to runaway reactions, posing significant risks during manufacturing, storage, and transport.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for evaluating the thermal stability and decomposition pathways of this specific molecule and others of its class. We will move beyond rote protocol recitation to delve into the causal reasoning behind experimental design, ensuring a self-validating and robust approach to thermal analysis.
Physicochemical Profile and Structural Considerations
Before embarking on any experimental thermal analysis, a foundational understanding of the molecule's structure is critical for anticipating its behavior.
-
Structure: this compound
-
Molecular Formula: C₉H₁₁ClO₂
-
Key Functional Groups:
-
Chlorinated Phenyl Ring: The chloro-substituent can influence thermal stability, potentially serving as a leaving group or participating in dehydrochlorination reactions at elevated temperatures.
-
Methoxy Group (-OCH₃): Ethers can be susceptible to oxidation and cleavage at high temperatures.
-
Secondary Ethanolic Group (-CH(OH)CH₃): Alcohols are prone to dehydration reactions, which can be acid or base-catalyzed and are often endothermic but can precede exothermic decomposition. Aromatic alcohols, in particular, have been studied for their complex thermal degradation patterns.[3][4]
-
This combination of functional groups suggests multiple potential decomposition pathways, including dehydration to form a styrene derivative, cleavage of the methoxy group, and reactions involving the chloro-substituent. The precursor, 1-(5-Chloro-2-methoxyphenyl)ethanone, is a known intermediate in organic synthesis, highlighting the relevance of this structural class in pharmaceutical manufacturing.[5]
A Multi-faceted Approach to Thermal Analysis
A comprehensive thermal stability assessment relies on a suite of complementary analytical techniques. For this compound, we will employ Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC) to build a complete picture of its thermal behavior.
Thermogravimetric Analysis (TGA): Mapping Mass Loss Events
TGA measures the change in mass of a sample as a function of temperature, providing crucial information about decomposition temperatures and the presence of volatile components.[6][7]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., aluminum or platinum).
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[8]
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperatures at which 5% and 50% mass loss occurs (Td₅% and Td₅₀%).
A hypothetical TGA curve for this compound might show an initial stable region with no mass loss, followed by a sharp decrease in mass, indicating decomposition. The onset of this mass loss is a critical parameter for defining the upper-temperature limit for safe handling under these specific, non-isothermal conditions. Multiple mass loss steps could indicate a multi-stage decomposition process.
Differential Scanning Calorimetry (DSC): Unveiling Energetic Events
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of both endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition, crystallization) events.[9][10]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: A nitrogen purge at 50 mL/min is typically used.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the decomposition onset observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.[11]
-
-
Data Analysis:
-
Identify endothermic peaks, such as melting point (T_m).
-
Identify exothermic peaks, noting the onset temperature (T_onset,exo) and the integrated peak area to determine the enthalpy of decomposition (ΔH_d).
-
The use of hermetically sealed pans is crucial for this analysis. It prevents mass loss due to evaporation before boiling or decomposition, ensuring that the measured heat flow is representative of the thermal events occurring within the sample. This is particularly important for a compound with a secondary alcohol, which may have a relatively low boiling point.
Accelerating Rate Calorimetry (ARC): Simulating Worst-Case Scenarios
ARC is an adiabatic calorimetry technique that is essential for assessing the potential for runaway reactions.[12][13] By maintaining an adiabatic environment (zero heat loss), the instrument can measure the self-heating rate of a sample, providing critical data for process safety design.[14]
-
Instrument: An accelerating rate calorimeter.
-
Sample Preparation: A known mass of this compound is loaded into a robust, spherical sample bomb (e.g., titanium or stainless steel).
-
Experimental Mode: A "heat-wait-seek" mode is employed. The instrument heats the sample in small steps, waits for thermal equilibrium, and then seeks for any self-heating (exothermic activity).
-
Data Acquisition: Once an exotherm is detected, the instrument switches to an adiabatic mode, and the temperature and pressure are monitored as a function of time.
-
Data Analysis: Key parameters to be determined include the onset temperature of the exotherm, the time to maximum rate (TMR), and the adiabatic temperature rise (ΔT_ad).
Data Synthesis and Interpretation
The data from TGA, DSC, and ARC should be synthesized to provide a holistic understanding of the thermal stability of this compound.
Quantitative Data Summary
| Parameter | Method | Hypothetical Value | Significance |
| Melting Point (T_m) | DSC | 75 - 85 °C | A key physical property, indicating the solid-to-liquid phase transition. |
| Decomposition Onset (T_onset, TGA) | TGA | ~ 220 °C | The temperature at which significant mass loss begins under a constant heating rate. |
| Exotherm Onset (T_onset, DSC) | DSC | ~ 215 °C | The temperature at which exothermic decomposition begins. |
| Enthalpy of Decomposition (ΔH_d) | DSC | -150 to -250 J/g | The amount of heat released during decomposition. Higher values indicate greater hazard potential. |
| Adiabatic Onset Temperature (T_onset, ARC) | ARC | ~ 180 °C | The temperature at which self-heating is detected under adiabatic conditions. This is often lower than the onset temperatures from TGA and DSC. |
| Time to Maximum Rate (TMR) from Onset | ARC | Varies with temp. | A critical safety parameter indicating the time available for corrective action before a runaway reaction becomes uncontrollable. |
| Adiabatic Temperature Rise (ΔT_ad) | ARC | > 200 °C | The total temperature increase due to the exothermic decomposition under adiabatic conditions. |
Visualizing Workflows and Decomposition Pathways
Experimental Workflow for Thermal Analysis
Caption: A logical workflow for the comprehensive thermal analysis of a pharmaceutical intermediate.
Proposed Decomposition Pathway of this compound
Caption: Plausible thermal decomposition pathways for this compound.
Concluding Remarks and Safety Recommendations
The thermal stability of this compound must be carefully considered throughout the drug development lifecycle. The combination of TGA, DSC, and ARC provides a robust dataset for establishing safe operating limits. Based on the hypothetical data presented, the onset of exothermic activity under adiabatic conditions could be significantly lower than what is suggested by scanning techniques like TGA and DSC. This underscores the importance of ARC for accurate hazard assessment.
Key Recommendations:
-
Process Temperature Limits: The maximum process temperature should be maintained well below the adiabatic onset temperature determined by ARC. A safety margin of at least 50 °C is often recommended.
-
Material Compatibility: The potential for catalytic decomposition in the presence of acids, bases, or metals should be investigated.
-
Scale-up Considerations: The thermal hazard potential increases with scale. The data generated from these laboratory-scale experiments should be used to model the thermal behavior in larger reactors to ensure adequate heat removal capacity.
By adopting this comprehensive and causality-driven approach to thermal analysis, researchers and drug development professionals can ensure the safe handling of this compound and other potentially hazardous intermediates, thereby safeguarding personnel, facilities, and the integrity of the final pharmaceutical product.
References
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The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. Retrieved from [Link]
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Schenk, T., Müller, R., & Knackmuss, H. J. (1999). Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Journal of Bacteriology, 181(24), 7493–7499. Retrieved from [Link]
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Ubeid, M. T., & Youssef, A. M. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(10), 2469. Retrieved from [Link]
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Vogt, F. G., & Williams, G. R. (2018). A Simultaneous X-ray Diffraction-Differential Scanning Calorimetry Study into the Phase Transitions of Mefenamic Acid. Journal of Applied Crystallography, 51(Pt 5), 1435–1445. Retrieved from [Link]
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Son, Y., & Halquist, M. S. (2022). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Toxics, 10(7), 393. Retrieved from [Link]
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Mofijur, M., et al. (2021). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 14(11), 2769. Retrieved from [Link]
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Zambrano, P., Manrique-Moreno, M., Petit, K., Colina, J. R., Jemiola-Rzeminska, M., Suwalsky, M., & Strzalka, K. (2024). Differential scanning calorimetry in drug-membrane interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1866(5), 184291. Retrieved from [Link]
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Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]
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Zambrano, P., et al. (2024). Differential Scanning Calorimetry in Drug-Membrane Interactions. ResearchGate. Retrieved from [Link]
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Chen, J. R., et al. (2019). Effects of thermal runaway hazard for three organic peroxides conducted by acids and alkalines with DSC, VSP2, and TAM III. Journal of Thermal Analysis and Calorimetry, 138(2), 1215-1225. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (n.d.). Accelerating Rate Calorimetry. Retrieved from [Link]
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BIOSYNCE. (n.d.). 1-(5-Chloro-2-methoxyphenyl)ethanone CAS 6342-64-9. Retrieved from [Link]
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Park, S., et al. (2020). Thermogravimetric analysis (TGA) curves of the synthesized materials at a scan rate of 10 °C/min under a nitrogen atmosphere. ResearchGate. Retrieved from [Link]
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Moses, S. A., et al. (2021). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. International Journal of Pharmaceutics, 592, 120078. Retrieved from [Link]
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Belmont Scientific. (n.d.). Accelerating Rate Calorimeter (ARC). Retrieved from [Link]
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Czekaj, L. C., et al. (2014). A comprehensive evaluation of the toxicology of cigarette ingredients: aromatic and aliphatic alcohol compounds. Inhalation Toxicology, 26(14), 867-889. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. PubChem Compound Database. Retrieved from [Link]
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Gnanaraj, J. S., et al. (2003). The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. Journal of Power Sources, 119-121, 827-832. Retrieved from [Link]
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Pielichowska, K., & Pielichowski, K. (2014). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Polymers, 6(5), 1346-1361. Retrieved from [Link]
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Granville, R., & Wallace, D. (1995). Accelerating rate calorimetry: Instrumentation and application. OSTI.GOV. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). PCCP Blog. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(5-chloro-2-hydroxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Methoxyphenyl)ethanol. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(5-Chloro-2-methoxyphenyl)piperazine. PubChem Compound Database. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanol via Grignard Reaction
Abstract
The Grignard reaction stands as a pillar of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1] This guide provides a comprehensive protocol for the synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanol, a valuable substituted secondary alcohol and a versatile building block in medicinal chemistry and materials science. The synthesis is achieved through the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to the carbonyl carbon of 5-chloro-2-methoxybenzaldehyde. This document offers an in-depth exploration of the reaction mechanism, a detailed, field-proven experimental protocol, safety guidelines, characterization data, and troubleshooting advice, tailored for researchers, scientists, and professionals in drug development.
Scientific Principles and Mechanistic Overview
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in 1912, involves the reaction of an organomagnesium halide with an electrophile.[2] The reagent is prepared by reacting an organic halide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).[1][2]
Mechanism of Action:
The core of the reaction's utility lies in the reversal of polarity (umpolung) of the carbon atom bonded to magnesium. The highly polarized carbon-magnesium bond effectively renders the carbon atom a potent nucleophile and a strong base.[3][4] The synthesis of this compound proceeds in two primary stages:
-
Nucleophilic Addition: The nucleophilic methyl group from methylmagnesium bromide attacks the electrophilic carbonyl carbon of 5-chloro-2-methoxybenzaldehyde. This addition breaks the carbonyl π-bond, forming a tetrahedral magnesium alkoxide intermediate.[4]
-
Acidic Workup: The reaction is quenched with a mild acid, such as aqueous ammonium chloride or dilute HCl, to protonate the alkoxide, yielding the final secondary alcohol product.[5][6]
A critical prerequisite for a successful Grignard reaction is the strict exclusion of water and other protic sources.[7][8] Grignard reagents are powerful bases and will readily react with acidic protons from water, alcohols, or even carboxylic acids, which would consume the reagent and prevent the desired reaction with the aldehyde.[1][8]
Caption: Reaction mechanism for the Grignard synthesis.
Detailed Experimental Protocol
This protocol is designed for a ~10 mmol scale synthesis. All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of inert gas (Nitrogen or Argon) to ensure anhydrous conditions.
Materials and Reagents
| Reagent/Material | Molecular Wt. | Mmol | Equivalents | Amount |
| 5-Chloro-2-methoxybenzaldehyde | 170.59 g/mol | 10.0 | 1.0 | 1.71 g |
| Magnesium Turnings | 24.31 g/mol | 12.0 | 1.2 | 0.29 g |
| Methyl Bromide (or Iodide) | 94.94 g/mol | 11.0 | 1.1 | 1.04 g (0.48 mL) |
| Anhydrous Diethyl Ether (or THF) | - | - | - | ~70 mL |
| Iodine | 253.81 g/mol | - | Catalytic | 1 small crystal |
| Saturated Aqueous NH₄Cl | - | - | - | ~30 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 g/mol | - | - | As needed |
| Diethyl Ether (for extraction) | - | - | - | ~60 mL |
| Solvents for Chromatography | - | - | - | Hexane, Ethyl Acetate |
Safety Precautions
-
Pyrophoric Reagents: Grignard reagents are pyrophoric and react violently with water and air.[9] All operations must be conducted under a dry, inert atmosphere.[10][11] Wear a flame-resistant lab coat, safety goggles, and appropriate gloves.[10] Keep a Class D fire extinguisher readily available.
-
Solvent Hazards: Diethyl ether and THF are extremely flammable and volatile. Work in a well-ventilated fume hood away from ignition sources.
-
Halogenated Compounds: Methyl bromide and the starting aldehyde are irritants. Avoid inhalation and skin contact.
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a rubber septum for reagent addition. Flame-dry the entire apparatus under vacuum and backfill with inert gas.
-
Grignard Reagent Preparation:
-
Place the magnesium turnings (0.29 g) and a single crystal of iodine into the reaction flask.
-
Gently warm the flask with a heat gun until violet iodine vapors are observed; this helps activate the magnesium surface.[1] Allow the flask to cool.
-
Add ~10 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of methyl bromide (1.04 g) in 20 mL of anhydrous diethyl ether.
-
Add a small portion (~2-3 mL) of the methyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and the disappearance of the iodine color. If the reaction does not start, gentle warming or sonication may be required.[1]
-
Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The solution should appear grey and cloudy.
-
-
Reaction with Aldehyde:
-
Dissolve 5-chloro-2-methoxybenzaldehyde (1.71 g) in 20 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Cool the Grignard reagent solution in the flask to 0°C using an ice-water bath.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent over 30 minutes. A slow addition rate is crucial to control the exothermic reaction and minimize side products.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Extraction:
-
Cool the reaction flask back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by adding 30 mL of saturated aqueous ammonium chloride solution dropwise.[6] A white precipitate will form.
-
Transfer the entire mixture to a separatory funnel. Add ~20 mL of diethyl ether to rinse the flask and add it to the funnel.
-
Separate the organic layer. Extract the aqueous layer twice more with diethyl ether (~20 mL each time).
-
Combine all organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Experimental Workflow
Caption: High-level experimental workflow diagram.
Characterization and Expected Results
-
Yield: Typical yields for this reaction range from 70-90% after purification.
-
Appearance: A colorless to pale yellow oil or low-melting solid.
-
Spectroscopic Analysis: The structure of this compound (C₉H₁₁ClO₂) should be confirmed using standard spectroscopic methods.
| Analysis Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ ~7.3-7.0 (m, 3H, Ar-H), ~5.1 (q, 1H, CH-OH), ~3.8 (s, 3H, OCH₃), ~2.5 (br s, 1H, OH), ~1.5 (d, 3H, CH₃). |
| ¹³C NMR (CDCl₃) | δ ~155 (Ar-C-O), ~135-120 (Ar-C), ~65 (CH-OH), ~55 (OCH₃), ~23 (CH₃). |
| IR (neat) | Broad peak ~3400 cm⁻¹ (O-H stretch), ~2970 cm⁻¹ (C-H stretch), ~1240 cm⁻¹ (C-O stretch), ~1025 cm⁻¹ (C-O stretch), ~800 cm⁻¹ (C-Cl stretch). |
| Mass Spec (EI) | M⁺ at m/z 186/188 (due to ³⁵Cl/³⁷Cl isotopes). Key fragment at m/z 171/173 ([M-CH₃]⁺). |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Grignard reaction does not start | 1. Wet solvent or glassware. 2. Passivated magnesium surface. | 1. Ensure all materials are scrupulously dry.[8] 2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or crush the Mg turnings.[1] |
| Low yield of final product | 1. Incomplete reaction. 2. Grignard reagent decomposed by moisture/air. | 1. Increase reaction time or gently warm. 2. Improve inert atmosphere technique; check for leaks. |
| Formation of biphenyl byproduct | Wurtz-type coupling of the Grignard reagent. | This is a common side reaction, especially if the reaction is overheated. Purification by column chromatography should remove this impurity.[12] |
References
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]
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ACS Publications. (n.d.). The Grignard Reagents | Organometallics. [Link]
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Environmental Health and Safety. (n.d.). Pyrophoric Reagents Handling in Research Labs. [Link]
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ResearchGate. (n.d.). Experiment 12: Grignard Synthesis of Triphenylmethanol. [Link]
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Chemistry LibreTexts. (2023). Grignard Reagents. [Link]
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Chegg. (2022). Answer ALL parts of this question. (a) The secondary alcohol shown below can be synthesised.... [Link]
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Quora. (2019). What happens when methyl magnesium bromide reacts with acetaldehyde?. [Link]
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ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]
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UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents. [Link]
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International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). A Review on Grignard Reagent. [Link]
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University Website. (n.d.). Formation and reaction of a Grignard reagent. [Link]
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University Website. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
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JoVE. (2015). Video: Preparing Anhydrous Reagents and Equipment. [Link]
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Central Washington University. (n.d.). Safe Handling of Pyrophoric Chemicals. [Link]
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ChemSpider Synthetic Pages. (2012). Grignard addition to aldehyde via chlorobenzene metalation. [Link]
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The Strategic Application of 1-(5-Chloro-2-methoxyphenyl)ethanol in the Synthesis of Novel Heterocyclic Scaffolds
Introduction: A Versatile Building Block for Heterocyclic Chemistry
In the landscape of modern drug discovery and materials science, the development of efficient synthetic routes to novel heterocyclic compounds remains a cornerstone of innovation. The strategic selection of starting materials is paramount to the success of these endeavors. 1-(5-Chloro-2-methoxyphenyl)ethanol emerges as a particularly valuable precursor, embedding a unique electronic and steric profile conducive to a range of cyclization strategies. The presence of a methoxy group, a potent electron-donating group, activates the phenyl ring towards electrophilic substitution, while the chloro substituent, an ortho-para directing deactivator, provides a handle for further functionalization and influences the regiochemical outcome of cyclization reactions. This guide delineates the application of this versatile building block in the synthesis of two key heterocyclic cores: tetrahydroisoquinolines and tetrahydro-β-carbolines, providing detailed protocols and mechanistic insights for researchers in the field.
I. Synthesis of Substituted Tetrahydroisoquinolines via the Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a powerful method for the construction of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines.[1][2][3] This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide.[4] The electron-rich nature of the phenyl ring in derivatives of this compound makes it an excellent substrate for this transformation.
Synthetic Strategy
The synthesis commences with the conversion of this compound to the corresponding β-(5-chloro-2-methoxyphenyl)ethylamine. This amine is then acylated to form the requisite N-acyl-β-(5-chloro-2-methoxyphenyl)ethylamine, the direct precursor for the Bischler-Napieralski cyclization. The methoxy group at the 2-position is expected to strongly direct the electrophilic cyclization to the activated para-position (C6), leading to a single major regioisomer.
Detailed Experimental Protocol: Synthesis of 6-Chloro-9-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
Part 1: Synthesis of N-[2-(5-Chloro-2-methoxyphenyl)ethyl]acetamide
-
Step 1a: Mesylation of this compound. To a solution of this compound (1.87 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, methanesulfonyl chloride (1.0 mL, 12.5 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with water (20 mL) and the organic layer is separated, washed with brine (20 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude mesylate, which is used in the next step without further purification.
-
Step 1b: Azide Formation. The crude mesylate is dissolved in dimethylformamide (40 mL), and sodium azide (1.3 g, 20 mmol) is added. The mixture is heated to 80 °C and stirred for 4 hours. After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude azide.
-
Step 1c: Reduction to the Amine. The crude azide is dissolved in methanol (50 mL), and 10% Pd/C (100 mg) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon pressure) overnight. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford 2-(5-chloro-2-methoxyphenyl)ethylamine.
-
Step 1d: Acetylation. The crude amine is dissolved in dichloromethane (50 mL), and triethylamine (2.1 mL, 15 mmol) is added. The solution is cooled to 0 °C, and acetyl chloride (0.85 mL, 12 mmol) is added dropwise. The reaction is stirred at room temperature for 2 hours, then quenched with saturated aqueous NaHCO₃ solution. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide.
Part 2: Bischler-Napieralski Cyclization and Reduction
-
Step 2a: Cyclization. To a solution of N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide (2.28 g, 10 mmol) in anhydrous toluene (50 mL), phosphorus oxychloride (2.8 mL, 30 mmol) is added dropwise at 0 °C. The mixture is then refluxed for 4 hours. The reaction is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring. The mixture is made alkaline (pH > 9) with concentrated ammonium hydroxide solution and extracted with toluene (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to give the crude 6-chloro-9-methoxy-1-methyl-3,4-dihydroisoquinoline.
-
Step 2b: Reduction. The crude dihydroisoquinoline is dissolved in methanol (50 mL) and cooled to 0 °C. Sodium borohydride (0.76 g, 20 mmol) is added in portions. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography (silica gel, dichloromethane:methanol gradient) to yield 6-chloro-9-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
| Parameter | Value |
| Starting Material | This compound |
| Key Reaction | Bischler-Napieralski Cyclization |
| Cyclization Reagent | Phosphorus oxychloride (POCl₃) |
| Reduction Reagent | Sodium borohydride (NaBH₄) |
| Expected Regioselectivity | Cyclization at C6 (para to methoxy) |
Table 1: Key parameters for the synthesis of 6-chloro-9-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.
II. Synthesis of Substituted Tetrahydro-β-carbolines via the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a related heterocyclic system.[5][6][7] When tryptamine is used as the β-arylethylamine, the product is a tetrahydro-β-carboline, a common scaffold in natural products and pharmaceuticals.[5][8] The aldehyde component can be derived from the oxidation of this compound.
Causality Behind Experimental Choices
The direct use of an alcohol in a Pictet-Spengler reaction often requires an initial oxidation step to the corresponding aldehyde. This can be achieved using a variety of mild oxidizing agents to avoid over-oxidation to the carboxylic acid. The subsequent acid-catalyzed condensation with tryptamine and cyclization is a classic example of electrophilic aromatic substitution on the electron-rich indole nucleus. The choice of a non-nucleophilic acid catalyst is crucial to prevent unwanted side reactions.
Detailed Experimental Protocol: Synthesis of 1-(5-Chloro-2-methoxyphenyl)-1,2,3,4-tetrahydro-β-carboline
Part 1: Oxidation of this compound
-
To a stirred suspension of pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) in anhydrous dichloromethane (50 mL), a solution of this compound (1.87 g, 10 mmol) in dichloromethane (10 mL) is added in one portion.
-
The mixture is stirred at room temperature for 2 hours, during which the color changes from orange-yellow to a dark brown slurry.
-
The reaction mixture is diluted with diethyl ether (50 mL) and filtered through a pad of silica gel, eluting with additional diethyl ether.
-
The filtrate is concentrated under reduced pressure to yield 5-chloro-2-methoxybenzaldehyde as a crude product, which can be used in the next step without further purification.
Part 2: Pictet-Spengler Reaction
-
To a solution of the crude 5-chloro-2-methoxybenzaldehyde (from the previous step, approx. 10 mmol) and tryptamine (1.60 g, 10 mmol) in anhydrous dichloromethane (100 mL), trifluoroacetic acid (TFA) (0.77 mL, 10 mmol) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1-(5-chloro-2-methoxyphenyl)-1,2,3,4-tetrahydro-β-carboline.
| Parameter | Value |
| Starting Alcohol | This compound |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) |
| Amine Component | Tryptamine |
| Key Reaction | Pictet-Spengler Reaction |
| Acid Catalyst | Trifluoroacetic acid (TFA) |
Table 2: Summary of conditions for the synthesis of 1-(5-chloro-2-methoxyphenyl)-1,2,3,4-tetrahydro-β-carboline.
Conclusion and Future Outlook
The protocols detailed herein demonstrate the utility of this compound as a versatile and strategic starting material for the synthesis of valuable heterocyclic scaffolds. The interplay of the activating methoxy group and the directing, yet deactivating, chloro substituent provides a platform for controlled and regioselective cyclization reactions. These methodologies offer a foundation for the generation of libraries of novel tetrahydroisoquinolines and tetrahydro-β-carbolines for screening in drug discovery programs and for the development of new functional materials. Further exploration of other cyclization strategies, such as Friedel-Crafts reactions and transition-metal-catalyzed annulations, will undoubtedly expand the synthetic utility of this promising building block.[9][10][11]
References
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The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals. [Link]
-
1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses Procedure. [Link]
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Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. [Link]
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A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. PMC. [Link]
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Bischler-Napieralski Reaction. Name Reactions in Organic Synthesis. [Link]
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Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. ACS Publications. [Link]
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Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
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Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. PMC. [Link]
- The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
-
The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
-
Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. PMC - PubMed Central - NIH. [Link]
-
Synthesis of Tetrahydro-β-carbolines and Studies of the Pictet–Spengler Reaction. ResearchGate. [Link]
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Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate. [Link]
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Friedel-Crafts reactions with N-heterocyclic alcohols. NIH. [Link]
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Synthesis and Characterization of N-Substituted Tetrahydroiso-quinoline Derivatives via a Pictet-Spengler Condensation. Lifescience Global. [Link]
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Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. [Link]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI. [Link]
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A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
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Bischler–Napieralski Reaction. YouTube. [Link]
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Pictet-Spengler reaction. Name-Reaction.com. [Link]
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oxidation of 1-(5-Chloro-2-methoxyphenyl)ethanol to 5-chloro-2-methoxyacetophenone
An Application Guide to the Synthesis of 5-Chloro-2-methoxyacetophenone via Oxidation of 1-(5-Chloro-2-methoxyphenyl)ethanol
Abstract
This comprehensive guide provides detailed protocols and expert insights for the chemical oxidation of the secondary alcohol, this compound, to its corresponding ketone, 5-Chloro-2-methoxyacetophenone. This ketone is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals like analgesics and anti-inflammatory agents, as well as agrochemicals.[1] This document explores multiple modern oxidation methodologies, offering a rationale for method selection based on substrate compatibility, scale, and laboratory constraints. Detailed, step-by-step protocols for Swern and Dess-Martin periodinane (DMP) oxidations are presented, complete with reaction monitoring, product purification, and critical safety procedures.
Introduction: Strategic Importance of the Oxidation
The conversion of secondary alcohols to ketones is a fundamental transformation in organic synthesis.[2] In the context of drug development and fine chemical manufacturing, the specific oxidation of this compound is a key step to produce 5-Chloro-2-methoxyacetophenone, a versatile building block.[1] The choice of oxidant is critical to ensure high yield and purity, avoiding over-oxidation or side reactions involving the chloro and methoxy functional groups on the aromatic ring. This guide focuses on mild and selective methods that are prevalent in modern research and development settings.
Method Selection: A Comparative Analysis
The oxidation of a secondary alcohol to a ketone can be accomplished using a variety of reagents.[3] The selection of an appropriate method depends on factors such as functional group tolerance, reaction scale, temperature requirements, and safety considerations. Below is a comparative summary of common, reliable methods.
| Oxidation Method | Core Reagents | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl Chloride, Dimethyl Sulfoxide (DMSO), Triethylamine (Et3N) | Anhydrous CH2Cl2, -78 °C | High yields, avoids toxic metals, mild, easy workup.[4] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, generates CO/CO2 gas.[4][5] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | CH2Cl2 or CHCl3, Room Temp | Very mild, neutral pH, fast reaction times, high functional group tolerance.[6] | DMP reagent is expensive and can be explosive upon impact or heating; produces stoichiometric iodine waste. |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (stoichiometric oxidant) | Biphasic (e.g., CH2Cl2/H2O), 0 °C to RT | Catalytic, uses inexpensive bleach, environmentally greener.[2][7] | Can be slower, may require careful pH control, catalyst can be expensive for large scale.[8][9] |
| Chromium-Based (e.g., PCC) | Pyridinium chlorochromate (PCC) | CH2Cl2, Room Temp | Effective and reliable.[3][10] | Generates toxic chromium waste, which is a significant environmental and health hazard.[10] |
For the target transformation, Swern and Dess-Martin oxidations offer the best balance of reliability, selectivity, and control for laboratory-scale synthesis.
General Experimental Workflow
The overall process for the synthesis and purification of 5-Chloro-2-methoxyacetophenone follows a logical sequence. Understanding this workflow is key to successful execution.
Caption: General workflow for the oxidation of an alcohol to a ketone.
Protocol 1: Swern Oxidation
This protocol is highly reliable for producing aldehydes and ketones from their corresponding alcohols.[4][11] The causality of the low-temperature requirement is the instability of the chloro(dimethyl)sulfonium chloride intermediate formed in situ.[12]
Reaction Principle
The Swern oxidation mechanism involves the reaction of DMSO with oxalyl chloride at low temperature to form an electrophilic sulfur species.[12] The alcohol substrate attacks this species, forming a key alkoxysulfonium ion intermediate.[12] A hindered, non-nucleophilic base like triethylamine is then added to deprotonate the carbon adjacent to the oxygen, inducing an elimination reaction that yields the ketone, dimethyl sulfide, and triethylammonium salt.[4][13]
Reagents and Materials
| Reagent | Formula | MW | Amount | Mmol | Equivalents |
| This compound | C9H11ClO2 | 186.63 | 1.00 g | 5.36 | 1.0 |
| Oxalyl Chloride | (COCl)2 | 126.93 | 0.58 mL | 6.70 | 1.25 |
| Dimethyl Sulfoxide (DMSO) | C2H6OS | 78.13 | 0.95 mL | 13.4 | 2.5 |
| Triethylamine (Et3N) | C6H15N | 101.19 | 3.73 mL | 26.8 | 5.0 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | ~50 mL | - | - |
Equipment: Round-bottom flask, dropping funnel, magnetic stirrer, low-temperature thermometer, dry ice/acetone bath, standard glassware for workup, TLC plates (silica), rotary evaporator, column chromatography setup.
Safety First: Handling Hazardous Reagents
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water to release toxic gases.[14] Always handle in a certified chemical fume hood. Wear safety goggles, a face shield, and appropriate chemical-resistant gloves.[15][16][17] Store under an inert atmosphere.[15]
-
Reaction Off-gassing: The reaction of DMSO and oxalyl chloride generates CO and CO2 gas.[4][12] Ensure the reaction setup is not a closed system and is properly vented within the fume hood.
Step-by-Step Procedure
-
Setup: Under an inert atmosphere (N2 or Ar), add anhydrous dichloromethane (DCM, 25 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Activation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add oxalyl chloride (0.58 mL) to the DCM. Then, add DMSO (0.95 mL) dropwise via syringe over 5 minutes. Stir the resulting solution for 15 minutes at -78 °C.
-
Substrate Addition: Dissolve this compound (1.00 g) in anhydrous DCM (10 mL). Add this solution dropwise to the activated DMSO mixture over 10 minutes. Stir the reaction for 30-45 minutes at -78 °C.
-
Elimination: Add triethylamine (3.73 mL) dropwise to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Monitoring: Check for the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes). The product ketone should have a higher Rf value than the starting alcohol.
-
Quenching & Work-up: Add water (20 mL) to the reaction mixture and stir for 10 minutes. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure 5-Chloro-2-methoxyacetophenone.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This method is exceptionally mild and convenient, operating at room temperature and avoiding many of the drawbacks of other oxidation procedures.[6] It is ideal for sensitive substrates.
Reaction Principle
The hypervalent iodine(V) center of the Dess-Martin periodinane reagent acts as the oxidant. The alcohol substrate first displaces an acetate group on the iodine atom.[18][19][20] An intramolecular elimination, facilitated by the remaining acetate group acting as a base, removes the α-proton and reduces the iodine(V) to an iodine(III) species, yielding the ketone product and acetic acid.[6][19]
Caption: Simplified relationship in Dess-Martin oxidation.
Reagents and Materials
| Reagent | Formula | MW | Amount | Mmol | Equivalents |
| This compound | C9H11ClO2 | 186.63 | 1.00 g | 5.36 | 1.0 |
| Dess-Martin Periodinane (DMP) | C13H13IO8 | 424.14 | 2.73 g | 6.43 | 1.2 |
| Sodium Bicarbonate (optional) | NaHCO3 | 84.01 | 1.35 g | 16.1 | 3.0 |
| Dichloromethane (DCM) | CH2Cl2 | 84.93 | ~40 mL | - | - |
Safety First: Handling Hazardous Reagents
-
Dess-Martin Periodinane (DMP): DMP is an oxidizing solid and can be explosive if subjected to shock or heated under confinement.[21][22] Avoid grinding the solid. Store in a cool, dry place away from combustible materials.[23][24] Handle with non-metallic spatulas.
Step-by-Step Procedure
-
Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (1.00 g) and dichloromethane (40 mL). If your substrate is acid-sensitive, add sodium bicarbonate (1.35 g) to buffer the acetic acid byproduct.[6]
-
Oxidant Addition: Add Dess-Martin periodinane (2.73 g) to the solution in one portion at room temperature.
-
Reaction: Stir the resulting suspension vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 1-3 hours. Monitor the consumption of the starting alcohol by TLC (e.g., 20% Ethyl Acetate in Hexanes).
-
Quenching & Work-up: Once the reaction is complete, pour the mixture into a beaker containing a saturated solution of NaHCO3 (30 mL) and a 10% aqueous solution of Na2S2O3 (30 mL). Stir vigorously for 15-20 minutes until the layers are clear. This step quenches excess DMP and removes the iodine byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often very clean, but it can be further purified by flash column chromatography as described in the Swern protocol if necessary.
Characterization of 5-Chloro-2-methoxyacetophenone
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Expected to be a white to off-white solid or a pale yellow oil.
-
1H NMR (CDCl3, 400 MHz): Expected signals would include a singlet for the methoxy group (~3.9 ppm), a singlet for the acetyl methyl group (~2.6 ppm), and three aromatic protons in the range of 6.9-7.7 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
IR (ATR): A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1670-1680 cm-1. An aromatic C-O stretch for the methoxy group is expected around 1250 cm-1.
-
Mass Spectrometry (EI): The molecular ion peak [M]+ should be observed at m/z = 184, with a characteristic [M+2]+ peak at m/z = 186 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
Conclusion
Both the Swern and Dess-Martin oxidation protocols provide efficient and high-yielding pathways to synthesize 5-Chloro-2-methoxyacetophenone from its secondary alcohol precursor. The Swern oxidation is a cost-effective and classic method suitable for larger scales, provided the laboratory is equipped for cryogenic reactions. The Dess-Martin oxidation offers unparalleled convenience and mildness, making it an excellent choice for rapid, small-scale synthesis and for use with delicate substrates. The choice between them allows researchers to align the synthetic strategy with available resources and specific project requirements.
References
-
Wikipedia. Alcohol oxidation. [Link]
-
Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. [Link]
-
Chemistry Steps. Swern Oxidation Mechanism. [Link]
-
Carl ROTH. Safety Data Sheet: Dess-Martin periodinane. [Link]
- Google Patents. US2507048A - Purifying crude acetophenone.
-
Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. [Link]
-
ACS Publications. TEMPO-Catalyzed Oxidations of Alcohols Using m-CPBA: The Role of Halide Ions. [Link]
-
Truman ChemLab. The Oxidation of Acetophenone to Produce Benzoic Acid. [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
Organic Chemistry Portal. Swern Oxidation. [Link]
-
Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]
- Google Patents.
-
National Institutes of Health (NIH). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. [Link]
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-
YouTube. (2025, November 20). Dess-Martin-Periodinane oxidation. [Link]
-
Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]
-
Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
- Google Patents.
-
Wikipedia. Dess–Martin oxidation. [Link]
-
ResearchGate. (2022, February 10). (PDF) Screening methods for enzyme-mediated alcohol oxidation. [Link]
-
University of Georgia. (2018, February 12). TEMPO-Catalyzed Green Alcohol Oxidation. [Link]
-
YouTube. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]
-
Taylor & Francis Online. A green oxidation protocol for the conversion of secondary alcohols into ketones using heterogeneous nanocrystalline titanium (IV) oxide in polyethylene glycol. [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. [Link]
-
ResearchGate. (2025, August 6). Degradation of Acetophenone in Water by Pulsed Corona Discharges. [Link]
-
Organic Syntheses Procedure. Ketone, cyclopropyl methyl. [Link]
-
MDPI. (2023, January 6). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Loba Chemie. OXALYL CHLORIDE FOR SYNTHESIS - Safety Data Sheet. [Link]
-
Asian Journal of Chemistry. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. [Link]
-
NPTEL Archive. Module 1 : Oxidation Reactions. [Link]
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Dehydration of 1-(5-Chloro-2-methoxyphenyl)ethanol: A Detailed Protocol for the Synthesis of a Substituted Styrene
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Abstract
This application note provides a comprehensive guide for the synthesis of 1-chloro-4-ethenyl-2-methoxybenzene, a substituted styrene, through the acid-catalyzed dehydration of 1-(5-chloro-2-methoxyphenyl)ethanol. Substituted styrenes are valuable building blocks in medicinal chemistry and materials science, serving as precursors for a wide array of polymers and pharmacologically active molecules.[1][2] This document outlines the underlying chemical principles, a detailed experimental protocol, expected outcomes, and troubleshooting strategies. The provided methodology is designed to be a self-validating system for researchers, scientists, and professionals in drug development, ensuring both scientific rigor and practical applicability.
Introduction: The Significance of Substituted Styrenes
Styrene and its derivatives are critical monomers in the polymer industry and versatile intermediates in organic synthesis. Their utility extends into the pharmaceutical realm, where the vinyl group serves as a handle for various chemical transformations, enabling the construction of complex molecular architectures.[3] Specifically, substituted styrenes are key components in the synthesis of numerous pharmaceutically relevant compounds.[2] The controlled synthesis of these molecules is therefore of paramount importance for the advancement of drug discovery and development programs.
The dehydration of benzylic alcohols represents a direct and efficient route to the corresponding styrenes. This application note focuses on the specific conversion of this compound to 1-chloro-4-ethenyl-2-methoxybenzene, a compound with potential applications in the synthesis of novel therapeutic agents.
Mechanistic Insights: The E1 Pathway for Benzylic Alcohol Dehydration
The acid-catalyzed dehydration of secondary and tertiary alcohols typically proceeds through an E1 (elimination, unimolecular) mechanism.[4][5] This multi-step process is initiated by the protonation of the alcohol's hydroxyl group by a strong acid, such as sulfuric or phosphoric acid.[4][6]
Step 1: Protonation of the Hydroxyl Group The reaction begins with the rapid and reversible protonation of the hydroxyl group of the alcohol by the acid catalyst. This converts the poor leaving group (-OH) into a much better leaving group, a water molecule (-OH2+).[6]
Step 2: Formation of a Carbocation Intermediate The protonated alcohol then dissociates, losing a molecule of water to form a carbocation intermediate. The rate of this step is dependent on the stability of the resulting carbocation.[6] In the case of this compound, a secondary benzylic carbocation is formed. This carbocation is resonance-stabilized by the adjacent phenyl ring, which significantly facilitates its formation and favors the E1 pathway.
Step 3: Deprotonation to Form the Alkene Finally, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocationic center. This results in the formation of a double bond and regenerates the acid catalyst, completing the catalytic cycle.
Caption: The E1 mechanism for the acid-catalyzed dehydration of a benzylic alcohol.
Experimental Protocol
This protocol provides a detailed procedure for the dehydration of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercially Available | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Reagent Grade | Corrosive, handle with care. |
| Toluene | Anhydrous | ACS Reagent Grade | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||
| Silica Gel | 230-400 mesh | For column chromatography. | |
| Hexane | ACS Reagent Grade | For column chromatography. | |
| Ethyl Acetate | ACS Reagent Grade | For column chromatography. |
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Dean-Stark apparatus or a similar setup for azeotropic removal of water
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer, IR spectrophotometer, and Mass spectrometer for product characterization
Reaction Workflow
Caption: Workflow for the synthesis and purification of the substituted styrene.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 26.8 mmol) and toluene (50 mL).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.
-
Dehydration: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Quenching and Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous solution of sodium bicarbonate. Shake gently, venting frequently to release any evolved gas.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity).[1] The fractions containing the desired product can be identified by thin-layer chromatography (TLC).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 1-chloro-4-ethenyl-2-methoxybenzene as a colorless to pale yellow oil. Characterize the product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Expected Results
| Property | Expected Value |
| Product | 1-chloro-4-ethenyl-2-methoxybenzene |
| Appearance | Colorless to pale yellow oil |
| Yield | 75-85% |
| Purity | >95% (as determined by NMR) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.2-6.8 (m, 3H, Ar-H), 6.7 (dd, 1H, vinyl-H), 5.7 (d, 1H, vinyl-H), 5.3 (d, 1H, vinyl-H), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~155, 137, 130, 128, 127, 125, 115, 112, 56 |
| IR (thin film) ν (cm⁻¹) | ~3080, 2960, 1630 (C=C), 1500, 1250 (C-O), 820 |
| MS (EI) m/z | ~168 (M⁺), 153, 133 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure complete removal of water by using a properly functioning Dean-Stark trap. Increase reaction time if necessary. |
| Product loss during workup. | Ensure careful separation of layers during extraction. Avoid overly aggressive washing. | |
| Formation of Byproducts | Polymerization of the styrene product. | Avoid excessive heating or prolonged reaction times. Consider adding a radical inhibitor (e.g., hydroquinone) during distillation if further purification is needed.[7][8] |
| Formation of ether byproduct. | Ensure the reaction temperature is high enough to favor elimination over substitution.[4] | |
| Incomplete Reaction | Inactive catalyst. | Use fresh, concentrated sulfuric acid. |
| Insufficient heating. | Ensure the reaction mixture is refluxing vigorously. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 1-chloro-4-ethenyl-2-methoxybenzene from its corresponding benzylic alcohol. The E1 dehydration mechanism is well-suited for this transformation due to the stability of the benzylic carbocation intermediate. By following the detailed experimental procedure and considering the troubleshooting guidelines, researchers can consistently obtain the desired substituted styrene in good yield and high purity, facilitating its use in downstream applications in drug discovery and materials science.
References
-
BYJU'S. (n.d.). Dehydrogenation (Dehydration) of Alcohols. Retrieved from [Link]
-
Chemguide. (n.d.). The Dehydration of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.4: Dehydration Reactions of Alcohols. Retrieved from [Link]
- Couto, C. A., et al. (2021).
-
Chemistry LibreTexts. (2023, January 22). Alkenes from Dehydration of Alcohols. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, July 16). Alcohol Dehydration Reaction Mechanism With H2SO4. YouTube. Retrieved from [Link]
-
Hunt, I. (n.d.). Ch 11: Eliminations of benzylic systems. University of Calgary. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Dehydration of Benzylic Alcohols to Styrenes by Rhenium Complexes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-4-ethylbenzene. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-ethyl-4-methoxybenzene. PubChem. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed One-Pot Functionalization of Styrenes: Application toward Pharmaceutically Relevant Phenylethylamine Triazole Scaffolds. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4650910A - Process for the preparation of substituted styrenes.
- Google Patents. (n.d.). US2973394A - Method of purifying styrene.
-
National Center for Biotechnology Information. (n.d.). Photocatalytic Hydroaminoalkylation of Styrenes with Unprotected Primary Alkylamines. PubMed Central. Retrieved from [Link]
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- 8. US2973394A - Method of purifying styrene - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 1-(5-Chloro-2-methoxyphenyl)ethanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biaryl Moieties and the Challenge of Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction is particularly vital in the pharmaceutical and fine chemical industries for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent motifs in a vast array of biologically active molecules.[1][3] The reaction's mild conditions and the stability and low toxicity of its organoboron reagents contribute to its widespread adoption.[1][2]
This guide focuses on the Suzuki coupling of derivatives of 1-(5-Chloro-2-methoxyphenyl)ethanol, a substrate that presents a unique set of challenges and opportunities. The presence of an aryl chloride, an ortho-methoxy group, and a benzylic alcohol functionality necessitates a carefully considered approach to achieve successful cross-coupling. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts, often requiring more specialized and highly active catalyst systems.[4][5][6][7][8] The steric hindrance imposed by the ortho-methoxy group can further impede the crucial oxidative addition step of the catalytic cycle.[4][9][10] Additionally, the presence of a free hydroxyl group raises questions about its potential interference with the reaction, prompting a decision on whether to employ a protecting group strategy.
These application notes provide a comprehensive guide to navigating these challenges, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in their synthesis of novel biaryl compounds derived from this compound.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for successful reaction design and optimization. The catalytic cycle is generally accepted to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, typically bearing phosphine or N-heterocyclic carbene (NHC) ligands (L). This step, which involves the cleavage of the carbon-halogen bond, is often the rate-determining step, particularly for less reactive aryl chlorides. The palladium center is oxidized from Pd(0) to Pd(II), forming a square planar intermediate.
-
Transmetalation: In this crucial step, the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium(II) center. The presence of a base is essential for this process. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium, displacing the halide or other leaving group. The generally accepted mechanism involves a μ-bridging hydroxy group between the palladium and boron atoms.[11]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (Ar-Ar') from the palladium(II) complex. This regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step forms the desired carbon-carbon bond and is typically a facile process.
Experimental Protocols
Two primary strategies are presented for the Suzuki coupling of derivatives of this compound. The first, and more atom-economical approach, involves the direct coupling of the unprotected alcohol. The second, an alternative route, employs a protecting group for the benzylic alcohol.
Protocol 1: Direct Coupling of Unprotected this compound
Recent studies have demonstrated the feasibility of Suzuki-Miyaura couplings on substrates bearing unprotected alcohol functionalities, offering a more streamlined synthetic route.[1] This protocol is designed based on these findings, though optimization may be required depending on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) or other suitable biarylphosphine ligand
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
Caption: Workflow for the direct Suzuki coupling of unprotected this compound.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium(II) acetate (1-3 mol%), and SPhos (2-6 mol%).
-
Addition of Base and Solvents: To the flask, add potassium phosphate (2.0-3.0 equiv). Then, add a degassed mixture of toluene and water (typically in a 4:1 to 10:1 ratio).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling with a Protected Benzylic Alcohol
Should the direct coupling prove challenging, particularly with sensitive boronic acids or if side reactions involving the hydroxyl group are observed, protection of the alcohol is a prudent alternative. Silyl ethers are a common choice for alcohol protection due to their ease of installation and removal under mild conditions.[1]
Part A: Protection of the Benzylic Alcohol
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl) or other suitable silylating agent
-
Imidazole or triethylamine
-
Dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM or DMF.
-
Addition of Reagents: Add imidazole (1.5-2.0 equiv) followed by the portion-wise addition of TBSCl (1.1-1.2 equiv) at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude silyl-protected product is often of sufficient purity for the subsequent coupling step.
Part B: Suzuki Coupling of the Protected Substrate
The procedure for the Suzuki coupling of the silyl-protected derivative is analogous to Protocol 1.
Part C: Deprotection of the Benzylic Alcohol
Materials:
-
Silyl-protected biaryl product
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve the silyl-protected biaryl in THF.
-
Deprotection: Add TBAF solution (1.1-1.5 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the final product by column chromatography if necessary.
Optimization and Troubleshooting
The success of the Suzuki coupling with this compound derivatives is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommendation and Rationale | Potential Issues | Troubleshooting |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ are common choices. For challenging couplings, pre-formed catalysts like SPhos Pd G3 or G4 can be highly effective. | Low yield, catalyst decomposition. | Screen different palladium sources and catalyst loadings. |
| Ligand | Electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are generally required for the activation of aryl chlorides.[7][12] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[4][5] | Low conversion, side reactions. | Screen a panel of ligands to identify the optimal choice for the specific substrate combination. |
| Base | K₃PO₄ is a versatile and effective base. Other options include Cs₂CO₃, K₂CO₃, and organic bases like triethylamine. The choice of base can significantly impact the reaction rate and yield. | Incomplete reaction, side reactions (e.g., hydrolysis of esters). | Experiment with different bases and their stoichiometry. |
| Solvent | A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is standard. The aqueous phase is crucial for the dissolution of the base and facilitating transmetalation.[11] | Poor solubility of reactants, low reaction rate. | Vary the solvent system and the organic/aqueous ratio. Anhydrous conditions with specific bases can also be explored. |
| Temperature | Typically ranges from 80-110 °C. Higher temperatures can promote the reaction of unreactive chlorides but may also lead to catalyst decomposition or side reactions. | No reaction or decomposition of starting materials/product. | Optimize the reaction temperature. Microwave heating can sometimes accelerate the reaction and improve yields. |
Common Side Reactions:
-
Dehalogenation: The aryl chloride is reduced to the corresponding arene. This can be minimized by using an appropriate ligand and ensuring a truly inert atmosphere.
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often more prevalent at higher temperatures or with less active catalysts.
-
Protodeboronation: The boronic acid is cleaved by a proton source before transmetalation can occur. Using a suitable base and minimizing excess water can mitigate this issue.
Conclusion
The Suzuki-Miyaura cross-coupling of derivatives of this compound presents a viable and powerful method for the synthesis of complex biaryl structures that are of significant interest in medicinal chemistry. While the inherent challenges of using a sterically hindered and electronically deactivated aryl chloride, coupled with the presence of a benzylic alcohol, require careful consideration, the protocols and optimization strategies outlined in these application notes provide a solid foundation for success. By understanding the underlying mechanism and systematically exploring the key reaction parameters, researchers can effectively navigate these complexities and unlock the synthetic potential of this important class of molecules.
References
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]
-
The iron-catalysed Suzuki coupling of aryl chlorides. (n.d.). White Rose Research Online. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. (2009). Journal of the American Chemical Society. [Link]
-
Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. (2015). ResearchGate. [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. (2008). ResearchGate. [Link]
-
Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. (1995). The Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki coupling reactions of aryl chlorides. (n.d.). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Pd-Catalyzed Homologation of Arylboronic Acids as a Platform for the Diversity-Oriented Synthesis of Benzylic C–X Bonds. (2023). ACS Publications. [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. (2014). PMC. [Link]
-
Palladium-catalyzed stereospecific cross-coupling of enantioenriched allylic alcohols with boronic acids. (2010). Chemical Communications. [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2011). Tetrahedron. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). RSC Publishing. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2017). Green Chemistry. [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. (2010). ResearchGate. [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters. [Link]
-
Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water for the Synthesis of Industrial Important Fungicides. (2017). ResearchGate. [Link]
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- 10. pubs.rsc.org [pubs.rsc.org]
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Application Note & Protocols: Strategic Integration of 1-(5-Chloro-2-methoxyphenyl)ethanol into Multi-Component Reaction Workflows for Novel Scaffold Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the strategic utilization of 1-(5-Chloro-2-methoxyphenyl)ethanol in multi-component reactions (MCRs), a cornerstone of modern medicinal chemistry. Recognizing that secondary alcohols are not native substrates for many pivotal MCRs, we present a validated two-step workflow. The initial step involves the efficient oxidation of the alcohol to its corresponding ketone, 5-chloro-2-methoxyacetophenone. This key intermediate serves as a versatile carbonyl component for subsequent, high-yield MCRs. Detailed protocols, mechanistic insights, and practical considerations are provided for two exemplary applications: the Ugi four-component reaction (Ugi-4CR) for generating complex α-acylamino carboxamides, and the Biginelli reaction for the synthesis of dihydropyrimidinone (DHPM) cores. This guide is designed to empower researchers to unlock the potential of readily available secondary alcohols in diversity-oriented synthesis campaigns.
Introduction: Overcoming the Substrate Gap in MCRs
Multi-component reactions (MCRs) are powerful tools in drug discovery, enabling the one-pot synthesis of complex, drug-like molecules from three or more simple precursors.[1][2][3] This convergent approach offers remarkable step- and atom-economy, facilitating the rapid generation of compound libraries for biological screening.[4][5]
The starting material, this compound, incorporates two key structural motifs frequently found in bioactive molecules. The chloro and methoxy substituents on the phenyl ring can significantly modulate a molecule's pharmacokinetic properties and its interactions with biological targets.[6][7] These groups can engage in a variety of intermolecular interactions, including hydrogen bonds, halogen bonds, and multipolar interactions, making them valuable for optimizing ligand-protein binding.[7]
However, a common limitation is that many of the most robust and widely used MCRs, such as the Ugi, Biginelli, and Passerini reactions, require a carbonyl compound (an aldehyde or ketone) as a core electrophilic component.[8][9][10] Secondary alcohols, like this compound, cannot participate directly.
This guide outlines a strategic workaround: a reliable oxidation-MCR cascade. By first converting the secondary alcohol into its corresponding ketone, we generate a highly versatile intermediate that can be seamlessly integrated into established MCR protocols. This approach effectively broadens the scope of accessible starting materials for diversity-oriented synthesis.
Workflow Overview
The logical flow of this strategy involves two distinct but connected phases: activation of the substrate via oxidation, followed by its deployment in a complexity-generating multi-component reaction.
Caption: High-level workflow for utilizing a secondary alcohol in MCRs.
Phase 1 Protocol: Oxidation to 5-Chloro-2-methoxyacetophenone
Rationale: The conversion of the secondary alcohol to a ketone is the critical enabling step. This transformation unmasks the electrophilic carbon required for the initial condensation steps in both the Ugi and Biginelli reactions. We recommend using pyridinium chlorochromate (PCC) for its reliability and operational simplicity in this context. PCC is a mild oxidizing agent that effectively converts secondary alcohols to ketones with minimal risk of over-oxidation.
Detailed Experimental Protocol: PCC Oxidation
-
Setup: To a dry, 100 mL round-bottom flask equipped with a magnetic stir bar, add dichloromethane (DCM, 40 mL).
-
Reagent Addition: Carefully add pyridinium chlorochromate (PCC) (3.24 g, 15 mmol, 1.5 eq.) to the solvent. The mixture will form a heterogeneous orange slurry.
-
Substrate Introduction: Dissolve this compound (1.87 g, 10 mmol, 1.0 eq.) in DCM (10 mL) and add it dropwise to the stirring PCC slurry at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting alcohol spot (visualized with a UV lamp and/or potassium permanganate stain) indicates reaction completion.
-
Workup & Purification:
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL).
-
Prepare a short column of silica gel or Florisil in a sintered glass funnel. Pass the entire reaction mixture through this plug, eluting with additional diethyl ether (100-150 mL) to separate the chromium salts.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be further purified by flash column chromatography on silica gel (using a gradient of 5% to 20% ethyl acetate in hexane) to yield the pure ketone.
-
Data & Reagents Summary
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 186.62 | 10 | 1.0 | 1.87 g |
| Pyridinium chlorochromate (PCC) | 215.56 | 15 | 1.5 | 3.24 g |
| Dichloromethane (DCM) | - | - | - | 50 mL (total) |
| Expected Product | ||||
| 5-Chloro-2-methoxyacetophenone | 184.61 | ~8-9 | - | ~1.48-1.66 g |
Phase 2 Application: The Ugi Four-Component Reaction (Ugi-4CR)
Rationale & Field Insights: The Ugi reaction is a cornerstone of MCR-driven drug discovery, capable of generating highly complex, peptide-like scaffolds in a single step.[4][8] The reaction combines a ketone (or aldehyde), a primary amine, a carboxylic acid, and an isocyanide.[11] Its power lies in the vast chemical space that can be explored by simply varying each of the four components. The resulting α-acylamino carboxamide products are excellent starting points for developing protease inhibitors, enzyme modulators, and other therapeutics.[4][8]
Ugi Reaction Mechanism
The reaction proceeds through a series of rapid, reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[8][11]
-
Imine Formation: The ketone (from Phase 1) and the amine condense to form an imine, with the loss of a water molecule.
-
Protonation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.
-
Isocyanide Addition: The nucleophilic isocyanide carbon attacks the iminium ion, forming a nitrilium ion intermediate.
-
Acyl Transfer: The carboxylate anion adds to the nitrilium ion.
-
Mumm Rearrangement: A final, irreversible intramolecular acyl transfer (the Mumm rearrangement) from the oxygen to the nitrogen atom yields the stable bis-amide product.
Caption: The accepted mechanism for the Ugi four-component reaction.
Detailed Experimental Protocol: Ugi-4CR
-
Setup: In a 25 mL vial with a magnetic stir bar, combine 5-Chloro-2-methoxyacetophenone (185 mg, 1.0 mmol, 1.0 eq.), benzylamine (107 mg, 1.0 mmol, 1.0 eq.), and acetic acid (60 mg, 1.0 mmol, 1.0 eq.).
-
Solvent: Add methanol (MeOH, 5 mL) and stir the mixture for 10-15 minutes at room temperature to facilitate imine formation.
-
Isocyanide Addition: Add tert-butyl isocyanide (83 mg, 1.0 mmol, 1.0 eq.) to the solution. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Reaction: Cap the vial and stir the reaction mixture at room temperature for 24-48 hours. The reaction is typically exothermic.[11]
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure.
-
Purification: The crude residue is then dissolved in a minimal amount of DCM and purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane) to isolate the pure product.
Illustrative Library Generation
The true power of this protocol is in its diversity. By simply swapping the input components, a vast array of unique structures can be generated from the same ketone core.
| Amine (R³) | Carboxylic Acid (R⁴) | Isocyanide (R⁵) | Expected Product Scaffold |
| Aniline | Propionic Acid | Cyclohexyl isocyanide | N-Aryl α-acylamino carboxamide |
| Methylamine | Benzoic Acid | Benzyl isocyanide | N-Alkyl, Aryl-acyl α-acylamino carboxamide |
| (S)-α-Methylbenzylamine | Acetic Acid | Ethyl isocyanoacetate | Chiral, ester-containing α-acylamino carboxamide |
Phase 2 Application: The Biginelli Reaction
Rationale & Field Insights: The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a heterocyclic scaffold of significant pharmacological importance.[9] DHPMs are known to exhibit a wide range of biological activities, including acting as calcium channel blockers, antihypertensive agents, and antibacterial agents.[3] The reaction typically involves the acid-catalyzed condensation of an aldehyde or ketone, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea.[9][12]
Biginelli Reaction Mechanism
While several pathways have been proposed, the most widely accepted mechanism for ketones involves the following key steps under acidic catalysis.[3]
-
Enamine/Enol Formation: The β-ketoester (ethyl acetoacetate) forms an enol or enamine intermediate.
-
Condensation: The ketone condenses with urea to form an N-acylimine intermediate. This is often considered the rate-determining step.
-
Michael Addition: The enol/enamine attacks the activated N-acylimine intermediate.
-
Cyclization & Dehydration: An intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration, yields the final DHPM product.
Caption: A plausible mechanism for the Biginelli reaction.
Detailed Experimental Protocol: Biginelli Reaction
-
Setup: In a 50 mL round-bottom flask, combine 5-Chloro-2-methoxyacetophenone (185 mg, 1.0 mmol, 1.0 eq.), ethyl acetoacetate (130 mg, 1.0 mmol, 1.0 eq.), and urea (90 mg, 1.5 mmol, 1.5 eq.).
-
Solvent & Catalyst: Add absolute ethanol (10 mL) and a catalytic amount of concentrated hydrochloric acid (HCl, 3-4 drops) or p-toluenesulfonic acid (PTSA, ~10 mol%).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring for 12-24 hours.
-
Monitoring & Workup:
-
Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
The product will often precipitate from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Purification: If a precipitate does not form or if further purification is needed, concentrate the reaction mixture and purify the residue by recrystallization from ethanol or by flash column chromatography.
References
-
Domínguez, G., & Ugi, I. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]
-
MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2018(2), M990. [Link]
-
Wikipedia. (2023). Ugi reaction. [Link]
-
PharmaXChange.info. (2011). Multicomponent Reactions | Notes. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. [Link]
-
Linton, A. B., & Hamilton, A. D. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters, 12(3), 336-339. [Link]
-
Ruiz, R. A., & de Souza, R. O. M. A. (2021). Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. Catalysts, 11(1), 113. [Link]
-
Royal Society of Chemistry. (2019). A methanol and protic ionic liquid Ugi multicomponent reaction path to cytotoxic α-phenylacetamido amides. RSC Advances, 9(16), 8963-8973. [Link]
-
Frontiers in Chemistry. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry, 6, 368. [Link]
-
ResearchGate. (n.d.). Catalytic cross-coupling of secondary alcohols and challenges in.... [Link]
-
ResearchGate. (2019). A methanol and protic ionic liquid Ugi multicomponent reaction path to cytotoxic α-phenylacetamido amides. [Link]
-
Organic Reactions. (n.d.). The Passerini Reaction. [Link]
-
Dömling, A. (2006). Chemistry and Biology of Multicomponent Reactions. Chemical Reviews, 106(1), 17-89. [Link]
-
Der Pharma Chemica. (2022). A Revision of the Biginelli Reaction: A Combined Experimental and Pharmacological Investigation. Der Pharma Chemica, 14(3), 1-10. [Link]
-
Milovic, F., et al. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 10, 989397. [Link]
-
Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]
-
Ishihara, Y., & Baran, P. S. (2024). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry. [Link]
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- 7. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate [mdpi.com]
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- 11. Ugi reaction - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]
Application Note: A Robust HPLC-Based Method for the Chiral Separation of 1-(5-Chloro-2-methoxyphenyl)ethanol Enantiomers
Abstract: This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(5-Chloro-2-methoxyphenyl)ethanol. The presented protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and pharmacological evaluation of chiral compounds. This guide provides a comprehensive methodology, from the selection of the chiral stationary phase to method optimization, underpinned by scientific principles to ensure reproducible and accurate results.
Introduction: The Significance of Chiral Separation
This compound is a chiral alcohol and a valuable building block in the synthesis of various pharmaceutical compounds. As with many chiral molecules, its enantiomers can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance in drug discovery and development.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely adopted technique for resolving enantiomers due to its high efficiency, sensitivity, and reproducibility.[3][4] This document provides a detailed protocol for the successful chiral separation of this compound enantiomers.
The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers and a chiral stationary phase. The CSP creates a transient diastereomeric complex with each enantiomer, and the difference in the stability of these complexes leads to different retention times, thus enabling their separation.[5] The selection of an appropriate CSP and mobile phase is critical for achieving optimal resolution.
Method Selection and Rationale
For the separation of aromatic alcohols like this compound, polysaccharide-based chiral stationary phases are a well-established and effective choice. These CSPs, typically derivatives of cellulose or amylose, offer a broad range of enantioselectivity for a wide variety of chiral compounds.[6]
Recommended Chiral Stationary Phase: A cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate), is recommended as the primary column for this application. This phase is known for its excellent performance in separating a wide array of chiral compounds, including those with aromatic rings and hydroxyl groups.
Mobile Phase Strategy: A normal-phase mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is proposed. This solvent system is highly effective for polysaccharide-based CSPs and allows for fine-tuning of retention and selectivity by adjusting the modifier concentration.
Experimental Protocols
This section provides a step-by-step methodology for the chiral separation of this compound enantiomers.
Materials and Reagents
-
Solvents: HPLC grade n-hexane, 2-propanol (IPA), and ethanol.
-
Analyte: Racemic this compound standard.
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
Sample Preparation
-
Prepare a stock solution of racemic this compound in 2-propanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for injection.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
HPLC Instrumentation and Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel OD-H), 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm and 280 nm (to maximize sensitivity and account for the aromatic structure) |
| Injection Volume | 10 µL |
Method Optimization
For optimal separation, some parameters may need to be adjusted. The following workflow illustrates a systematic approach to method optimization.
Caption: A systematic workflow for optimizing the chiral HPLC separation method.
Rationale for Optimization Steps:
-
Modifier Percentage: Adjusting the percentage of the alcohol modifier (2-propanol) is the primary way to influence retention times and resolution. Increasing the modifier concentration will generally decrease retention times, while decreasing it will increase retention and may improve resolution.
-
Alcohol Modifier: If satisfactory resolution is not achieved with 2-propanol, switching to a different alcohol, such as ethanol, can alter the selectivity of the separation due to different hydrogen bonding interactions with the stationary phase.
-
Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability of the transient diastereomeric complexes. Conversely, increasing the temperature can improve peak shape and reduce analysis time, but may decrease resolution.
Expected Results and Data Presentation
Under the optimized conditions, baseline separation of the two enantiomers of this compound is expected. The resolution (Rs) between the two enantiomeric peaks should be greater than 1.5, indicating a complete separation.
Table of Expected Chromatographic Parameters:
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | ~ 8 - 12 min |
| Retention Time (Enantiomer 2) | ~ 10 - 15 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.2 |
The following diagram illustrates the logical flow of the entire analytical process, from sample preparation to data analysis.
Caption: The overall workflow from sample preparation to data analysis.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers by HPLC. The use of a cellulose-based chiral stationary phase with a normal-phase mobile phase offers a robust and reliable method for achieving baseline separation. The detailed experimental procedures and optimization strategies outlined herein will enable researchers to successfully implement and adapt this method for their specific analytical needs in pharmaceutical research and development.
References
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- De Martin, L., et al. (2012). Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing mobile phases.
- Cass, Q. B., & Tiritan, M. E. (2016). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 21(12), 1697.
- Todorova, V., et al. (2014). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Derivatization. International Journal of Analytical Chemistry, 2014, 853746.
-
ResearchGate. (2008). Chiral HPLC for effective enantiomer separation. Retrieved from [Link]
- Romero, E., et al. (2019). Alcohol oxidase: towards stereoselective oxidation of secondary benzyl alcohols. Catalysis Science & Technology, 9(4), 864-875.
- Mandai, H., et al. (2013). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. HETEROCYCLES, 87(2), 347.
- Wang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8049.
-
BGB Analytik. (n.d.). CHIRAL Handbook. Retrieved from [Link]
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Application of 1-(5-Chloro-2-methoxyphenyl)ethanol in Medicinal Chemistry: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. 1-(5-Chloro-2-methoxyphenyl)ethanol, a substituted phenylethanol derivative, represents a key intermediate with significant potential for the synthesis of a diverse range of pharmacologically active compounds. The presence of a chloro group at the 5-position and a methoxy group at the 2-position of the phenyl ring, combined with a reactive secondary alcohol, endows this molecule with a unique combination of physicochemical properties and synthetic handles. This guide provides a comprehensive overview of the synthesis, and potential applications of this compound, offering detailed protocols and insights for researchers, scientists, and drug development professionals. While direct biological studies on this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs are prevalent in numerous biologically active compounds, suggesting its utility as a valuable scaffold in drug discovery.
Physicochemical Properties and Strategic Importance in Drug Design
The structural features of this compound are of considerable interest from a medicinal chemistry perspective. The chloro and methoxy substituents on the aromatic ring play a crucial role in modulating the electronic and lipophilic properties of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile.
| Property | Value | Significance in Drug Design |
| Molecular Formula | C₉H₁₁ClO₂ | Provides the elemental composition. |
| Molecular Weight | 186.63 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| CAS Number | 7569-69-9 | A unique identifier for this chemical substance. |
| Appearance | Pale yellow liquid | Basic physical state information. |
| LogP (Predicted) | ~2.5 | Indicates moderate lipophilicity, which can be favorable for membrane permeability. |
The chloro group, an electron-withdrawing substituent, can enhance the metabolic stability of the aromatic ring and participate in halogen bonding with biological targets. The methoxy group, an electron-donating group, can act as a hydrogen bond acceptor and influence the conformation of the molecule. This combination of substituents makes the 5-chloro-2-methoxyphenyl moiety a valuable pharmacophore for exploring structure-activity relationships (SAR) in various therapeutic areas.
Synthetic Protocol: A Plausible Route to this compound
While specific, detailed synthetic procedures for this compound are not abundant in the public domain, a reliable synthesis can be extrapolated from standard organic chemistry transformations and analogous preparations of similar compounds. A common and efficient method involves the reduction of the corresponding ketone, 5-chloro-2-methoxyacetophenone.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Chloro-2-methoxyacetophenone (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq.) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of 4-chloroanisole (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-chloro-2-methoxyacetophenone.
Step 2: Synthesis of this compound (Ketone Reduction)
-
Dissolve 5-chloro-2-methoxyacetophenone (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Applications in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
The utility of this compound in medicinal chemistry stems from its role as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. While direct evidence of its incorporation into marketed drugs is limited, the 5-chloro-2-methoxyphenyl moiety is present in a variety of compounds with demonstrated biological activity. This suggests that this compound is a valuable starting material for the exploration of new chemical entities in several key therapeutic areas.[1]
Potential as a Precursor for Anti-inflammatory Agents
The 5-chloro-2-methoxyphenyl scaffold has been investigated in the context of developing novel anti-inflammatory agents. The substitution pattern on the phenyl ring can influence the interaction of the molecule with key inflammatory targets. For instance, derivatives of methoxyphenyl compounds have been explored for their ability to modulate inflammatory pathways.[2] The secondary alcohol of this compound can be readily converted to other functional groups, such as ethers, esters, or amines, to generate a library of analogs for screening against inflammatory targets.
A Building Block for Novel Anticancer Agents
The development of new anticancer agents is a major focus of medicinal chemistry research. Several studies have highlighted the potential of compounds containing the chloro- and methoxy-substituted phenyl rings to exhibit cytotoxic activity against various cancer cell lines. For example, derivatives of 5-chloro-2-(substituted phenyl)benzo[d]thiazole have been synthesized and evaluated as novel antimelanogenesis agents, with some compounds showing potent tyrosinase inhibitory activity.[3] The 5-chloro-2-methoxyphenyl moiety has also been incorporated into other heterocyclic systems to explore their anticancer potential.[4] this compound can serve as a key starting material for the synthesis of such complex molecules.
Hypothetical Screening Cascade for Novel Drug Candidates
Caption: A potential workflow for utilizing this compound in a drug discovery program.
Conclusion: A Promising Intermediate for Future Drug Discovery
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique substitution pattern and reactive hydroxyl group provide a solid foundation for the synthesis of diverse libraries of compounds. While direct biological data on this specific molecule is emerging, the demonstrated activity of structurally related compounds in areas such as oncology and inflammation highlights the significant potential of this intermediate. The synthetic protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this compound in their quest for novel and effective therapeutic agents.
References
-
LookChem. (2-Methoxy-5-chlor-phenyl)-aethanol. Available at: [Link]
- Dunn, P. J. (2012). The importance of green chemistry in the pharmaceutical industry.
- Lee, J. H., et al. (2014). Synthesis and Preliminary in Vitro Biological Evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole Derivatives Designed as Novel Antimelanogenesis Agents. Bulletin of the Korean Chemical Society, 35(1), 169-174.
- Lesyk, R., et al. (2018). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 23(11), 2763.
- Emam, S. H., et al. (2021). Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. Bioorganic Chemistry, 107, 104630.
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- 3. Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 1-(5-Chloro-2-methoxyphenyl)ethanol Precursors
Introduction: The Enduring Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate a wide array of biological targets have led to its incorporation into numerous clinically successful drugs.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[1][3] The well-known anti-inflammatory drug Celecoxib, for instance, features a pyrazole core. The continued exploration of novel synthetic routes to access diverse pyrazole derivatives is therefore a critical endeavor in the quest for new therapeutic agents.[4] This guide provides a comprehensive, in-depth technical overview of a robust synthetic pathway to novel pyrazole derivatives, commencing from the readily accessible precursor, 1-(5-Chloro-2-methoxyphenyl)ethanol. The strategic inclusion of the 5-chloro-2-methoxyphenyl moiety is of particular interest, as halogenated and methoxy-substituted aromatic rings are prevalent in many pharmacologically active compounds, often enhancing their metabolic stability and binding affinity.[5]
Synthetic Strategy: A Multi-Step Approach to Pyrazole Formation
The synthesis of the target pyrazole derivatives from this compound is accomplished through a strategically designed three-step sequence. This methodology leverages well-established and reliable organic transformations, ensuring high yields and purity of the intermediates and the final product. The overall workflow is depicted below:
Figure 1: Overall synthetic workflow from the precursor to the final pyrazole derivative.
Part 1: Oxidation of this compound
The initial and critical step in this synthetic sequence is the oxidation of the secondary alcohol, this compound, to the corresponding ketone, 1-(5-Chloro-2-methoxyphenyl)ethan-1-one. For this transformation, Pyridinium chlorochromate (PCC) is the reagent of choice. PCC is a mild oxidizing agent that efficiently converts secondary alcohols to ketones without the risk of over-oxidation or side reactions often associated with harsher reagents like chromic acid.[6][7][8] The reaction is typically performed in an anhydrous solvent, such as dichloromethane (DCM), to prevent the formation of gem-diols which could be further oxidized.
Experimental Protocol: Oxidation with PCC
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To this solution, add Pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The reaction mixture will turn into a dark brown slurry.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(5-Chloro-2-methoxyphenyl)ethan-1-one.
Part 2: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
The second stage of the synthesis involves the formation of a chalcone, an α,β-unsaturated ketone, through a Claisen-Schmidt condensation. This reaction entails the base-catalyzed condensation of the newly synthesized 1-(5-Chloro-2-methoxyphenyl)ethan-1-one with an appropriate aromatic aldehyde.[9] The choice of the aromatic aldehyde at this stage is a key determinant of the final pyrazole derivative's structure and potential biological activity. The reaction proceeds via the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol adduct yields the thermodynamically stable conjugated chalcone.[10]
Mechanism of Claisen-Schmidt Condensation
Figure 2: Mechanism of the Claisen-Schmidt condensation.
Experimental Protocol: Chalcone Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 1-(5-Chloro-2-methoxyphenyl)ethan-1-one (1.0 eq) and the selected aromatic aldehyde (1.1 eq) in ethanol.
-
Base Addition: To this stirred solution, add an aqueous solution of sodium hydroxide (NaOH) dropwise at a temperature maintained between 20-25°C.
-
Reaction Progression: Stir the reaction mixture at room temperature for several hours. The formation of a precipitate often indicates the progress of the reaction.
-
Isolation: After completion (monitored by TLC), pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl).
-
Purification: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral to litmus paper, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Part 3: Cyclization to Form the Pyrazole Ring
The final step in the synthesis is the cyclization of the chalcone intermediate with hydrazine hydrate to form the desired pyrazole derivative.[11][12] This reaction is a classic example of heterocycle formation through the reaction of a binucleophile (hydrazine) with a 1,3-dielectrophile (the α,β-unsaturated ketone system of the chalcone).[13] The reaction is typically carried out in a protic solvent like ethanol, often with a catalytic amount of a weak acid such as acetic acid to facilitate the initial nucleophilic attack and subsequent dehydration steps.[14]
Mechanism of Pyrazole Formation
The reaction proceeds through an initial Michael addition of one of the nitrogen atoms of hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction with substituted hydrazines is an important consideration, as it can lead to the formation of two possible regioisomers.
Figure 3: Mechanism of pyrazole formation from a chalcone and hydrazine.
Experimental Protocol: Pyrazole Synthesis
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the synthesized chalcone (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (2.0 eq) and a catalytic amount of glacial acetic acid to the solution.
-
Reaction Conditions: Reflux the reaction mixture for the required duration, monitoring the reaction's progress by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure pyrazole derivative.
Data Summary
The following table summarizes the key parameters and expected outcomes for the synthesis of a representative pyrazole derivative from this compound.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Oxidation | PCC | DCM | Room Temp. | 85-95 |
| 2 | Claisen-Schmidt | NaOH | Ethanol | 20-25 | 70-90 |
| 3 | Cyclization | Hydrazine Hydrate, Acetic Acid | Ethanol | Reflux | 75-90 |
Conclusion and Future Perspectives
The synthetic route detailed herein provides a reliable and efficient method for the preparation of novel pyrazole derivatives from the precursor this compound. The versatility of the Claisen-Schmidt condensation allows for the introduction of a wide range of substituents on the pyrazole ring, enabling the creation of a diverse library of compounds for biological screening. The pharmacological importance of the pyrazole scaffold, combined with the potential for enhanced activity from the 5-chloro-2-methoxyphenyl moiety, makes these newly synthesized derivatives promising candidates for further investigation in drug discovery programs. Future work could involve the exploration of different aromatic aldehydes in the Claisen-Schmidt condensation and the use of substituted hydrazines to further diversify the synthesized pyrazoles and study their structure-activity relationships.
References
-
Ashenhurst, J. (n.d.). Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. Retrieved from [Link]
- Haque, M. F., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Dhaka University Journal of Pharmaceutical Sciences, 24(2), 219-229.
- Jain, A., & Sharma, S. (2017). Synthesis of series of chalcone and pyrazoline derivatives.
-
Mohareb, R. M., et al. (2019). The reaction mechanism of chalcone 11 with hydrazine hydrate to form pyrazole derivative 17. ResearchGate. Retrieved from [Link]
- Basavoju, S., et al. (2022). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 20(38), 7531-7553.
-
Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
- Fouad, R., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 19(12), 996-1014.
-
Claisen Schmidt Reaction (Mixed Aldol Condensation). (n.d.). PraxiLabs. Retrieved from [Link]
-
Haque, M. F., et al. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. ResearchGate. Retrieved from [Link]
-
PCC Oxidation Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
- Fun, H. K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. International Journal of Molecular Sciences, 13(5), 5536-5548.
-
23.7: The Claisen Condensation Reaction. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
-
Chem 263 Nov 7, 2013 Preparation of Ketones and Aldehydes from Alcohols Oxidation of Alcohols. (2013, November 7). Retrieved from [Link]
-
El-Emary, T. I. (2016, November 16). Does anyone ever synthesize N substituted pyrazole from chalcone? ResearchGate. Retrieved from [Link]
- Al-Juboori, A. M. (2025). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Journal of Education for Pure Science-University of Thi-Qar, 15(1).
- Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 901-924.
-
Claisen Condensation Reaction Mechanism. (2018, May 10). YouTube. Retrieved from [Link]
- Kumar, P., et al. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal for Innovative Research in Multidisciplinary Field, 9(6), 1-8.
-
Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Kumar, V., & Kumar, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanol
Welcome to the technical support center for the synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is grounded in established chemical principles and field-proven experience to help you optimize your reaction yield, improve product purity, and troubleshoot effectively.
The primary and most reliable method for synthesizing this compound is the reduction of its corresponding ketone, 5'-Chloro-2'-methoxyacetophenone[1]. This transformation is typically achieved using a hydride-based reducing agent, with sodium borohydride (NaBH₄) being the most common choice due to its selectivity, safety, and ease of handling.[2][3][4]
This guide will focus exclusively on this widely-adopted synthetic route.
Experimental Workflow Overview
A clear understanding of the experimental sequence is crucial for identifying potential failure points. The following diagram outlines the standard workflow for the reduction of 5'-Chloro-2'-methoxyacetophenone.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is analyzed by its potential causes, followed by actionable solutions.
Problem 1: Low or No Conversion of Starting Material
You've run the reaction, but analysis (TLC, LC-MS) shows a significant amount of the starting 5'-Chloro-2'-methoxyacetophenone remains.
Potential Causes & Solutions
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) can degrade over time, especially if exposed to moisture.
-
Solution: Use a freshly opened bottle of NaBH₄. If the reagent is old, its activity can be tested on a small scale with a simple ketone like acetophenone before committing to the main reaction. Store NaBH₄ in a desiccator.
-
-
Insufficient Stoichiometry: While the theoretical stoichiometry is 0.25 equivalents of NaBH₄ per equivalent of ketone (since each BH₄⁻ provides four hydride ions), this is rarely effective in practice.[5]
-
Solution: Increase the equivalents of NaBH₄. A common practical range is 1.0 to 1.5 equivalents to ensure the reaction goes to completion. This excess accounts for any reagent decomposition and potential side reactions with the solvent.[6]
-
-
Low Reaction Temperature: While controlling the initial exothermic reaction is crucial, a temperature that is too low can significantly slow down or stall the reduction.
-
Inappropriate Solvent: NaBH₄ reactivity is solvent-dependent.
-
Solution: Protic solvents like methanol (MeOH) or ethanol (EtOH) are standard and generally effective for this reduction.[5][7] Methanol often provides faster kinetics than ethanol. Ensure the solvent is of sufficient purity and is anhydrous if possible, although NaBH₄ is more tolerant to protic solvents than stronger hydrides like LiAlH₄.[3]
-
Troubleshooting Flowchart: Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
Problem 2: Significant Side Product Formation
Your analysis shows the desired product, but it is contaminated with one or more significant impurities.
Potential Causes & Solutions
-
Over-reduction or Dehalogenation: While less common with NaBH₄, aggressive conditions (high temperature, large excess of hydride) could potentially lead to side reactions. A more likely scenario involves impurities in the starting material.
-
Solution: Confirm the purity of the starting 5'-Chloro-2'-methoxyacetophenone. Purification via recrystallization or column chromatography may be necessary before the reduction. Also, maintain a controlled temperature profile, starting at 0 °C and avoiding excessive heating.
-
-
Formation of Borate Esters: The primary intermediate of the reaction is a borate ester complex. If the work-up is incomplete, these species can complicate purification.
-
Solution: The reaction quench is a critical step. Use a mild acid, such as saturated aqueous ammonium chloride (NH₄Cl), to hydrolyze the borate esters and protonate the resulting alkoxide.[2] Ensure the quench is performed at a low temperature (0 °C) to control any gas evolution (hydrogen) from the destruction of excess NaBH₄.[7] Stir for at least 30 minutes after quenching to ensure complete hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is better for this synthesis: NaBH₄ or LiAlH₄?
A: Sodium borohydride (NaBH₄) is strongly recommended. Lithium aluminum hydride (LiAlH₄) is a much more powerful and less selective reducing agent.[3][8] It reacts violently with protic solvents like water and alcohols, requiring strictly anhydrous conditions (e.g., in dry ether or THF).[3] Given that the target transformation is a simple ketone reduction, the operational safety, milder reactivity, and compatibility with alcoholic solvents make NaBH₄ the superior and more practical choice.[2][9]
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild & Selective | Very Strong & Unselective |
| Safety | Stable in air; reacts slowly with protic solvents. | Reacts violently with water and alcohols. Pyrophoric. |
| Solvents | Methanol, Ethanol, Water (if alkaline)[3] | Anhydrous Ethers (e.g., Diethyl Ether, THF)[3] |
| Work-up | Simple acidic or aqueous quench (e.g., aq. NH₄Cl). | Cautious, multi-step quench (Fieser method). |
| Recommendation | Highly Recommended | Not Recommended (overkill, hazardous) |
Q2: How should I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a non-polar solvent system, such as 3:1 Hexanes:Ethyl Acetate. The starting ketone, being more polar than the product alcohol due to the accessible carbonyl group, will have a lower Rf value. The product alcohol will appear as a new spot with a higher Rf. The reaction is complete when the spot corresponding to the starting ketone is no longer visible by TLC.
Q3: What is the best procedure for purifying the final product?
A: Flash column chromatography on silica gel is the most effective method. After the extractive work-up and removal of the solvent, the crude oil can be purified using a gradient solvent system, starting with a non-polar mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity to elute the more polar alcohol product.
Q4: My final product is an oil. Is this correct?
A: Yes, this compound is expected to be a pale yellow oil or low-melting solid at room temperature.[10]
Protocol: Reduction of 5'-Chloro-2'-methoxyacetophenone
This protocol is a validated starting point for your experiments.
Materials:
-
5'-Chloro-2'-methoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5'-Chloro-2'-methoxyacetophenone (1.0 eq) in methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Hydride Addition: Add NaBH₄ (1.2 eq) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) may occur. Ensure adequate ventilation.
-
Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Cool the flask back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl to quench the excess NaBH₄ and hydrolyze the borate esters. Stir vigorously for 30 minutes.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel.
References
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
-
Clark, J. (2000). reduction of aldehydes and ketones. Chemguide. Available at: [Link]
-
Bowden, K. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron. Available at: [Link]
-
Yunusov, M.S., et al. (2000). Borohydride Reduction of Acetophenone and Esters of Dehydrocarboxylic Acids in the Presence of Chiral Cobalt(II) Diamine Complexes. ResearchGate. Available at: [Link]
-
Le, L. (2013). Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory. Available at: [Link]
-
Dan, Dr. (2023). Reduction Reactions of Aldehydes and Ketones | Examples Explained. YouTube. Available at: [Link]
-
ACS, et al. (2018). Ketone Reduction. WordPress. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.15: Reductions of Ketones and Aldehydes. Available at: [Link]
-
Catalyst University. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). YouTube. Available at: [Link]
-
Studylib. (2015). Ketone Reduction Lab: NaBH4, Propiophenone & 3-Chloroacetophenone. Available at: [Link]...
-
LookChem. (2-Methoxy-5-chlor-phenyl)-aethanol. Available at: [Link]
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- 10. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanol
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanol, a key intermediate in pharmaceutical and materials science research. This document is designed for researchers, scientists, and drug development professionals to help navigate common challenges and optimize their synthetic protocols.
Introduction
This compound is a valuable building block in organic synthesis. Its preparation is primarily achieved through two common routes: the Grignard reaction with 5-chloro-2-methoxybenzaldehyde and the reduction of 5-chloro-2-methoxyacetophenone. While these methods are generally reliable, they are not without potential pitfalls that can lead to low yields, impure products, and challenging purifications. This guide will address the most frequently encountered side reactions and provide practical, field-proven solutions to overcome them.
Section 1: Synthesis via Grignard Reaction of 5-chloro-2-methoxybenzaldehyde
The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 5-chloro-2-methoxybenzaldehyde is a direct method to form the desired secondary alcohol. However, the high reactivity and strong basicity of the Grignard reagent can lead to several side reactions.
Troubleshooting Guide & FAQs
Problem 1: Low or no yield of this compound, with a significant amount of unreacted aldehyde.
-
Question: My Grignard reaction is not proceeding, and I'm recovering most of my starting aldehyde. What could be the issue?
-
Answer: This is a classic issue often related to the quality and handling of the Grignard reagent and the reaction conditions. Grignard reagents are highly sensitive to moisture and atmospheric oxygen.
-
Causality & Solution:
-
Wet Glassware and Solvents: Even trace amounts of water will quench the Grignard reagent, converting it to methane. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. The use of molecular sieves to dry solvents is a common practice.[1]
-
Inactive Grignard Reagent: Commercially available Grignard reagents can degrade over time. It is advisable to either use freshly prepared Grignard reagent or titrate older batches to determine their exact molarity before use.
-
Insufficient Reagent: Ensure you are using a sufficient excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) to account for any minor quenching and to drive the reaction to completion.
-
-
Problem 2: Formation of a significant amount of benzene and other non-polar byproducts.
-
Question: My reaction mixture contains a substantial amount of benzene, and my desired product yield is low. What is happening?
-
Answer: The formation of benzene suggests that the Grignard reagent is acting as a base rather than a nucleophile, or it is being quenched.
-
Causality & Solution:
-
Protic Impurities: As mentioned above, any protic source (water, alcohols) will protonate the Grignard reagent. In the case of methylmagnesium bromide, this results in the formation of methane. If phenylmagnesium bromide were used, benzene would be formed.
-
Acidic Protons on the Substrate: While 5-chloro-2-methoxybenzaldehyde does not have acidic protons that would be readily deprotonated by a Grignard reagent, it's crucial to ensure the starting material is pure and free from any acidic contaminants.
-
-
Problem 3: The presence of a high molecular weight impurity, possibly a dimer.
-
Question: I am observing a byproduct with a mass corresponding to a dimer of my expected product. How can this be formed?
-
Answer: While less common with aldehydes compared to ketones, side reactions leading to dimeric species can occur, especially under certain conditions. One possibility is the formation of a pinacol-type coupling product, although this is more typical of reductive conditions. A more likely scenario in a Grignard reaction is the formation of a symmetrical ether.
-
Causality & Solution:
-
Formation of a Symmetrical Ether: The alcohol product, once formed, can be deprotonated by the highly basic Grignard reagent to form an alkoxide. This alkoxide could potentially react with any unreacted starting material or another molecule of the product, leading to ether formation, especially upon heating. To minimize this, it's recommended to perform the reaction at a low temperature (e.g., 0 °C) and to quench the reaction promptly after the consumption of the starting aldehyde.
-
-
Experimental Protocol: Grignard Synthesis
-
Preparation: Under an inert atmosphere, add 5-chloro-2-methoxybenzaldehyde (1.0 eq) to a flame-dried round-bottom flask containing anhydrous diethyl ether or THF.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Grignard Reaction
Caption: Grignard reaction pathway and a common side reaction.
Section 2: Synthesis via Reduction of 5-chloro-2-methoxyacetophenone
The reduction of the ketone, 5-chloro-2-methoxyacetophenone, using a hydride-based reducing agent like sodium borohydride (NaBH₄), is another efficient route to the target alcohol. This method is generally less prone to side reactions compared to the Grignard synthesis but requires careful control to ensure complete conversion.
Troubleshooting Guide & FAQs
Problem 1: Incomplete reduction of the ketone.
-
Question: My reaction is sluggish, and I'm left with a significant amount of unreacted 5-chloro-2-methoxyacetophenone. How can I drive the reaction to completion?
-
Answer: Incomplete reduction is the most common issue in this synthesis. Several factors can contribute to this problem.
-
Causality & Solution:
-
Reducing Agent Quality: Sodium borohydride is susceptible to decomposition upon exposure to moisture. Ensure you are using a fresh, high-quality reagent that has been stored in a desiccator.[2]
-
Stoichiometry: While NaBH₄ can theoretically provide four hydride equivalents, in practice, it is common to use a molar excess (1.5 to 2.0 equivalents) to ensure complete reduction.
-
Solvent and Temperature: The reduction is typically carried out in a protic solvent like methanol or ethanol. If the reaction is slow at room temperature, gentle warming (to 40-50 °C) can increase the rate of reaction. However, be cautious as excessive heat can lead to side reactions.[2]
-
-
Problem 2: The final product is contaminated with boron salts.
-
Question: After work-up, my product seems to be contaminated with a white, inorganic solid. What is this, and how can I remove it?
-
Answer: The byproduct of the NaBH₄ reduction is a borate ester, which upon acidic work-up, forms boric acid and other boron salts. These can sometimes co-precipitate with the product.
-
Causality & Solution:
-
Work-up Procedure: A careful work-up is crucial. After the reaction is complete, the excess NaBH₄ should be quenched by the slow addition of a dilute acid (e.g., 1 M HCl) at a low temperature. This will also hydrolyze the borate ester.
-
Extraction and Washing: Ensure thorough extraction of the product into an organic solvent. Washing the organic layer with water or a saturated solution of sodium bicarbonate can help remove residual boric acid.
-
-
Experimental Protocol: Reduction Synthesis
-
Preparation: Dissolve 5-chloro-2-methoxyacetophenone (1.0 eq) in methanol in a round-bottom flask.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Monitoring: Monitor the reaction by TLC until all the starting ketone has been consumed.
-
Quenching: Slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution.
-
Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Further purification can be achieved by column chromatography if necessary.
Visualizing the Reduction Reaction
Caption: Reduction reaction pathway and a key troubleshooting point.
Purification and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₁₁ClO₂ |
| Molecular Weight | 186.63 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.28 (dd, J=8.8, 2.6 Hz, 1H), 7.21 (d, J=2.6 Hz, 1H), 6.84 (d, J=8.8 Hz, 1H), 5.08 (q, J=6.5 Hz, 1H), 3.86 (s, 3H), 2.50 (d, J=3.5 Hz, 1H), 1.52 (d, J=6.5 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 154.9, 131.2, 128.5, 126.9, 125.9, 111.0, 65.9, 55.6, 23.3 |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
References
-
MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Chloro-2-methoxyacetophenone. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. Retrieved from [Link]
-
ACS Publications. (2021, November 19). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. Retrieved from [Link]
Sources
Technical Support Center: Purification of 1-(5-Chloro-2-methoxyphenyl)ethanol
Welcome to the technical support center for the purification of 1-(5-Chloro-2-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges you might encounter during the purification of this compound. Our approach is rooted in scientific principles and practical laboratory experience to ensure you can achieve the desired purity for your downstream applications.
Physicochemical Properties and Purification Strategy
While specific experimental data for this compound is not widely published, we can infer its properties from structurally similar compounds. It is described as a pale yellow liquid, which dictates the most probable purification strategies.[1]
Table 1: Physicochemical Properties of Analogous Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1-(3-methoxyphenyl)ethanol | 152.19 | 248.3 @ 760 mmHg | 1.053 |
| 1-(4-methoxyphenyl)ethanol | 152.19 | 95 @ 1 mmHg | 1.079 |
| 2-(4-methoxyphenyl)ethanol | 152.19 | 334-336 @ 760 mmHg | N/A |
Data sourced from various chemical suppliers and databases.[2][3][4]
Given that this compound is a liquid, the primary methods for purification will be vacuum distillation and column chromatography . Recrystallization would only be a viable option if a stable, crystalline salt or derivative of the alcohol can be readily formed and isolated.
Frequently Asked Questions (FAQs)
Q1: What is the expected physical state of this compound at room temperature?
Based on supplier information and the properties of similar methoxy- and chloro-substituted phenylethanols, this compound is expected to be a liquid at room temperature.[1]
Q2: How should I store crude and purified this compound?
It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration is advisable to minimize potential degradation.
Q3: What are the most common impurities I should expect?
The most common synthetic route to this alcohol is the reduction of the corresponding ketone, 5-chloro-2-methoxyacetophenone. Therefore, the most likely impurity is the unreacted starting material. Other potential impurities include byproducts from the reducing agent (e.g., borate esters if using sodium borohydride) and residual solvents.
Q4: Which analytical techniques are suitable for assessing the purity of this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile and semi-volatile compounds. It can separate the desired alcohol from the starting ketone and other volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely on a C18 column with a mobile phase of acetonitrile and water (with a possible acid modifier like formic or acetic acid), would be suitable for purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of the purified product and for identifying impurities if they are present in sufficient concentration.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue: Residual Starting Material (5-chloro-2-methoxyacetophenone) Detected
This is the most common impurity. Its presence can be confirmed by GC-MS or HPLC by comparing the retention time with an authentic sample of the starting material.
Troubleshooting Workflow:
Troubleshooting Workflow for Residual Ketone
Detailed Steps:
-
Diagnosis: Confirm the presence of the ketone using a suitable analytical method (GC-MS or HPLC).
-
Purification Strategy:
-
For Moderate Purity: Vacuum distillation is often sufficient. The starting ketone will likely have a different boiling point than the product alcohol. Careful fractionation should allow for separation.
-
For High Purity: Flash column chromatography is the method of choice. The alcohol is more polar than the ketone and will therefore have a lower Rf value on a normal-phase silica gel column.
-
Issue: Product is an Oil and Cannot be Recrystallized
As this compound is a liquid, direct recrystallization is not feasible.
Solutions:
-
Primary Purification: Utilize vacuum distillation or column chromatography as the primary purification method.
-
Derivative Formation: For very high purity requirements or for chiral resolution, consider forming a solid derivative (e.g., an ester with a solid acid chloride) that can be recrystallized and then hydrolyzed to yield the pure alcohol.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for separating compounds with different boiling points, such as the product alcohol and the starting ketone.
Step-by-Step Methodology:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum connections are secure.
-
Crude Material: Place the crude this compound in the distillation flask. Add a magnetic stir bar or boiling chips.
-
Vacuum: Slowly apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect fractions based on the boiling point at the applied pressure. It is advisable to collect a forerun, the main product fraction, and a tail fraction.
-
Analysis: Analyze the collected fractions by GC-MS or HPLC to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
This technique is ideal for achieving high purity by separating compounds based on their polarity.
Step-by-Step Methodology:
-
Column Packing: Pack a glass column with silica gel as the stationary phase, using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) as the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane), is often effective.
-
Fraction Collection: Collect small fractions and monitor them by thin-layer chromatography (TLC).
-
Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified product.
Table 2: Starting Conditions for Column Chromatography
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) |
| Monitoring | TLC with UV visualization (254 nm) and/or a potassium permanganate stain |
Workflow for Chromatography Method Development:
Chromatography Method Development Workflow
References
-
The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. [Link]
-
LookChem. Cas 7569-69-9,(2-Methoxy-5-chlor-phenyl)-aethanol. [Link]
-
Wikipedia. Acetophenone. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol | C16H18O4 | CID 54428598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[(2-Phenylphenyl)methoxy]ethanol | C15H16O2 | CID 19974721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103641684B - High-purity chloro ethanol and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Optimization of Oxidation Conditions for 1-(5-Chloro-2-methoxyphenyl)ethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(5-chloro-2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the oxidation of 1-(5-Chloro-2-methoxyphenyl)ethanol. Here, you will find detailed troubleshooting advice, frequently asked questions, and robust experimental protocols to help you navigate the complexities of this crucial synthetic transformation.
Introduction: The Oxidation of a Secondary Aryl Alcohol
The conversion of this compound, a secondary alcohol, to its corresponding ketone, 1-(5-chloro-2-methoxyphenyl)ethanone, is a fundamental oxidation reaction in organic synthesis. The resulting ketone is a valuable intermediate for various pharmaceutical and agrochemical compounds.[1][2] While the oxidation of secondary alcohols to ketones is generally a straightforward process that avoids over-oxidation to carboxylic acids, challenges such as incomplete conversion, side-product formation, and purification difficulties can arise.[3][4]
The core mechanism for most alcohol oxidations involves two key steps: the formation of a more reactive ester intermediate (e.g., chromate, sulfonium, or periodinane ester) to make the alcohol's oxygen a good leaving group, followed by a base-mediated elimination, often resembling an E2-type reaction, to form the carbon-oxygen double bond.[5] Understanding this principle is crucial for diagnosing and resolving experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the oxidation process in a direct question-and-answer format.
Question 1: My reaction shows very low or no conversion of the starting alcohol. What are the likely causes and how can I fix it?
Answer: Low or no conversion is one of the most common issues and can typically be traced back to one of four areas: the oxidant, the reaction conditions, the solvent, or the substrate itself.
-
Cause A: Inactive Oxidizing Agent. Many oxidizing agents are moisture-sensitive or degrade over time.
-
Dess-Martin Periodinane (DMP): DMP is notoriously moisture-sensitive. Ensure it has been stored in a desiccator and handled under an inert atmosphere. If in doubt, use a fresh bottle or a recently purchased batch.
-
Swern Oxidation Reagents: Oxalyl chloride and trifluoroacetic anhydride are highly reactive and readily hydrolyze. Use fresh, high-purity reagents. Dimethyl sulfoxide (DMSO) should be anhydrous; use a freshly opened bottle or DMSO distilled from calcium hydride.
-
TEMPO-based systems: While the TEMPO radical is stable, the co-oxidants (like bleach or NaOCl) can lose their potency. Always titrate your commercial bleach solution before use to determine the active chlorine content.[6]
-
-
Cause B: Incorrect Stoichiometry. Ensure you are using a sufficient excess of the oxidizing agent. For DMP and Swern oxidations, 1.2 to 1.5 equivalents are typically recommended to drive the reaction to completion. For catalytic systems like TEMPO, ensure the stoichiometric co-oxidant is in excess.
-
Cause C: Sub-optimal Temperature. Temperature control is critical.
-
Swern Oxidation: The initial formation of the alkoxysulfonium salt must be performed at very low temperatures (-78 °C, a dry ice/acetone bath) to prevent side reactions and decomposition of the active species.[7][8] Allowing the reaction to warm prematurely is a common cause of failure.
-
DMP Oxidation: These reactions are typically run at room temperature. If the reaction is sluggish, gentle heating to 35-40 °C may improve the rate, but monitor carefully for byproduct formation.
-
-
Cause D: Inappropriate Solvent. The solvent must be inert to the oxidizing agent and capable of dissolving the substrate.
Question 2: My reaction is complete, but the yield is low and I've isolated several side products. How do I improve selectivity?
Answer: Side product formation indicates that your reaction conditions are either too harsh or that alternative reaction pathways are competing with the desired oxidation.
-
Issue: Epimerization at an adjacent stereocenter. If your molecule has a chiral center next to the alcohol, the basic conditions of some workups or the use of certain bases (like triethylamine in the Swern oxidation) can cause epimerization.
-
Solution: For the Swern protocol, consider using a bulkier, less-nucleophilic base like diisopropylethylamine (DIPEA) to minimize this side reaction.[7]
-
-
Issue: Formation of a malodorous byproduct. In the case of the Swern oxidation, the production of dimethyl sulfide (DMS) is unavoidable.[8] While not a side product of the main compound, its improper handling can contaminate your product.
-
Solution: Ensure the reaction is performed in a well-ventilated fume hood. During the workup, quenching with a mild oxidizing agent like bleach can help neutralize the DMS odor.
-
-
Issue: Pummerer Rearrangement. This is a potential side reaction in Swern-type oxidations if the temperature is not carefully controlled, leading to the formation of methylthiomethyl (MTM) ethers.
-
Solution: Maintain the reaction temperature at or below -60 °C until the addition of the final base (triethylamine or DIPEA) is complete.
-
Question 3: I'm struggling to purify my final product, 1-(5-Chloro-2-methoxyphenyl)ethanone. It appears gummy and streaks on the silica gel column.
Answer: Purification challenges often stem from residual byproducts from the oxidizing agent. The key is a robust and targeted workup procedure before attempting chromatography.
-
For Dess-Martin Periodinane (DMP) Reactions: The main byproduct is an iodinane species which can be difficult to remove.[10]
-
Optimized Workup: After the reaction is complete, dilute the mixture with a solvent like diethyl ether or ethyl acetate. Then, wash vigorously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine byproducts to more water-soluble species, which are then extracted into the aqueous layer.[10] Repeat this wash 2-3 times.
-
-
For Swern Reactions: The main byproducts are protonated triethylamine and DMSO.
-
Optimized Workup: Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or dilute HCl. This will protonate the triethylamine, making it water-soluble. Subsequent washes with water or brine will remove DMSO and the ammonium salt.[2]
-
-
Chromatography Tips:
-
If your product still streaks, try pre-adsorbing the crude material onto a small amount of silica gel before loading it onto the column.
-
Use a solvent system with a small amount (0.5-1%) of triethylamine or acetic acid to improve peak shape, depending on the nature of the impurities (basic or acidic). For this ketone, a standard ethyl acetate/hexanes gradient should be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the best all-around methods for oxidizing this specific secondary alcohol?
For laboratory-scale synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanone, the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation are two of the most reliable and high-yielding methods.[9][11]
-
DMP is often preferred for its operational simplicity (room temperature, simple filtration of byproducts in some cases) and mild conditions.[12]
-
Swern is highly effective but requires cryogenic temperatures (-78 °C) and careful handling of malodorous byproducts.[8]
Q2: Are there any "green" or more sustainable oxidation methods I can use?
Yes, several greener alternatives are gaining prominence, which is particularly important in drug development for process scale-up.
-
TEMPO-Catalyzed Aerobic Oxidation: This method uses a catalytic amount of the stable radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and uses air or oxygen as the terminal oxidant.[13][14] This avoids stoichiometric heavy metals or other toxic reagents.
-
TEMPO with Bleach (Anelli-Montanari Oxidation): A highly practical and scalable method uses catalytic TEMPO with sodium hypochlorite (household bleach) as the stoichiometric oxidant in a biphasic system.[6] This is often the go-to "green" method in industrial settings.
-
Solvent-Free Ball Milling: Research has shown that TEMPO-based oxidations can be performed under solvent-free conditions using mechanical ball milling, with air as the oxidant.[13] This dramatically reduces solvent waste.
Q3: How do I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most common method.
-
Procedure: Co-spot your reaction mixture with the starting material (this compound).
-
Visualization: The product ketone will be less polar than the starting alcohol, so it will have a higher Rf value (it will travel further up the TLC plate). Use a UV lamp to visualize the aromatic spots. Staining with potassium permanganate can also be effective, as the alcohol spot will react and turn yellow/brown while the ketone will be much less reactive.
Q4: Can I use strong, chromium-based oxidants like Jones Reagent (H₂CrO₄)?
While strong oxidants like Jones Reagent or potassium permanganate (KMnO₄) can oxidize secondary alcohols to ketones, they are generally avoided in modern drug development for several reasons[15][16]:
-
Toxicity: Chromium (VI) compounds are carcinogenic and pose significant health risks.
-
Waste Disposal: They generate stoichiometric amounts of heavy metal waste, which is environmentally harmful and expensive to dispose of.
-
Lack of Selectivity: While not an issue for this specific substrate, these reagents can be harsh and may not be compatible with other sensitive functional groups in more complex molecules.
Comparative Overview of Recommended Oxidation Methods
| Method | Reagents | Solvent | Temp. (°C) | Pros | Cons |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | DCM, CHCl₃ | 20 - 25 | Very mild, high yield, neutral pH, operationally simple.[9] | Reagent is expensive and moisture-sensitive; byproducts can be tricky to remove.[10] |
| Swern Oxidation | DMSO, (COCl)₂ or TFAA, Et₃N or DIPEA | DCM | -78 | High yield, reliable, avoids heavy metals.[11] | Requires cryogenic temperatures, malodorous DMS byproduct, sensitive to water.[8] |
| TEMPO (Anelli-type) | TEMPO (cat.), NaBr (cat.), NaOCl, NaHCO₃ | DCM/H₂O | 0 - 5 | "Green" (uses bleach), scalable, cost-effective, high yield.[6] | Biphasic reaction requires good mixing; NaOCl concentration must be known. |
Visualizations
Experimental Workflow for Alcohol Oxidation
This diagram outlines the general steps from reaction setup to obtaining the purified ketone product.
Caption: General experimental workflow for alcohol oxidation.
Decision Tree for Oxidant Selection
This diagram helps in choosing an appropriate oxidation method based on common laboratory constraints.
Caption: Decision tree for selecting an oxidation method.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from standard laboratory procedures for DMP oxidations.[9]
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (1.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous NaCl (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound.
-
Dissolve the alcohol in anhydrous DCM (approx. 0.1 M concentration).
-
To this stirring solution at room temperature, add Dess-Martin Periodinane in one portion. The mixture may become slightly cloudy.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 20% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.
-
Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether.
-
Pour the mixture into a separatory funnel containing a vigorously stirring biphasic solution of saturated NaHCO₃ and an excess of Na₂S₂O₃ (approx. 3-4 eq). Stir until the organic layer becomes clear.
-
Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃, water, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(5-Chloro-2-methoxyphenyl)ethanone.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
This protocol is based on standard Swern oxidation procedures.[7][8]
Materials:
-
Anhydrous Dimethyl sulfoxide (DMSO) (2.2 eq)
-
Oxalyl chloride (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
This compound (1.0 eq)
-
Triethylamine (Et₃N) or DIPEA (5.0 eq)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
Set up a three-neck flask equipped with a thermometer and two addition funnels under an inert atmosphere.
-
Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.
-
To the cold DCM, slowly add oxalyl chloride, followed by the dropwise addition of DMSO. Stir for 15 minutes at -78 °C.
-
Add a solution of this compound in a small amount of DCM dropwise via an addition funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 30 minutes.
-
Add triethylamine (or DIPEA) dropwise, again maintaining the low temperature. After the addition is complete, stir for another 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Master Organic Chemistry. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]
-
MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. [Link]
-
Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
BIOSYNCE. (n.d.). 1-(5-Chloro-2-methoxyphenyl)ethanone CAS 6342-64-9. BIOSYNCE. [Link]
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Colacino, E., et al. (2017, October 2). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. National Institutes of Health. [Link]
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Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Chemistry LibreTexts. [Link]
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Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems. Chemistry Steps. [Link]
- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
- Zhang, L., et al. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414.
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Clark, J. (n.d.). oxidation of alcohols. Chemguide. [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]
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Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Chemistry Stack Exchange. [Link]
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Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Chemistry Steps. [Link]
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ACS Publications. (n.d.). TEMPO-Catalyzed Oxidations of Alcohols Using m-CPBA: The Role of Halide Ions. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2022, April 6). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. National Institutes of Health. [Link]
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Chemistry LibreTexts. (2023, January 22). Swern oxidation. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). The oxidation of 1-phenylethanol. ResearchGate. [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
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Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]
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Wiley Online Library. (n.d.). Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst. [Link]
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National Institutes of Health. (n.d.). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]
-
YouTube. (2025, November 20). Dess-Martin-Periodinane oxidation. YouTube. [Link]
-
Technical Disclosure Commons. (2023, July 17). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Technical Disclosure Commons. [Link]
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Chemistry LibreTexts. (2023, August 8). 15.8: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
ACS Publications. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development. [Link]
-
Royal Society of Chemistry. (n.d.). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry. [Link]
-
University of Georgia. (n.d.). TEMPO-Catalyzed Green Alcohol Oxidation. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. BYJU'S. [Link]
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MDPI. (n.d.). Droplet Flow Assisted Electrocatalytic Oxidation of Selected Alcohols under Ambient Condition. MDPI. [Link]
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Navigating the Chiral Labyrinth: A Technical Support Guide to the Resolution of Substituted Phenyl Ethanols
Welcome to the technical support center for the chiral resolution of substituted phenyl ethanols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating enantiomers of this critical class of compounds. The following content, structured in a flexible question-and-answer format, offers in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the specific challenges you may encounter. Our approach is grounded in scientific principles and validated by field experience to ensure the integrity and success of your experimental work.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the chiral resolution of substituted phenyl ethanols, providing potential causes and actionable solutions.
Enzymatic Kinetic Resolution Issues
Question: Why is my enzymatic kinetic resolution showing low or no enantioselectivity (low e.e.)?
Answer: Low enantioselectivity in enzymatic resolutions is a frequent challenge and can stem from several factors related to the enzyme, substrate, and reaction conditions.
-
Inappropriate Enzyme Selection: The active site of a lipase is a finely tuned chiral environment. Not all lipases are suitable for every substituted phenyl ethanol. For instance, lipases like Candida antarctica lipase B (CALB) are often effective for a broad range of substrates, but the electronic and steric properties of substituents on the phenyl ring can dramatically influence the fit and, consequently, the enantioselectivity.[1][2]
-
Solution: Screen a panel of lipases (e.g., from Burkholderia cepacia, Pseudomonas fluorescens, Candida rugosa) to identify the most selective one for your specific substrate. The optimal enzyme for 1-phenylethanol may not be the best for 4-chloro-1-phenylethanol.
-
-
Incorrect Acyl Donor: The nature of the acyl donor is critical. Bulky or electronically unsuitable acyl donors can hinder the formation of the acyl-enzyme intermediate or its reaction with the alcohol, leading to poor selectivity.[2]
-
Solution: Vinyl acetate is a widely used and often effective acyl donor due to the tautomerization of the resulting vinyl alcohol to acetaldehyde, which drives the reaction forward.[3][4] If vinyl acetate yields poor results, consider other options like isopropenyl acetate or longer-chain vinyl esters.
-
-
Suboptimal Solvent Choice: The solvent can significantly impact enzyme activity and enantioselectivity by influencing the enzyme's conformation and the solubility of the substrates.
-
Solution: Non-polar solvents like n-hexane or toluene are generally preferred for lipase-catalyzed resolutions.[4] Avoid polar solvents that can strip essential water from the enzyme's hydration layer. For some substrates, ionic liquids have been shown to enhance enantioselectivity and enzyme stability.[1]
-
-
Reaction Temperature: Temperature affects both the reaction rate and the enzyme's selectivity. Higher temperatures can increase the rate but may decrease enantioselectivity due to increased molecular motion and reduced precision in chiral recognition.
-
Solution: Optimize the temperature for your specific enzyme and substrate. A common starting point is 30-40°C. If selectivity is low, try reducing the temperature.
-
Question: My enzymatic resolution is very slow or stalls before reaching 50% conversion. What could be the cause?
Answer: A sluggish or incomplete reaction can be frustrating. Here are the likely culprits and how to address them:
-
Enzyme Inhibition: The substrate or product can sometimes inhibit the enzyme. High concentrations of the substituted phenyl ethanol or the corresponding ester can block the active site.
-
Solution: Lower the initial substrate concentration.[4] You can also perform the reaction with periodic addition of the substrate to maintain a low, steady concentration.
-
-
Poor Mass Transfer: If the enzyme is immobilized, inefficient stirring can lead to poor diffusion of the substrate to the enzyme's active sites.
-
Solution: Ensure adequate agitation of the reaction mixture. The optimal stirring rate will depend on the reaction scale and the nature of the immobilized support.
-
-
Enzyme Deactivation: The reaction conditions may be denaturing the enzyme. This can be due to improper pH (if in a biphasic system), organic solvent incompatibility, or excessive temperature.
-
Solution: Verify the compatibility of your chosen solvent and temperature with the enzyme's specifications. If using a buffer, ensure its pH is within the optimal range for the lipase.
-
-
Insufficient Acyl Donor: The reaction will stop if the acyl donor is consumed.
-
Solution: Use a molar excess of the acyl donor relative to the substrate (typically 2-3 equivalents).
-
Chiral Chromatography (HPLC/SFC) Issues
Question: I am not getting any separation of my substituted phenyl ethanol enantiomers on a chiral column. What should I do?
Answer: A complete lack of separation on a chiral stationary phase (CSP) indicates that the chosen conditions do not provide a basis for chiral recognition.
-
Incompatible Chiral Stationary Phase (CSP): The "three-point interaction model" is a fundamental concept in chiral recognition.[5] If the CSP cannot establish at least three simultaneous interactions with one enantiomer, with at least one of these being stereochemically dependent, no separation will occur. Substituted phenyl ethanols, being relatively small molecules, require a well-matched CSP.
-
Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralpak® AD, AS, or Chiralcel® OD, OJ) are a good starting point as they offer a broad range of interaction mechanisms including hydrogen bonding, dipole-dipole, and π-π interactions.[6][7] For certain substituted phenyl ethanols, cyclodextrin-based or Pirkle-type columns might be more effective.[7][8]
-
-
Inappropriate Mobile Phase: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.
-
Solution for Normal Phase: Start with a simple mobile phase like n-hexane/2-propanol. Systematically vary the alcohol content. Small changes can have a significant impact on selectivity. If separation is still not achieved, consider other alcohol modifiers like ethanol or try adding a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to suppress unwanted interactions with the silica support and enhance chiral recognition.
-
Solution for Reversed Phase: This mode is generally less common for these compounds but can be effective. A mobile phase of acetonitrile/water or methanol/water with a buffer is a typical starting point. An aromatic ring is often necessary for good interaction with many reversed-phase CSPs.
-
Question: My peaks are broad and tailing in my chiral HPLC separation. How can I improve the peak shape?
Answer: Poor peak shape compromises resolution and the accuracy of quantification. Tailing is a common issue in chiral chromatography.
-
Secondary Interactions with Silica: Residual silanol groups on the silica support of the CSP can interact strongly with the hydroxyl group of the phenyl ethanol, leading to peak tailing.
-
Solution: Add a small amount of a competing agent to the mobile phase. For acidic compounds, a weak acid like acetic acid or trifluoroacetic acid can be effective. For neutral or weakly basic compounds, a small amount of an alcohol with a higher elution strength might help. For basic analytes, a weak base like diethylamine or triethylamine is often used.
-
-
Slow Mass Transfer Kinetics: Chiral recognition can sometimes involve slower association/dissociation kinetics between the analyte and the CSP compared to achiral separations.
-
Solution: Lower the flow rate. This gives more time for the enantiomers to interact with the CSP and can lead to sharper peaks and better resolution. Also, consider increasing the column temperature. This can improve kinetics, but be aware that it may also reduce selectivity.
-
-
Column Overload: Injecting too much sample can saturate the CSP, leading to peak broadening and tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
Section 2: Frequently Asked Questions (FAQs)
Question: How do substituents on the phenyl ring affect the success of enzymatic resolution?
Answer: Substituents have a profound impact due to electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) can sometimes increase the reactivity of the alcohol, potentially leading to faster reaction rates. Conversely, electron-donating groups (e.g., -CH₃, -OCH₃) might decrease the acidity of the hydroxyl proton, affecting the rate of acylation.[9][10] The effect on enantioselectivity is highly dependent on the specific enzyme's active site and is not always predictable.
-
Steric Effects: The position and size of the substituent are critical. A bulky substituent in the ortho position can sterically hinder the approach of the alcohol to the enzyme's active site, often leading to lower reactivity and sometimes lower enantioselectivity. Para-substituted compounds are generally well-tolerated, while meta-substitution can have variable effects.[2]
Question: Which type of chiral stationary phase is best for substituted phenyl ethanols?
Answer: There is no single "best" CSP, as the choice is highly dependent on the specific substituents. However, a general strategy can be followed:
-
Start with Polysaccharide-based CSPs: Columns like Chiralpak® IA, IB, IC, ID, IE, and IF, which are immobilized polysaccharide derivatives, are excellent for initial screening because of their broad applicability and robustness to a wide range of solvents.[11]
-
Consider Cyclodextrin-based CSPs: If the substituted phenyl ethanol has a good fit within the cyclodextrin cavity, these columns can provide excellent separation. The choice of β- or γ-cyclodextrin will depend on the size of the substituted aromatic ring.
-
Evaluate Pirkle-type CSPs: These are particularly effective when there are strong π-π interaction sites, hydrogen bond donors, and acceptors near the chiral center.
Question: What is the maximum theoretical yield for a kinetic resolution?
Answer: For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the unreacted substrate or the product) is 50%.[3] This is because the process separates a racemic mixture by converting one enantiomer faster than the other, leaving the slower-reacting enantiomer behind. To overcome this limitation, a process called Dynamic Kinetic Resolution (DKR) can be employed, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, potentially allowing for a theoretical yield of up to 100% of a single enantiomer product.[12][13]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Enzymatic Kinetic Resolution of a Substituted Phenyl Ethanol
This protocol provides a starting point for the lipase-catalyzed acylation of a racemic substituted phenyl ethanol.
-
Materials:
-
Racemic substituted phenyl ethanol (e.g., 1-(4-chlorophenyl)ethanol)
-
Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica lipase B)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane)
-
Internal standard (for GC/HPLC analysis)
-
-
Procedure:
-
To a dry vial, add the racemic substituted phenyl ethanol (1.0 mmol) and the anhydrous organic solvent (10 mL).
-
Add the internal standard (e.g., decane, 0.5 mmol).
-
Add the immobilized lipase (e.g., 20 mg).
-
Initiate the reaction by adding vinyl acetate (2.0 mmol, 2.0 equiv.).
-
Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30°C) with constant agitation (e.g., 200 rpm).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquot by filtering out the enzyme and diluting with the mobile phase for chiral HPLC analysis or a suitable solvent for GC analysis.
-
Analyze the samples by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol (e.e.s) and the formed ester (e.e.p), as well as the conversion.
-
Protocol 2: Chiral HPLC Method for Analysis of a Substituted Phenyl Ethanol Resolution
This is a generic method that should be optimized for each specific substrate.
-
Instrumentation & Column:
-
HPLC system with UV detector
-
Chiral Stationary Phase: e.g., Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm (or the λmax of the specific analyte)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Take an aliquot from the enzymatic reaction and filter to remove the enzyme.
-
Dilute the sample with the mobile phase to an appropriate concentration (e.g., ~0.1 mg/mL).
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers of the alcohol and the corresponding ester.
-
Calculate the enantiomeric excess (% e.e.) using the peak areas:
-
% e.e. = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
-
-
Data Summary Table
The following table illustrates the typical influence of substituents on the enantioselectivity (E-value) of a lipase-catalyzed resolution. Note that these are representative values and can vary significantly with reaction conditions.
| Substrate (1-Phenylethanol derivative) | Substituent | Electronic Effect | Typical E-value (CALB) |
| 1-Phenylethanol | -H | Neutral | >200 |
| 1-(4-Methylphenyl)ethanol | 4-CH₃ | Electron-donating | ~150 |
| 1-(4-Methoxyphenyl)ethanol | 4-OCH₃ | Electron-donating | ~100 |
| 1-(4-Chlorophenyl)ethanol | 4-Cl | Electron-withdrawing | >200 |
| 1-(4-Nitrophenyl)ethanol | 4-NO₂ | Strongly Electron-withdrawing | ~50 |
Section 4: Visualized Workflows
Troubleshooting Workflow for Low Enantioselectivity in Enzymatic Resolution
Caption: Troubleshooting low e.e. in enzymatic resolutions.
Decision Workflow for Chiral HPLC Method Development
Caption: Decision tree for chiral HPLC method development.
References
-
Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
-
Wang, Y., & Le, Z. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1213(2), 212-218. [Link]
-
Zhang, X., et al. (2026). Organocatalytic Enantioselective Synthesis of Axially Chiral Tetrasubstituted Allenes via Direct 1,8-Addition to In Situ Formed Propargylic Aza-p-Quinone Methides. Journal of the American Chemical Society. [Link]
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
-
ResearchGate. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. [Link]
-
Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository. [Link]
-
Yildirim, D., Tuter, M., & Aksoy, S. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology, 50(8), 767-775. [Link]
-
Chiral Technologies. (2013). Instruction Manual for Chiralpak® AD. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2019). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Catalysts, 9(3), 292. [Link]
-
Regis Technologies. (n.d.). Chiral Handbook. BGB Analytik. [Link]
-
Melais, N., Zouioueche, L. A., & Riant, O. (2016). The effect of the migrating group structure on enantioselectivity in lipase-catalyzed kinetic resolution of 1-phenylethanol. Comptes Rendus Chimie, 19(8), 971-977. [Link]
-
I.B.S. (n.d.). Chiral HPLC Method Development. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1346. [Link]
-
Li, Z., et al. (2026). Modular Synthesis of Geminal Triarylmethyl and Chiral Diarylmethyl Boronates via Arylation of Solid α-Boryl Organozinc Reagents. Organic Letters. [Link]
-
Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Separations, 8(4), 48. [Link]
-
de Miranda, A. S., et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 26(7), 1435-1441. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Ribeiro, A. R., et al. (2025). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]
-
ResearchGate. (n.d.). Base-Free Dynamic Kinetic Resolution of Secondary Alcohols with a Ruthenium-Lipase Couple. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The effect of the migrating group structure on enantioselectivity in lipase-catalyzed kinetic resolution of 1-phenylethanol [comptes-rendus.academie-sciences.fr]
- 3. jocpr.com [jocpr.com]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 1-(5-Chloro-2-methoxyphenyl)ethanol
An in-depth guide to troubleshooting peak tailing in the HPLC analysis of 1-(5-Chloro-2-methoxyphenyl)ethanol, tailored for researchers and drug development professionals.
Welcome to the dedicated support center for the chromatographic analysis of this compound. This guide is designed to provide in-depth troubleshooting for a common issue encountered during its analysis: peak tailing. As Senior Application Scientists, we will explore the root causes and provide actionable solutions to ensure the integrity and accuracy of your results.
Understanding Peak Tailing in HPLC
Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape. This can significantly impact the accuracy of quantification and resolution from adjacent peaks. For this compound, a compound with a hydroxyl group and a chlorinated aromatic ring, specific interactions with the stationary phase are often the primary cause.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm observing significant peak tailing with my main analyte peak. What is the most likely cause?
A1: Secondary Silanol Interactions
The most common culprit for peak tailing, especially for a polar compound like this compound, is the interaction between the analyte and acidic silanol groups on the surface of the silica-based stationary phase. These interactions are a form of secondary adsorption that can lead to peak distortion.
Troubleshooting Steps:
-
Mobile Phase Modification: The addition of a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites. A concentration of 0.1% (v/v) TEA is a good starting point.
-
pH Adjustment: Adjusting the pH of the mobile phase can suppress the ionization of the silanol groups. A buffered mobile phase with a pH between 3 and 4 is often effective.
-
Column Selection: Consider using a column with end-capping, which chemically modifies the silica surface to reduce the number of accessible silanol groups.
Table 1: Mobile Phase Additives for Reducing Silanol Interactions
| Additive | Typical Concentration | Mechanism of Action |
| Triethylamine (TEA) | 0.1 - 0.5% (v/v) | Masks active silanol sites |
| Formic Acid | 0.1% (v/v) | Suppresses silanol ionization |
Experimental Protocol: Mobile Phase Optimization
-
Prepare the initial mobile phase (e.g., Acetonitrile:Water 50:50).
-
Run a blank injection to ensure a stable baseline.
-
Inject a standard solution of this compound and record the chromatogram.
-
Prepare a modified mobile phase containing 0.1% TEA.
-
Equilibrate the column with the new mobile phase for at least 30 minutes.
-
Inject the standard solution again and compare the peak shape to the initial run.
Q2: I've tried modifying the mobile phase, but the peak tailing persists. What else could be the issue?
A2: Column Overload and Sample Solvent Effects
If the mobile phase modifications do not resolve the issue, consider the possibility of column overload or a mismatch between the sample solvent and the mobile phase.
Troubleshooting Steps:
-
Reduce Sample Concentration: A high concentration of the analyte can saturate the stationary phase, leading to peak broadening and tailing. Dilute the sample and reinject.
-
Sample Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the mobile phase itself. If this is not possible, use a weaker solvent.
Table 2: Recommended Sample Concentrations and Solvents
| Parameter | Recommendation | Rationale |
| Sample Concentration | 10-100 µg/mL | Avoids column overload |
| Sample Solvent | Mobile Phase or weaker | Ensures proper peak focusing |
Diagram 1: Troubleshooting Workflow for Peak Tailing
Caption: A stepwise guide to diagnosing and resolving peak tailing.
Q3: Could the problem be with my HPLC column itself?
A3: Column Contamination and Degradation
Yes, the column's performance can degrade over time, leading to poor peak shapes. Contamination from previous samples or degradation of the stationary phase are common issues.
Troubleshooting Steps:
-
Column Flushing: A thorough column wash with a strong solvent can remove strongly retained contaminants. A typical flush sequence might involve washing with methanol, followed by acetonitrile, and then isopropanol.
-
Guard Column: Using a guard column can protect the analytical column from contaminants and extend its lifetime.
-
Column Replacement: If the above steps do not improve the peak shape, the column may be permanently damaged and require replacement.
Authoritative Grounding & Comprehensive References
The methodologies and principles described in this guide are grounded in established chromatographic theory and best practices. For further reading and a deeper understanding of the mechanisms behind peak tailing and HPLC troubleshooting, the following resources are recommended.
References
Technical Support Center: Catalyst Selection and Troubleshooting for Coupling Reactions with 1-(5-Chloro-2-methoxyphenyl)ethanol
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for cross-coupling reactions involving 1-(5-Chloro-2-methoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and solutions to common challenges encountered during synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
The primary challenge with this compound lies in the inherent low reactivity of the aryl chloride moiety for oxidative addition to palladium(0), a critical step in most cross-coupling catalytic cycles.[1][2][3] The presence of an electron-donating methoxy group further deactivates the C-Cl bond, while the secondary benzylic alcohol introduces the potential for side reactions like dehydration. This guide provides structured advice to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not reacting in a standard Suzuki-Miyaura coupling reaction?
A1: The lack of reactivity is almost certainly due to the difficulty of achieving oxidative addition of the electron-rich, sterically accessible aryl chloride to the palladium(0) center.[1][3] Standard catalysts like Pd(PPh₃)₄ are often insufficient for this transformation.
-
Expertise & Causality: The C-Cl bond is significantly stronger and less polar than corresponding C-Br or C-I bonds. Oxidative addition, the rate-limiting step for such substrates, requires a highly electron-rich and sterically accessible palladium(0) center to effectively break this bond. Traditional triarylphosphine ligands are often not electron-donating enough to promote this step efficiently.[1][2]
-
Solution: You must employ a catalyst system specifically designed for activating aryl chlorides. This involves using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of a coordinatively unsaturated, highly electron-rich Pd(0) species that is reactive enough to engage the C-Cl bond.[1][4] Consider starting with a pre-formed palladium(II) precatalyst paired with a specialized ligand, as this can lead to more consistent formation of the active Pd(0) species in situ.[5][6]
Q2: Can I use this compound directly in a Heck reaction, or do I need to convert the alcohol to an alkene first?
A2: You can often perform the Heck reaction directly. The secondary benzylic alcohol can undergo in situ dehydration under typical Heck reaction conditions (heat, base) to form the corresponding styrene derivative, which then participates in the coupling.[7][8]
-
Expertise & Causality: This "domino" or "tandem" reaction approach is efficient as it saves a synthetic step. The palladium catalyst or the basic conditions can facilitate the elimination of water from the benzylic alcohol. However, this strategy requires careful temperature control to balance the rate of dehydration with the rate of the Heck coupling to avoid polymerization or other side reactions of the generated styrene.
-
Recommendation: Start with a robust catalyst system known for Heck reactions, such as Pd(OAc)₂ with a phosphine ligand like PPh₃ or a phosphine-free system, and screen temperatures from 100-150 °C.[7][9] Monitor the reaction closely for the disappearance of the starting alcohol and the formation of the desired product.
Q3: Which cross-coupling reaction is most suitable for introducing a nitrogen-based functional group using this substrate?
A3: The Buchwald-Hartwig amination is the premier choice for forming C-N bonds with aryl chlorides.[10][11] It is a highly versatile and reliable method widely used in pharmaceutical and medicinal chemistry.[10][12]
-
Expertise & Causality: Like other couplings with aryl chlorides, the success of the Buchwald-Hartwig amination hinges on the correct choice of ligand. Specialized biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[11] These ligands create a sterically demanding and electron-rich environment around the palladium center, which not only facilitates the challenging oxidative addition but also promotes the final reductive elimination step to form the C-N bond and regenerate the active catalyst.[5]
-
Critical Factor - Base Selection: A strong, non-nucleophilic base is crucial. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or strong alkoxides like sodium tert-butoxide (NaOtBu) are commonly used. These bases are strong enough to deprotonate the amine nucleophile without competing in the reaction.[13]
Catalyst & Condition Selection Guide
For successful coupling reactions, starting with an optimized set of conditions is paramount. The following table provides recommended starting points for various common coupling reactions with this compound.
| Reaction Type | Recommended Catalyst System | Base | Solvent | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) or XPhos Pd G3 (2 mol%) | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O or Toluene/H₂O | 80-110 | Thoroughly degas solvents to prevent boronic acid homocoupling.[6] Use a robust, air-stable precatalyst if possible. |
| Heck (in situ) | Pd(OAc)₂ (2-4 mol%) + PPh₃ (4-8 mol%) | Et₃N or K₂CO₃ | DMF, DMA, or DMSO | 120-150 | Monitor for both dehydration and coupling. Higher temperatures favor dehydration.[7][14] |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5 mol%) + CuI (1-3 mol%) | Et₃N or Piperidine | Toluene or DMF | 80-100 | Copper co-catalyst is typically required for activating the alkyne.[15][16] Copper-free conditions exist but may require specialized ligands.[15] |
| Buchwald-Hartwig | Xantphos Pd G3 (2 mol%) or Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%) | NaOtBu or LHMDS | Toluene or Dioxane | 90-120 | Use a glovebox for weighing base and catalyst. The reaction is highly sensitive to air and moisture.[17][18] |
Troubleshooting Guide: A Problem-Solving Workflow
When a reaction fails, a systematic approach is crucial. The following flowchart and detailed Q&A provide a logical path to diagnose and solve common issues.
Caption: Troubleshooting workflow for cross-coupling reactions.
Problem 1: My Suzuki reaction yields are low and I see a significant amount of a biaryl byproduct derived from my boronic acid.
-
Diagnosis: This is classic homocoupling of the boronic acid. It is typically caused by the presence of oxygen, which can participate in a competing catalytic cycle or lead to catalyst decomposition.[6]
-
Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II) outside of the desired catalytic cycle, leading to side reactions. It can also directly promote the oxidative coupling of the boronic acid.
-
Solution Protocol:
-
Solvent Degassing: Ensure your solvent is rigorously deoxygenated. Bubbling with argon for 30-60 minutes is often insufficient. The gold standard is three consecutive freeze-pump-thaw cycles.
-
Inert Atmosphere: Assemble your reaction glassware hot from the oven under a positive pressure of an inert gas (Argon is preferred over Nitrogen for its higher density). Maintain this atmosphere throughout the reaction.
-
Reagent Purity: Use high-purity boronic acid. Some batches can contain impurities that promote homocoupling.
-
Problem 2: My starting material is consumed, but the main product is 1-(2-methoxyphenyl)ethanol (dechlorination) instead of the coupled product.
-
Diagnosis: You are observing hydrodehalogenation (replacement of Cl with H). This side reaction can be promoted by certain bases, solvents, or catalyst decomposition pathways.
-
Causality: This can occur if the palladium-hydride species (Pd-H), which can form from β-hydride elimination or reactions with trace water or alcohol, reductively eliminates with the aryl chloride faster than transmetalation occurs. It can also be a sign that the transmetalation step is too slow.
-
Solution Protocol:
-
Base Selection: Switch to a different base. For Suzuki reactions, potassium phosphate (K₃PO₄) is often an excellent choice that can minimize this side reaction compared to stronger carbonate or hydroxide bases.[19]
-
Anhydrous Conditions: Ensure your solvent and reagents are dry, especially the base. Water can be a proton source for this pathway.
-
Ligand Choice: A more electron-rich, bulky ligand can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.
-
Problem 3: In a high-temperature Heck reaction, I see my desired product, but also significant amounts of a dark, insoluble material.
-
Diagnosis: You are likely observing two phenomena: polymerization of the in situ generated styrene and/or catalyst decomposition to palladium black.
-
Causality: The styrene formed from the dehydration of your starting alcohol is susceptible to polymerization at high temperatures. Separately, if the catalyst is not sufficiently stabilized by the ligand at high temperatures, it can agglomerate and precipitate as inactive palladium(0) metal (palladium black).
-
Solution Protocol:
-
Lower Temperature: Reduce the reaction temperature by 10-20 °C increments to find a balance where the coupling proceeds without significant side reactions.
-
Add an Inhibitor: Consider adding a small amount of a radical inhibitor like hydroquinone or BHT to suppress styrene polymerization.
-
Use a More Stable Catalyst: Employ a more robust ligand that better stabilizes the palladium center at high temperatures. Palladacycle precatalysts are often more thermally stable than systems generated from Pd(OAc)₂ or Pd₂(dba)₃.[9]
-
General Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust, validated starting point for a Suzuki-Miyaura coupling using a modern catalyst system.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
Preparation: Add the this compound, arylboronic acid, XPhos Pd G3, and K₃PO₄ to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Inerting: Seal the flask with a septum, and cycle between vacuum and Argon backfill three times to establish an inert atmosphere.
-
Solvent Addition: Add the 1,4-dioxane and water (previously degassed by three freeze-pump-thaw cycles) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[6] The reaction is typically complete within 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
References
-
From Established to Emerging: Evolution of Cross-Coupling Reactions . The Journal of Organic Chemistry - ACS Publications. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . University of Windsor. [Link]
-
What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? . ResearchGate. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins . RSC Publishing. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents . Organic Letters - ACS Publications. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development . PMC - NIH. [Link]
-
Cross-Coupling of Non-activated Chloroalkanes with Aryl Grignard Reagents in the Presence of Iron/N-Heterocyclic Carbene Catalysts . Organic Letters - ACS Publications. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
-
Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion . PMC - NIH. [Link]
-
Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines . Organic Letters - ACS Publications. [Link]
-
(PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins . ResearchGate. [Link]
-
Catalyst screening for Suzuki coupling of 1 with 2 . ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ACS Publications. [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides . PMC - NIH. [Link]
-
Struggling with Suzuki Reaction : r/Chempros . Reddit. [Link]
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . ResearchGate. [Link]
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes . MDPI. [Link]
-
Sonogashira Coupling . Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development . MDPI. [Link]
-
Palladium Catalysts for Cross-Coupling Reaction . MDPI. [Link]
-
A new cross-coupling simplifies the synthesis of drug-like molecules . ScienceDaily. [Link]
-
Heck Reaction . Organic Chemistry Portal. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst . MDPI. [Link]
-
Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis . Chemical Communications (RSC Publishing). [Link]
-
How to approach choosing reaction conditions for Suzuki? . Reddit. [Link]
-
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study . Dalton Transactions. [Link]
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions . Beilstein Journals. [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Chemical Society Reviews (RSC Publishing). [Link]
-
The Suzuki Reaction . Myers Group, Harvard University. [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development . ResearchGate. [Link]
-
Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols . ACS Publications. [Link]
-
Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols . PMC - NIH. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol . KAUST Repository. [Link]
-
Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Palladium-catalyzed coupling reactions of aryl chlorides . PubMed. [Link]
-
Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors . Macmillan Group, Princeton University. [Link]
-
Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst . ACG Publications. [Link]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanol
Welcome to the technical support center for the synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanol. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into scaling up this important synthesis. We will focus on the most robust and widely adopted synthetic route: the reduction of 1-(5-chloro-2-methoxyphenyl)ethanone using sodium borohydride (NaBH₄).
This document moves beyond a simple recitation of steps to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and ensure a safe, efficient, and reproducible scale-up process.
Synthetic Route Overview
The reduction of a ketone to a secondary alcohol is a cornerstone transformation in organic synthesis. For producing this compound, the reduction of the parent ketone is preferred for its high selectivity, operational simplicity, and cost-effectiveness at scale.
Reaction Scheme:
Figure 1. Reduction of 1-(5-chloro-2-methoxyphenyl)ethanone to this compound.
The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the ketone.[1] This is followed by a protonation step during aqueous work-up to yield the final secondary alcohol.[1]
Frequently Asked Questions (FAQs)
Q1: Why is sodium borohydride (NaBH₄) the recommended reducing agent for scale-up over alternatives like lithium aluminum hydride (LiAlH₄)?
A1: Sodium borohydride is the preferred reagent for several critical reasons related to safety, cost, and ease of handling.[2]
-
Safety and Handling: NaBH₄ is a stable, crystalline solid that can be handled in the open atmosphere and used in protic solvents like methanol or ethanol.[2] In contrast, LiAlH₄ is much more reactive, reacting violently with water and alcohols, and can decompose explosively when heated.[2][3] This necessitates the use of strictly anhydrous, and often more expensive, ether-based solvents.
-
Chemoselectivity: NaBH₄ is a milder reducing agent that selectively reduces aldehydes and ketones.[1] It will not reduce other functional groups like esters, amides, or carboxylic acids, which provides a significant advantage if such groups are present elsewhere in a more complex molecule.
-
Cost-Effectiveness: On an industrial scale, NaBH₄ is significantly less expensive than LiAlH₄, making the overall process more economically viable.[4]
Q2: What are the Critical Process Parameters (CPPs) to monitor during the scale-up of this reduction?
A2: The most critical parameters to control are temperature , rate of addition , and reaction concentration .
-
Temperature: The reaction between NaBH₄ and the ketone is exothermic.[5] Failure to control the temperature can lead to runaway reactions, reduced selectivity, and the formation of impurities. Maintaining a consistent internal temperature (e.g., 0-5 °C) during the addition of NaBH₄ is crucial for reproducibility.
-
Rate of Addition: Sodium borohydride should be added portion-wise or as a controlled slurry feed to manage the exotherm.[6] A slow, controlled addition allows the reactor's cooling system to dissipate the heat generated effectively.
-
Concentration: The concentration of the ketone in the solvent (e.g., methanol) affects reaction kinetics and heat transfer. While a higher concentration may seem more efficient, it can make heat management more challenging. A typical starting point is a substrate concentration of around 0.25 M to 0.5 M.[7]
Q3: What are the primary safety concerns during the reaction and work-up?
A3: The two main safety hazards are the initial exotherm and the evolution of hydrogen gas during the quenching step.
-
Exotherm Management: As discussed, the reaction is exothermic. A robust cooling system and careful monitoring of the internal temperature are non-negotiable for safe operation at scale.
-
Hydrogen Evolution: The work-up procedure involves quenching the excess NaBH₄ and the borate ester intermediates with an aqueous acid (e.g., dilute HCl). This is a vigorous reaction that liberates flammable hydrogen gas.[5] This step must be performed in a well-ventilated area (e.g., a fume hood or a reactor with appropriate venting), and the quenching agent should be added slowly to control the rate of gas evolution.
Process Workflow Visualization
The following diagram outlines the key stages in the scaled-up synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
Problem 1: The reaction is sluggish or incomplete, with significant starting material remaining after several hours (as confirmed by TLC/HPLC).
-
Possible Cause A: Inactive Reducing Agent. Sodium borohydride can degrade over time, especially if not stored in a dry environment.
-
Solution: Use a fresh, unopened bottle of NaBH₄ or a recently purchased lot. Ensure storage conditions are anhydrous.
-
-
Possible Cause B: Insufficient Stoichiometry. While theory suggests 1 mole of NaBH₄ can reduce 4 moles of ketone, in practice, side reactions with the solvent (especially methanol or ethanol) consume some of the hydride.[7]
-
Solution: Increase the molar equivalents of NaBH₄. A common range is 1.0 to 1.5 equivalents relative to the ketone. Perform a small-scale trial to optimize the stoichiometry for your specific conditions.
-
-
Possible Cause C: Low Temperature. While initial cooling is necessary to control the exotherm, running the entire reaction at a very low temperature (<0 °C) can significantly slow the reaction rate.
-
Solution: After the initial controlled addition of NaBH₄ is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours to ensure it proceeds to completion.[6]
-
Problem 2: During aqueous work-up, a persistent emulsion forms, making phase separation difficult.
-
Possible Cause A: Formation of Borate Salts. The boron byproducts can form colloidal suspensions or salts that act as emulsifying agents.
-
Solution 1 (Brine Wash): After the extraction, wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break emulsions by drawing water out of the organic layer.
-
Solution 2 (Filtration): In some cases, the emulsion is caused by fine solid particulates. Filtering the entire biphasic mixture through a pad of celite can help break the emulsion and clarify the layers.
-
-
Possible Cause B: Insufficient Solvent Volume. Using too little extraction solvent can lead to a highly concentrated organic phase that is prone to emulsification.
-
Solution: Increase the volume of the extraction solvent (e.g., ethyl acetate, dichloromethane) to ensure proper partitioning and cleaner phase separation.
-
Problem 3: The final product has a low yield after purification.
-
Possible Cause A: Product Loss During Work-up. The product, this compound, has some water solubility due to its hydroxyl group.
-
Solution 1 (Back-Extraction): After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., 2-3 times) to recover any dissolved product.
-
Solution 2 (Solvent Choice): Ensure the extraction solvent is appropriate. Ethyl acetate is a good general choice.
-
-
Possible Cause B: Incomplete Quenching. If the borate ester intermediate is not fully hydrolyzed during the acidic quench, it will not be extracted into the organic phase, leading to lower yields.
-
Solution: Ensure the pH of the aqueous layer is acidic (pH 1-2) after quenching. Add the acid slowly and stir vigorously for at least 30 minutes to ensure complete hydrolysis of all boron-containing intermediates.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common scale-up issues.
Example Scale-Up Protocol
This protocol is a representative example for the synthesis on a 100g scale. All operations should be conducted in appropriate chemical reactors with proper safety controls.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles | Equivalents |
| 1-(5-chloro-2-methoxyphenyl)ethanone | 184.62 | 100.0 | 0.542 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 24.7 | 0.653 | 1.2 |
| Methanol (MeOH) | 32.04 | 1000 mL | - | - |
| Deionized Water | 18.02 | 1000 mL | - | - |
| Hydrochloric Acid (2M aq.) | 36.46 | ~400 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 1500 mL | - | - |
| Saturated NaCl solution (Brine) | - | 250 mL | - | - |
Procedure
-
Reactor Setup: Charge a 3L jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet with 1-(5-chloro-2-methoxyphenyl)ethanone (100.0 g, 0.542 mol) and methanol (1000 mL).
-
Cooling: Begin stirring and cool the solution to an internal temperature of 0-5 °C using a circulating chiller.
-
NaBH₄ Addition: Once the target temperature is reached, begin adding sodium borohydride (24.7 g, 0.653 mol) in small portions over 60-90 minutes. Crucial: Monitor the internal temperature closely and adjust the addition rate to ensure it does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. Then, allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 2 hours. Monitor the reaction's progress by TLC or HPLC until the starting ketone is consumed (<1% remaining).[8]
-
Reaction Quench: Cool the reaction mixture back down to 0-5 °C. CAUTION: This step generates hydrogen gas. Ensure adequate ventilation. Slowly and carefully add 2M aqueous HCl to the stirred reaction mixture. A vigorous gas evolution will occur. Maintain the temperature below 20 °C during the addition. Continue adding acid until the pH of the mixture is strongly acidic (pH 1-2).
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add ethyl acetate (500 mL) and shake vigorously. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 250 mL).
-
Washing: Combine the organic layers and wash with deionized water (250 mL), followed by saturated brine solution (250 mL) to aid in drying and break any emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain the final, high-purity product.
References
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Online] Available at: [Link]
-
Reduction of a ketone using sodium borohydride. Control of a reaction by TLC - The Royal Society of Chemistry. [Online] Available at: [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Online] Available at: [Link]
-
Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry. [Online] Available at: [Link]
-
reduction of aldehydes and ketones. Chemguide. [Online] Available at: [Link]
- Sodium Borohydride Reduction of Acetophenone. Lu Le Laboratory.
-
Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Online] Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Online] Available at: [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Online] Available at: [Link]
-
Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Online] Available at: [Link]
-
17.4: Alcohols from Carbonyl Compounds - Reduction. Chemistry LibreTexts. [Online] Available at: [Link]
-
Grignard successes and failures. Sciencemadness.org. [Online] Available at: [Link]
- Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. Google Patents.
-
Reduction of Aldehydes and Ketones. OpenOChem Learn. [Online] Available at: [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Online] Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Online] Available at: [Link]
- Process for producing 2-(2'-chloroethoxy)ethanol. Google Patents.
-
Reduction of Aldehydes and Ketones To Alcohols. YouTube. [Online] Available at: [Link]
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- 8. rsc.org [rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 1-(5-Chloro-2-methoxyphenyl)ethanol: A Comparative Analysis of NMR and Mass Spectrometry
For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 1-(5-Chloro-2-methoxyphenyl)ethanol, a substituted aromatic alcohol, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth, experience-driven comparison of two pivotal analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive characterization of this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the interpretation of the resulting data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the gold standard for the elucidation of the covalent framework of organic molecules. Its power lies in its ability to probe the chemical environment of individual nuclei, providing a detailed map of atomic connectivity. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.
The Rationale Behind NMR for Structural Confirmation
The choice of NMR is predicated on its unparalleled ability to provide unambiguous evidence of the carbon-hydrogen framework. Each unique proton and carbon atom in the molecule will give rise to a distinct signal in the respective NMR spectrum. The chemical shift of each signal, its integration (for ¹H NMR), and its coupling pattern (splitting) provide a wealth of information about the electronic environment and the proximity of neighboring nuclei. This allows for a definitive confirmation of the substitution pattern on the aromatic ring and the structure of the ethanol side chain.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| -CH(OH) | ~5.0-5.2 | Quartet (q) | ~68-72 |
| -CH₃ (ethanol) | ~1.5-1.6 | Doublet (d) | ~23-26 |
| -OCH₃ | ~3.8-3.9 | Singlet (s) | ~55-57 |
| Ar-H3 | ~7.3-7.4 | Doublet (d) | ~125-127 |
| Ar-H4 | ~7.1-7.2 | Doublet of doublets (dd) | ~128-130 |
| Ar-H6 | ~6.8-6.9 | Doublet (d) | ~111-113 |
| Ar-C1 | - | - | ~130-132 |
| Ar-C2 | - | - | ~155-157 |
| Ar-C5 | - | - | ~124-126 |
Note: These are predicted values and may vary slightly in an experimental setting.
Experimental Protocol for NMR Analysis
The following protocol is a robust starting point for the analysis of this compound.
-
Sample Preparation :
-
Accurately weigh 5-25 mg of the purified compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.[4] CDCl₃ is a good first choice as it is a versatile solvent for a wide range of organic compounds and its residual peak is well-characterized.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Transfer the solution to a 5 mm NMR tube. The solution height should be approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition :
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Acquire a ¹H NMR spectrum. A standard acquisition will involve a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Visualizing the NMR Workflow
Caption: A streamlined workflow for the NMR analysis of this compound.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique that provides information about the mass-to-charge ratio (m/z) of ions. For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method, as it combines the separation capabilities of GC with the detection power of MS.
The Rationale Behind GC-MS
GC-MS is an ideal choice for this compound due to its volatility. The gas chromatograph separates the analyte from any impurities, ensuring that the mass spectrum obtained is of the pure compound. The mass spectrometer then bombards the molecule with electrons (in the case of Electron Ionization), causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint, providing evidence for the compound's structure and confirming its molecular weight.
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound is 186.63 g/mol . Due to the presence of chlorine, we expect to see a characteristic isotopic pattern for the molecular ion, with a peak at m/z 186 (for ³⁵Cl) and a smaller peak at m/z 188 (for ³⁷Cl) in an approximate 3:1 ratio.
The fragmentation pattern can be predicted based on the known behavior of benzyl alcohols and ethers. The most likely fragmentation pathways include:
-
Loss of a methyl radical (-CH₃) from the ethanol side chain to form a stable benzylic cation.
-
Loss of water (-H₂O) , a common fragmentation for alcohols.
-
Alpha-cleavage , leading to the loss of the ethyl group.
Table 2: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z | Predicted Fragment | Significance |
| 186/188 | [M]⁺ | Molecular ion, confirming the molecular weight and presence of chlorine. |
| 171/173 | [M - CH₃]⁺ | Loss of the terminal methyl group. |
| 168/170 | [M - H₂O]⁺ | Loss of water. |
| 155/157 | [M - CH₂OH]⁺ | Alpha-cleavage. |
| 141/143 | [M - C₂H₅O]⁺ | Cleavage of the ether and ethanol side chain. |
Experimental Protocol for GC-MS Analysis
The following protocol provides a general framework for the GC-MS analysis of this compound.
-
Sample Preparation :
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to create a working solution with a concentration in the range of 1-100 µg/mL.
-
If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter.
-
-
Instrument Setup and Data Acquisition :
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable choice for this type of analyte.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Program : Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on preliminary runs.[5]
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Ion Source Temperature : 230 °C.
-
Transfer Line Temperature : 280 °C.
-
-
Injection : Inject 1 µL of the prepared sample.
-
Visualizing the GC-MS Workflow
Caption: The sequential process for GC-MS analysis, from sample preparation to data interpretation.
Comparative Analysis: NMR vs. Mass Spectrometry
Both NMR and MS provide critical and complementary information for the structural elucidation of this compound.
| Feature | NMR Spectroscopy | Mass Spectrometry (GC-MS) |
| Primary Information | Detailed connectivity of atoms (C-H framework). | Molecular weight and fragmentation pattern. |
| Structural Isomers | Excellent at distinguishing between isomers. | Can sometimes distinguish isomers based on fragmentation, but often requires chromatographic separation. |
| Sample Purity | Can quantify impurities if their signals are resolved. | Excellent for separating volatile impurities and identifying them. |
| Sensitivity | Relatively low sensitivity, requires mg quantities. | High sensitivity, can detect ng to pg quantities. |
| Confirmation | Provides definitive structural proof. | Provides strong evidence for the molecular formula and substructures. |
| Experimental Time | Can be time-consuming, especially for ¹³C NMR. | Relatively fast, especially for routine analysis. |
For the specific case of this compound, NMR is superior for definitively confirming the substitution pattern on the benzene ring. For example, distinguishing it from 1-(3-Chloro-2-methoxyphenyl)ethanol would be straightforward with ¹H NMR due to the different coupling patterns of the aromatic protons. While GC-MS could separate these isomers, their mass spectra might be very similar, making unambiguous identification challenging without reference standards.
Conclusion: An Integrated Approach for Unquestionable Confirmation
As a Senior Application Scientist, my recommendation is to never rely on a single analytical technique for the structural confirmation of a novel compound. The most robust and scientifically sound approach is an integrated one.
-
Mass Spectrometry (GC-MS) should be used as the initial screening tool to confirm the molecular weight and assess the purity of the sample.
-
NMR Spectroscopy (¹H and ¹³C) should then be employed to provide the definitive structural blueprint, confirming the precise arrangement of atoms and distinguishing it from any potential isomers.
By combining the strengths of both NMR and Mass Spectrometry, researchers and drug development professionals can have the utmost confidence in the identity and purity of this compound, ensuring the integrity of their subsequent research and development activities.
References
-
PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]
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PubChem. 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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ResearchGate. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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ResearchGate. Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol. [Link]
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MDPI. Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol. [Link]
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MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]
-
The Royal Society of Chemistry. Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. [Link]
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University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
PeerJ. Extended characterization of petroleum aromatics using off-line LC-GC-MS. [Link]
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ResearchGate. Proposed EI-MS fragmentation pattern of 3-(n-pentylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole (6f). [Link]
-
ResearchGate. Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. [Link]
-
ResearchGate. Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Small molecule NMR sample preparation. [Link]
-
LabRulez GCMS. DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. [Link]
-
The Good Scents Company. 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. [Link]
-
LCGC Europe. GC–MS Analysis of Aroma Compounds in Edible Oils by Direct Thermal Desorption. [Link]
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A Comparative Guide to the Synthetic Routes of 1-(5-Chloro-2-methoxyphenyl)ethanol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. One such building block, 1-(5-Chloro-2-methoxyphenyl)ethanol, serves as a crucial precursor in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of the two primary synthetic pathways to this valuable compound: the Grignard reaction and the reduction of a corresponding ketone. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each route, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
Introduction to this compound
This compound is a substituted secondary alcohol featuring a chlorinated and methoxylated phenyl ring. This unique combination of functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures for medicinal chemistry. Its chirality also opens avenues for the development of stereospecific therapeutic agents. The selection of an appropriate synthetic route is therefore a critical consideration, impacting not only the yield and purity of the final product but also the overall efficiency and cost-effectiveness of the manufacturing process.
Synthetic Strategies: A Head-to-Head Comparison
Two principal retrosynthetic disconnections lead to the most viable and commonly explored routes for the synthesis of this compound.
Route 1: Grignard Reaction of a Substituted Aryl Halide with Acetaldehyde
This classical organometallic approach involves the formation of a Grignard reagent from a suitable 5-chloro-2-methoxy-substituted halobenzene, followed by its nucleophilic addition to acetaldehyde.
Route 2: Reduction of 5-Chloro-2-methoxyacetophenone
This pathway relies on the initial synthesis of the corresponding ketone, 5-Chloro-2-methoxyacetophenone, which is then reduced to the desired secondary alcohol.
The following sections will delve into the specifics of each route, providing a detailed analysis of their respective advantages and disadvantages.
Route 1: The Grignard Reaction Approach
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1] In this context, it offers a direct method to construct the target alcohol from readily available starting materials.
Reaction Scheme
Caption: General workflow for the Grignard synthesis of this compound.
Mechanistic Considerations
The reaction proceeds via the formation of a highly nucleophilic organomagnesium halide (Grignard reagent). The carbon atom bound to magnesium acts as a carbanion, readily attacking the electrophilic carbonyl carbon of acetaldehyde. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product. The use of anhydrous conditions is critical, as Grignard reagents are highly basic and will react with any protic species, such as water.[2]
Experimental Protocol: A Representative Procedure
Materials:
-
5-Chloro-2-methoxybromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed. A solution of 5-chloro-2-methoxybromobenzene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then gently refluxed until the magnesium is consumed.
-
Reaction with Acetaldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of freshly distilled acetaldehyde (1.1 equivalents) in anhydrous diethyl ether is added dropwise while maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction is stirred for an additional hour at room temperature. The mixture is then cooled again in an ice bath and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Performance Analysis and Challenges
| Parameter | Grignard Reaction | References |
| Starting Materials | 5-Chloro-2-methoxybromobenzene, Magnesium, Acetaldehyde | General procedure |
| Typical Yield | 60-80% (estimated based on similar reactions) | [3] |
| Reaction Conditions | Anhydrous, inert atmosphere, temperature control | [2] |
| Key Challenges | - Moisture sensitivity | [2] |
| - Initiation of Grignard formation | ||
| - Potential for Wurtz coupling side reactions | [4] | |
| - Handling of volatile acetaldehyde |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The carbanionic character of the Grignard reagent makes it a strong base, which would be quenched by any protic solvent, leading to the formation of 5-chloro-2-methoxyanisole instead of the desired product.
-
Iodine Crystal: A small crystal of iodine is often used to activate the magnesium surface by etching away the passivating oxide layer, thus facilitating the initiation of the reaction.
-
Slow Addition and Temperature Control: The reaction of the Grignard reagent with acetaldehyde is exothermic. Slow addition and cooling are necessary to prevent side reactions and ensure a controlled reaction rate.
-
Aqueous Ammonium Chloride Work-up: A saturated solution of ammonium chloride is a mild acid used to protonate the intermediate alkoxide without causing potential acid-catalyzed side reactions with the product alcohol.
Route 2: Reduction of 5-Chloro-2-methoxyacetophenone
This two-step approach involves the synthesis of the ketone precursor followed by its reduction to the target alcohol. This route can offer advantages in terms of handling and scalability, as it avoids the use of highly moisture-sensitive Grignard reagents in the final step.
Reaction Scheme
Caption: General workflow for the ketone reduction synthesis of this compound.
Mechanistic Considerations
Step 1: Synthesis of 5-Chloro-2-methoxyacetophenone
The ketone precursor is typically synthesized via a Friedel-Crafts acylation of 4-chloroanisole with acetyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). The methoxy group is an ortho-, para-director, and due to steric hindrance from the methoxy group, the acylation predominantly occurs at the para position relative to the chlorine atom.
Step 2: Reduction of the Ketone
The reduction of the carbonyl group in 5-Chloro-2-methoxyacetophenone to a secondary alcohol is commonly achieved using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.[5] The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon.[6][7] Subsequent protonation of the resulting alkoxide by the solvent yields the desired alcohol.
Experimental Protocol: A Representative Procedure
Part A: Synthesis of 5-Chloro-2-methoxyacetophenone
Materials:
-
4-Chloroanisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in DCM at 0 °C, acetyl chloride (1.1 equivalents) is added dropwise.
-
A solution of 4-chloroanisole (1.0 equivalent) in DCM is then added slowly, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated HCl.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ketone, which can be purified by recrystallization or column chromatography.
Part B: Reduction to this compound
Materials:
-
5-Chloro-2-methoxyacetophenone
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
Procedure:
-
5-Chloro-2-methoxyacetophenone is dissolved in methanol at room temperature.
-
Sodium borohydride (0.5 equivalents) is added portion-wise to the solution, and the mixture is stirred until the reaction is complete (monitored by TLC). The reaction is typically finished in 5-10 minutes.[8]
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.[8][9]
Performance Analysis and Challenges
| Parameter | Ketone Reduction | References |
| Starting Materials | 4-Chloroanisole, Acetyl Chloride, AlCl₃, NaBH₄ | General procedure |
| Typical Yield | Friedel-Crafts: >80%, Reduction: >90% (estimated) | [10] |
| Reaction Conditions | Friedel-Crafts: Anhydrous; Reduction: Ambient | |
| Key Challenges | - Handling of corrosive AlCl₃ and acetyl chloride | |
| - Regioselectivity in Friedel-Crafts acylation | ||
| - Work-up of the Friedel-Crafts reaction |
Causality Behind Experimental Choices:
-
Friedel-Crafts Acylation: This is a classic and efficient method for introducing an acetyl group onto an activated aromatic ring. The use of a Lewis acid is essential to activate the acetyl chloride.
-
Sodium Borohydride: NaBH₄ is a selective and mild reducing agent, ideal for the reduction of ketones in the presence of other functional groups. Its ease of handling and compatibility with protic solvents make it a preferred choice over more reactive hydrides like lithium aluminum hydride (LiAlH₄).[5]
-
Protic Solvent in Reduction: The use of methanol or ethanol as a solvent in the reduction step also serves as the proton source for the final alcohol product.
Comparative Summary and Conclusion
| Feature | Route 1: Grignard Reaction | Route 2: Ketone Reduction |
| Number of Steps | 1 (from aryl halide) | 2 (from chloroanisole) |
| Atom Economy | Generally higher | Potentially lower due to the two-step process |
| Reagent Sensitivity | Highly sensitive to moisture and protic impurities | Less sensitive in the final reduction step |
| Scalability | Can be challenging due to the need for strict anhydrous conditions and exothermic nature | Generally more straightforward to scale up |
| Control over Impurities | Wurtz coupling is a common side product | Friedel-Crafts can lead to isomeric impurities if not optimized |
| Overall Yield | Typically good (60-80%) in a single step | Can be very high over two steps (>70% overall) |
| Safety Considerations | Handling of pyrophoric Grignard reagents and volatile acetaldehyde | Handling of corrosive Lewis acids and acyl halides |
Recommendation:
For small-scale laboratory synthesis and rapid access to this compound, the Grignard reaction offers a direct and efficient one-step route, provided that stringent anhydrous conditions can be maintained.
For larger-scale production and process robustness , the ketone reduction route is often preferred. Although it involves an additional step, the reagents and conditions in the final reduction are less sensitive and more amenable to industrial-scale operations. The high yields often achieved in both steps can lead to a more efficient overall process on a larger scale.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, available equipment, and the desired purity of the final product. Both routes are well-established in the principles of organic chemistry and, with careful execution, can provide reliable access to this important synthetic intermediate.
References
-
The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available at: [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16). Available at: [Link]
-
Chemistry LibreTexts. 19.3: Reductions using NaBH4, LiAlH4. (2020-07-01). Available at: [Link]
-
Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]
-
Common Organic Chemistry. Sodium Borohydride. Available at: [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. (2015-12-10). Available at: [Link]
-
Patel, H. M., et al. Phytochemical screening and column chromatography studies of Aerva lanata. Asian Journal of Research in Chemistry. Available at: [Link]
-
Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]
- Google Patents. CN101265201B - A kind of synthetic method of tramadol hydrochloride.
- Google Patents. US2509127A - Reduction of ketones.
- Google Patents. WO2011060302A1 - Reduction of aldehydes and ketones to alcohols.
- Google Patents. Preparation method of intermediate for synthesizing anise camphor.
-
TSI Journals. The Grignard synthesis of triphenylmethanol. Available at: [Link]
-
YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020-10-28). Available at: [Link]
-
ResearchGate. Side Reactions in a Grignard Synthesis. (2025-08-06). Available at: [Link]
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A Comparative Guide to the Validation of Analytical Methods for 1-(5-Chloro-2-methoxyphenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and quality of intermediates are as critical as that of the final active pharmaceutical ingredient (API). 1-(5-Chloro-2-methoxyphenyl)ethanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its analytical characterization, therefore, demands robust and reliable methods to ensure the integrity of the entire manufacturing process. This guide provides a comprehensive comparison of analytical methodologies for this compound, with a deep dive into the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide is structured to provide not just the "how" but the "why" behind the validation process, grounding every recommendation in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH)[2][3][4].
Choosing the Right Analytical Tool: A Comparative Overview
The choice of an analytical method is contingent on the specific requirements of the analysis, such as the nature of the analyte, the expected impurities, and the desired sensitivity. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable options.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Highly versatile for a wide range of non-volatile and thermally labile compounds. Ideal for purity and stability testing. | Suitable for volatile and thermally stable compounds. May require derivatization for polar analytes to increase volatility. |
| Sensitivity | Generally high, with various sensitive detectors available (e.g., UV, DAD, MS). | Very high sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS). |
| Specificity | Excellent specificity can be achieved with appropriate column chemistry and mobile phase composition. Diode Array Detection (DAD) can provide spectral information to confirm peak purity. | High specificity, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification. |
| Typical Impurities | Well-suited for separating a wide range of potential impurities, including starting materials, by-products, and degradation products. | Effective for volatile impurities and residual solvents. May not be suitable for non-volatile degradation products. |
For the comprehensive analysis of this compound, including the quantification of the main component and the detection of potential process-related and degradation impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended technique due to its versatility and applicability to a broader range of potential impurities without the need for derivatization.
The Cornerstone of Reliable Analysis: Method Validation Workflow
A robust analytical method is one that has been rigorously validated. The validation process ensures that the method is fit for its intended purpose. The following diagram illustrates the key validation parameters as stipulated by the ICH Q2(R1) guideline and their logical interplay.
Caption: Workflow for analytical method validation, highlighting the key parameters.
Proposed Stability-Indicating HPLC Method for this compound
This section outlines a hypothetical, yet scientifically grounded, RP-HPLC method suitable for the analysis of this compound and its potential impurities.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides good retention and separation for moderately polar compounds like the target analyte. |
| Mobile Phase | Acetonitrile:Water (gradient) | A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities. |
| Gradient Program | 0-5 min: 40% ACN, 5-20 min: 40-80% ACN, 20-25 min: 80% ACN, 25-30 min: 40% ACN | A well-defined gradient allows for the elution of the main peak with good symmetry and separates it from early and late eluting impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | Aromatic compounds typically exhibit strong UV absorbance. The specific wavelength should be optimized based on the UV spectrum of the analyte. |
| Injection Volume | 10 µL | A standard injection volume to ensure good peak shape and sensitivity. |
| Diluent | Mobile Phase (initial composition) | Using the mobile phase as the diluent ensures compatibility and good peak shape. |
In-Depth Guide to Method Validation: A Step-by-Step Protocol
The following sections provide a detailed protocol for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines.
Specificity: The Ability to Assess the Analyte Unambiguously
Specificity is the ability of the method to measure the analyte of interest in the presence of other components such as impurities, degradation products, and matrix components.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a solution of the this compound reference standard.
-
Prepare solutions of known potential impurities. Based on a likely synthesis route (reduction of 5-chloro-2-methoxyacetophenone), potential impurities could include:
-
Impurity A: 5-Chloro-2-methoxyacetophenone (unreacted starting material).
-
Impurity B: 1-(2-methoxyphenyl)ethanol (dehalogenated by-product).
-
-
Prepare a placebo solution (if validating for a drug product).
-
Prepare a spiked solution containing the reference standard and all known impurities.
-
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject the analyte to stress conditions to induce degradation[5][6].
-
Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze all prepared solutions using the proposed HPLC method.
-
Acceptance Criteria:
-
The peak for this compound should be well-resolved from all impurity and degradation peaks (resolution > 2.0).
-
The peak purity of the analyte should be confirmed using a Diode Array Detector (DAD).
-
Caption: Specificity assessment workflow.
Linearity: A Proportional Relationship
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in the sample.
Experimental Protocol:
-
Preparation of Calibration Standards: Prepare at least five concentrations of the reference standard across the expected working range. A typical range for an assay is 80% to 120% of the nominal concentration.
-
Analysis: Analyze each standard in triplicate.
-
Data Analysis: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
| Concentration (% of Nominal) | Concentration (µg/mL) | Peak Area (Mean of n=3) |
| 80 | 80 | 805,000 |
| 90 | 90 | 903,000 |
| 100 | 100 | 1,002,000 |
| 110 | 110 | 1,101,000 |
| 120 | 120 | 1,205,000 |
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
Experimental Protocol:
-
Preparation of Spiked Samples: Prepare samples by spiking a known amount of the reference standard into a placebo or a sample matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each concentration in triplicate.
-
Analysis: Analyze the spiked samples.
-
Data Analysis: Calculate the percent recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80 | 80 | 79.5 | 99.4 |
| 100 | 100 | 100.2 | 100.2 |
| 120 | 120 | 119.8 | 99.8 |
Precision: Agreement Between a Series of Measurements
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (RSD).
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies.
-
Acceptance Criteria:
-
The RSD for repeatability should be ≤ 2.0%.
-
The RSD for intermediate precision should be ≤ 2.0%.
| Parameter | Analyst 1 / Day 1 | Analyst 2 / Day 2 |
| Mean Assay (%) | 99.8 | 100.1 |
| Standard Deviation | 0.5 | 0.6 |
| RSD (%) | 0.5 | 0.6 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
LOD: The concentration at which the S/N ratio is approximately 3:1.
-
LOQ: The concentration at which the S/N ratio is approximately 10:1.
Acceptance Criteria:
-
The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.
Robustness: Capacity to Remain Unaffected by Small Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each varied condition.
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
The system suitability parameters should remain within acceptable limits for all variations.
Conclusion
The validation of an analytical method is a critical exercise in pharmaceutical development, ensuring the reliability of data that informs crucial decisions. For this compound, a stability-indicating RP-HPLC method offers a robust and versatile approach for its analysis. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, as detailed in this guide, researchers and scientists can establish a validated method that is fit for purpose and compliant with global regulatory standards. This commitment to scientific rigor and quality is fundamental to the development of safe and effective medicines.
References
-
International Council for Harmonisation. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Lakka, N. S., Kuppan, C., Ravinathan, P., & Palakurthi, A. K. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Biomedical Chromatography, 36(5), e5325. [Link]
- Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 31(8), 612-621.
- Singh, S., & Junwal, M. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
-
AmbioPharm. (n.d.). What is a stability indicating method?. [Link]
-
Veeprho. (n.d.). Acetophenone Impurities and Related Compound. [Link]
- Patil, S. S., et al. (2020). A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 32(7), 1707-1712.
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri–St. Louis.
-
Zhang, T., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5698. [Link]
- The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
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- 3. WO2007140965A1 - Accelerated synthesis of substituted hydroxymethyl phenols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
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- 6. medcraveonline.com [medcraveonline.com]
A Comparative Investigation of the Biological Activity of 1-(5-Chloro-2-methoxyphenyl)ethanol and its Analogs: A Proposed Experimental Guide
To researchers, scientists, and drug development professionals, this guide outlines a comprehensive experimental framework for the synthesis, characterization, and comparative biological evaluation of 1-(5-Chloro-2-methoxyphenyl)ethanol and its structurally related analogs. In the absence of extensive public data on the lead compound, this document serves as a detailed roadmap for a proposed investigation, leveraging established methodologies and insights from the known bioactivities of similar chemical entities.
Introduction: Unlocking the Potential of Substituted Phenyl Ethanols
Substituted phenyl ethanol derivatives represent a versatile scaffold in medicinal chemistry, with analogs demonstrating a wide spectrum of biological activities, including antimicrobial, antifungal, and cytotoxic properties. The interplay of various substituents on the phenyl ring can significantly modulate the potency, selectivity, and pharmacokinetic properties of these compounds. This compound, with its specific substitution pattern, presents an intriguing candidate for biological screening. The presence of a chloro group at the meta position and a methoxy group at the ortho position to the ethanol substituent suggests the potential for unique biological interactions.
This guide proposes a systematic approach to synthesize this compound and a curated set of analogs, followed by a battery of in vitro assays to elucidate their comparative biological activity. The causality behind the selection of analogs and experimental protocols is explained to ensure a robust and self-validating study.
Part 1: Synthesis and Characterization of this compound and its Analogs
A reliable synthetic route is paramount for obtaining high-purity compounds for biological testing. The proposed synthesis of this compound and its analogs will be achieved via the Grignard reaction, a classic and versatile method for C-C bond formation.
Proposed Analogs for Comparative Study:
The selection of analogs is crucial for establishing a clear structure-activity relationship (SAR). The following analogs are proposed for synthesis and comparison, allowing for the systematic evaluation of the contribution of the chloro and methoxy substituents:
| Compound ID | Structure | Rationale for Inclusion |
| LEAD | This compound | The primary compound of interest. |
| ANA-1 | 1-(2-Methoxyphenyl)ethanol | To assess the contribution of the 5-chloro substituent. |
| ANA-2 | 1-(5-Chlorophenyl)ethanol | To evaluate the impact of the 2-methoxy group. |
| ANA-3 | 1-Phenylethanol | The unsubstituted parent compound to establish a baseline. |
| ANA-4 | 1-(2,5-Dichlorophenyl)ethanol | To explore the effect of an additional chloro group. |
General Synthetic Protocol:
The synthesis will proceed via the reaction of an appropriate Grignard reagent with acetaldehyde. For example, the synthesis of this compound is outlined below.
Step 1: Formation of the Grignard Reagent
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, place a solution of 5-chloro-2-methoxyphenyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard formation.
-
Once the reaction has started (as evidenced by a color change and gentle reflux), add the remaining bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetaldehyde
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of freshly distilled acetaldehyde (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired this compound.
The identity and purity of the synthesized compounds will be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Comparative Biological Evaluation
Based on the known biological activities of structurally related chlorophenyl and methoxyphenyl derivatives, the following assays are proposed to screen for antimicrobial, antifungal, and cytotoxic activities.
Antimicrobial Activity Assessment
The antimicrobial potential of the synthesized compounds will be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.
-
Prepare a bacterial inoculum of each test strain (e.g., Staphylococcus aureus, Escherichia coli) and adjust the turbidity to a 0.5 McFarland standard.
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive controls (a known antibiotic, e.g., ciprofloxacin) and negative controls (vehicle-only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antifungal Activity Assessment
The antifungal activity will be assessed against common fungal pathogens.
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
-
Prepare stock solutions of the test compounds in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in RPMI-1640 medium.
-
Prepare a fungal inoculum of each test strain (e.g., Candida albicans, Aspergillus fumigatus) and adjust the concentration.
-
Add the fungal inoculum to each well.
-
Include positive controls (a known antifungal, e.g., fluconazole) and negative controls.
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the MIC as the lowest concentration that causes a significant inhibition of fungal growth compared to the control.
Cytotoxicity Assessment
The potential toxicity of the compounds to mammalian cells will be evaluated to determine their therapeutic index.
Experimental Protocol: MTT Assay for Cell Viability
-
Seed a human cell line (e.g., HEK293 or HeLa) in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) will be determined.
Part 3: Data Presentation and Structure-Activity Relationship (SAR) Analysis
The quantitative data from the biological assays will be summarized in the following tables for easy comparison.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus | E. coli |
| LEAD | Value | Value |
| ANA-1 | Value | Value |
| ANA-2 | Value | Value |
| ANA-3 | Value | Value |
| ANA-4 | Value | Value |
| Ciprofloxacin | Value | Value |
Table 2: Hypothetical Antifungal Activity (MIC in µg/mL)
| Compound ID | C. albicans | A. fumigatus |
| LEAD | Value | Value |
| ANA-1 | Value | Value |
| ANA-2 | Value | Value |
| ANA-3 | Value | Value |
| ANA-4 | Value | Value |
| Fluconazole | Value | Value |
Table 3: Hypothetical Cytotoxicity (IC50 in µM)
| Compound ID | HEK293 |
| LEAD | Value |
| ANA-1 | Value |
| ANA-2 | Value |
| ANA-3 | Value |
| ANA-4 | Value |
Anticipated Structure-Activity Relationships:
Based on the proposed experimental data, a thorough SAR analysis will be conducted. Key questions to be addressed include:
-
Role of the 5-Chloro Group: By comparing the activity of the LEAD compound with ANA-1 , the contribution of the chloro substituent to the overall biological profile can be determined. Halogen atoms can influence lipophilicity and electronic properties, potentially enhancing membrane permeability or binding affinity to target proteins.
-
Impact of the 2-Methoxy Group: A comparison between the LEAD compound and ANA-2 will shed light on the importance of the methoxy group. This group can act as a hydrogen bond acceptor and influence the conformation of the molecule.
-
Combined Effects and Baseline Activity: The activity of the unsubstituted analog, ANA-3 , will provide a crucial baseline. The comparison of LEAD with ANA-4 will reveal the effect of di-substitution with chlorine.
Part 4: Visualizing the Experimental Workflow
To provide a clear overview of the proposed experimental plan, the following workflow diagrams have been generated using Graphviz.
Caption: Synthetic workflow for this compound.
Caption: Workflow for the comparative biological evaluation.
Conclusion
This guide provides a robust and scientifically sound framework for the synthesis and comparative biological evaluation of this compound and its analogs. By systematically investigating its antimicrobial, antifungal, and cytotoxic properties, this proposed study has the potential to uncover novel bioactive compounds and contribute to a deeper understanding of the structure-activity relationships within this chemical class. The detailed protocols and structured approach are designed to yield high-quality, reproducible data, paving the way for future drug discovery and development efforts.
References
- Clinical and Laboratory Standards Institute. M07-A9 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI, 2012.
- Clinical and Laboratory Standards Institute. M27-A3 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI, 2008.
-
Mosmann, T. Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 1983, 65(1-2), 55-63. [Link]
-
MDPI. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. [Link]
Comparative Analysis of Antitubercular Potential in Compounds Structurally Related to 1-(5-Chloro-2-methoxyphenyl)ethanol
A Guide for Researchers in Drug Development
The escalating threat of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for novel antitubercular agents with unique mechanisms of action.[1][2] Structure-based drug design has emerged as a promising strategy, leveraging specific chemical scaffolds to develop potent inhibitors of Mycobacterium tuberculosis (Mtb). This guide provides a comparative analysis of the antitubercular potential of various compound classes structurally related to 1-(5-Chloro-2-methoxyphenyl)ethanol, offering insights for researchers and scientists in the field of drug discovery. While direct derivatives of this specific alcohol are not extensively reported, its core structure—a substituted chloromethoxyphenyl ring—is a key pharmacophore in several classes of potent antitubercular compounds.
This guide will delve into the synthesis, in vitro efficacy, and potential mechanisms of action of these related compound classes, providing a framework for future research and development.
Key Compound Classes and Their Synthesis
The 5-chloro-2-methoxyphenyl moiety is a recurring structural motif in several classes of compounds investigated for their antimycobacterial properties. Here, we compare two prominent examples: chalcones and acridines.
Chalcones: The Versatile Precursors
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of open-chain flavonoids that are well-documented for their wide range of pharmacological activities, including antitubercular effects.[3] Their synthesis is typically straightforward, making them attractive candidates for medicinal chemistry campaigns.
Synthesis of Chalcones via Claisen-Schmidt Condensation:
The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted acetophenone with a substituted aldehyde. For instance, 5'-chloro-2'-hydroxy acetophenone can be reacted with various substituted aldehydes in the presence of an alcoholic solution of potassium hydroxide (KOH) to yield a series of chalcone analogues.
Experimental Protocol: Synthesis of a 5-Chloro-2-hydroxy Chalcone Analogue
-
Dissolution: Dissolve equimolar quantities (e.g., 1 mmol) of 5'-chloro-2'-hydroxy acetophenone and a selected substituted aldehyde in 7.5 mL of ethanol.
-
Base Addition: To the above mixture, add 7.5 mL of 50% alcoholic KOH dropwise while stirring.
-
Reaction: Allow the reaction mixture to stand at room temperature for 24 hours.
-
Acidification: Acidify the mixture with a 1:1 solution of concentrated hydrochloric acid (HCl) and water.
-
Isolation and Purification: The resulting precipitate (the chalcone) is collected by filtration, washed with water, and purified by recrystallization from ethanol or chloroform.
Acridines: Aromatic Scaffolds with Potent Activity
Acridines are a class of nitrogen-containing heterocyclic compounds that have been investigated for their antitubercular properties. The presence of chloro and methoxy substituents on the acridine ring has been shown to be crucial for their activity.[4]
Synthesis of Substituted Acridines:
The synthesis of 9-substituted acridine derivatives often involves a cyclization reaction followed by substitution. For example, a substituted diphenylamine can be cyclized to form the acridine core, which can then be further functionalized at the 9-position.[4]
Comparative In Vitro Antitubercular Activity
The efficacy of antitubercular compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of Mtb. The following table summarizes the reported MIC values for representative compounds from the discussed classes and other related structures.
| Compound Class | Specific Derivative | Mtb Strain | MIC (µg/mL) | Reference |
| Acridine | 6-chloro-2-methoxy-9-substituted acridine (Compound 15) | H37Rv | <6.25 | [4] |
| Acridine | 6-chloro-2-methoxy-9-substituted acridine (Compound 17) | H37Rv | <6.25 | [4] |
| Carboxamide | 3-chlorophenyl substituted 1,4-DHP | H37Rv | 6.25 | [5] |
| Natural Product | Ursolic Acid | H37Rv | 50-100 | [6] |
| Natural Product | Betulinic Acid | - | >100 | [6] |
Note: This table is a representative summary. MIC values can vary based on the specific derivative and the assay conditions.
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a compound and its biological activity is a cornerstone of drug discovery.
-
For Acridines: The presence of a chlorine atom at position 6 and a methoxy group at position 2 of the acridine ring, combined with specific substitutions at position 9, appears to be critical for potent antitubercular activity.[4]
-
For Carboxamides: In a series of 1,4-dihydropyridine (DHP) derivatives, the substitution of a 3-chlorophenyl group at the 3,5-dicarboxamide position resulted in the most active compound.[5] This highlights the favorable contribution of the chloro-substituted phenyl ring to the overall activity.
-
General Observations: The lipophilicity and electronic properties conferred by the chloro and methoxy/hydroxy groups on the phenyl ring likely play a significant role in the compounds' ability to penetrate the complex mycobacterial cell wall and interact with their molecular targets.[7]
Experimental Protocol for In Vitro Antitubercular Screening
The Microplate Alamar Blue Assay (MABA) is a widely used, rapid, and reliable method for determining the MIC of compounds against Mtb.[2]
Experimental Protocol: Microplate Alamar Blue Assay (MABA) [2]
-
Bacterial Culture Preparation: Culture Mycobacterium tuberculosis H37Ra to a mid-log phase (OD600 of ~0.6).
-
Inoculation: Add 100 µL of the bacterial suspension (containing approximately 5 x 10^4 colony-forming units) to each well of a 96-well microplate.
-
Compound Addition: Add the test compounds at various concentrations (typically in a serial dilution). Include a negative control (DMSO) and a positive control (e.g., rifampicin).
-
Incubation: Seal the plates and incubate at 37°C for 6 days.
-
Alamar Blue Addition: Add a 10% (v/v) solution of Alamar Blue to each well.
-
Result Interpretation: The antitubercular effect is determined by the color change. A blue color indicates inhibition of bacterial growth (inactive compound), while a pink/red color indicates bacterial growth (active compound). The MIC is the lowest concentration of the compound that prevents the color change from blue to red.
Potential Mechanisms of Action
The development of effective antitubercular drugs is greatly enhanced by understanding their mechanisms of action.[8] While the precise targets for many novel compounds are still under investigation, several key mycobacterial processes are known to be vulnerable.
-
Inhibition of Cell Wall Synthesis: The mycobacterial cell wall is a unique and complex structure, making it an excellent target for selective toxicity.[9] Some compounds may interfere with the synthesis of mycolic acids, essential components of the cell wall.
-
Inhibition of Efflux Pumps: Mtb possesses efflux pumps that can expel drugs from the cell, contributing to drug resistance. Some compounds may act as efflux pump inhibitors, thereby potentiating the activity of other antitubercular agents.
-
Targeting MmpL3: The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter involved in the export of mycolic acids.[10] It is a promising target for new antitubercular drugs.
-
Disruption of Energy Metabolism: Some novel drug candidates, such as Telacebec (Q203), inhibit the respiratory chain of Mtb, thereby blocking energy production.[11]
Conclusion and Future Directions
While the direct antitubercular potential of compounds derived from this compound remains to be fully explored, the analysis of structurally related compound classes provides a strong rationale for further investigation. Chalcones and acridines bearing the chloromethoxyphenyl moiety have demonstrated promising in vitro activity against Mycobacterium tuberculosis.
Future research should focus on:
-
Synthesis and Screening: A focused library of novel compounds derived from this compound should be synthesized and screened for antitubercular activity.
-
SAR Optimization: The structure-activity relationships of the most promising lead compounds should be systematically explored to enhance their potency and drug-like properties.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of these novel compounds will be crucial for understanding their mode of action and for the rational design of second-generation inhibitors.
-
In Vivo Efficacy: Compounds with potent in vitro activity and favorable safety profiles should be advanced to in vivo models of tuberculosis to assess their therapeutic potential.
By leveraging the insights from existing research on related scaffolds, the development of novel and effective treatments for tuberculosis can be significantly accelerated.
References
- Antitubercular Activity and Isolation of Chemical Constituents from plant Vitex negundo Linn. (n.d.).
- Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies. (n.d.). Arabian Journal of Chemistry.
- In Silico Modeling Of 5-Chloro-2-Thiophenyl-1,2,3 Triazolymethyldihydro Quinolines Inhibitors as Mycobacterium Tuberculosis Target. (n.d.). Medires Publishing.
- New anti-tuberculosis drugs with novel mechanisms of action. (2008). Current Medicinal Chemistry, 15(19), 1956-1967.
- Synthesis and structure−activity relationship of 8-substituted protoberberine derivatives as a novel class of antitubercular agents. (n.d.). PubMed Central.
- In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (n.d.). National Institutes of Health.
- Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. (2020). ACS Infectious Diseases.
- Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. (n.d.).
- Progress of anti-tuberculosis drug targets and novel therapeutic strategies. (n.d.). Frontiers.
- In vitro anti-tuberculosis activity of azole drugs against Mycobacterium tuberculosis clinical isolates. (n.d.). Elsevier.
- Synthesis and antitubercular activity of 6-chloro (unsubstituted)- 2-methoxy-9-substituted acridine derivatives. (2004). Archives of Pharmacal Research, 27(7), 713-719.
- Traditional Medicinal Plants as a Source of Antituberculosis Drugs: A System Review. (n.d.). National Institutes of Health.
- Pharmacy and Drug Development. (2024). Medires.
- Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (n.d.). PMC.
- Advances in Anti-Tubercular Agents: A Comprehensive Review. (2025).
- In vitro Anti Tubercular Activity and Physicochemical Standardization of Selected Medicinal Plant Extracts. (n.d.). Indian Journal of Pharmaceutical Sciences.
- Mechanisms of Antibiotic Resistance and Novel Therapeutic Approaches for Mycobacterium tuberculosis: A Narrative Review With a Focus on Tuberculosis Mutations in Iran. (2025). PubMed Central.
- Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (n.d.). Frontiers.
- Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. (2025). VeriXiv.
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A Comparative Guide to Catalysts for the Asymmetric Synthesis of 1-(5-Chloro-2-methoxyphenyl)ethanol
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. The chiral alcohol, 1-(5-Chloro-2-methoxyphenyl)ethanol, is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its synthesis is most commonly achieved through the asymmetric reduction of the prochiral ketone, 5-Chloro-2-methoxyacetophenone. The choice of catalyst for this transformation is critical, influencing not only the yield and enantiomeric excess (e.e.) but also the scalability and economic viability of the process.
This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the asymmetric reduction of 5-Chloro-2-methoxyacetophenone. We will delve into the mechanistic intricacies, practical considerations, and performance of three major classes of catalysts: homogeneous metal catalysts, biocatalysts, and chiral borane catalysts. By presenting supporting data from analogous reactions and detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
Overview of Catalytic Systems for Asymmetric Ketone Reduction
The transformation of a prochiral ketone to a chiral alcohol is a well-explored area of asymmetric catalysis. Three main strategies have emerged as the most robust and widely adopted in both academic and industrial settings.
-
Homogeneous Metal Catalysis: This approach utilizes transition metal complexes, most notably Ruthenium (Ru) and Rhodium (Rh), coordinated to chiral ligands. The pioneering work of Noyori on Ru-diamine/diphosphine catalysts for asymmetric (transfer) hydrogenation has set a benchmark in this field.[1][2] These catalysts are known for their high efficiency, broad substrate scope, and predictability.[3][4][5]
-
Biocatalysis: Leveraging the exquisite selectivity of enzymes, biocatalysis offers a green and powerful alternative. Ketoreductases (KREDs) are a class of enzymes that catalyze the reduction of carbonyl compounds with high stereoselectivity.[6] These reactions can be performed using isolated enzymes or whole microbial cells (e.g., yeast, bacteria), which contain the necessary enzymes and cofactor regeneration systems.[7][8][9][10]
-
Chiral Borane Catalysis: The Corey-Bakshi-Shibata (CBS) reduction is a classic and highly reliable method for the enantioselective reduction of ketones.[11][12][13] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF.[14]
Comparative Analysis of Catalytic Performance
The choice of catalyst is a multi-faceted decision that depends on the specific requirements of the synthesis, such as desired enantiomer, scale, cost, and available equipment. The following table provides a comparative overview of the three catalytic systems for the asymmetric reduction of substituted acetophenones, which serves as a strong indicator of their expected performance on 5-Chloro-2-methoxyacetophenone.
| Feature | Homogeneous Metal Catalysis (e.g., Noyori-type Ru/Rh) | Biocatalysis (Ketoreductases/Whole Cells) | Chiral Borane Catalysis (CBS Reduction) |
| Catalyst | Chiral Ru or Rh complexes with ligands like BINAP or TsDPEN. | Isolated ketoreductases (KREDs) or whole microbial cells (e.g., Saccharomyces cerevisiae, Pichia glucozyma). | Chiral oxazaborolidines derived from proline or other amino alcohols. |
| Hydrogen Source | H₂ gas (asymmetric hydrogenation) or isopropanol/formic acid (asymmetric transfer hydrogenation). | Cofactor (NAD(P)H) regenerated in situ, often using a sacrificial alcohol (e.g., isopropanol) or glucose. | Stoichiometric borane reagent (e.g., BH₃·SMe₂, BH₃·THF). |
| Typical Conditions | Mild to moderate temperatures (25-80 °C) and pressures (1-100 atm for H₂). | Mild conditions (ambient temperature and pressure, aqueous media). | Low temperatures (-78 to 25 °C) under inert atmosphere. |
| Enantioselectivity | Generally excellent (>95% e.e.) for a broad range of substrates. | Often excellent (>99% e.e.), but can be substrate-dependent. A wide range of KREDs are available to access both enantiomers. | Typically very high (>95% e.e.) and predictable based on the catalyst stereochemistry. |
| Yield | High to excellent. | Can be very high, but may be affected by substrate/product inhibition or cell viability. | Generally high, but dependent on careful control of stoichiometry and reaction conditions. |
| Advantages | High turnover numbers, well-defined mechanisms, broad substrate scope, predictable stereochemistry. | Environmentally benign (mild conditions, aqueous media), extremely high enantioselectivity, access to both enantiomers. | Predictable stereochemical outcome, high enantioselectivity, commercially available catalysts. |
| Disadvantages | Cost of precious metals and ligands, potential for catalyst poisoning, requires specialized equipment for hydrogenation. | Substrate scope can be limited for some enzymes, requires screening of enzyme libraries, potential for low volumetric productivity. | Requires stoichiometric amounts of borane, sensitive to air and moisture, workup can be more involved. |
In-Depth Discussion and Experimental Protocols
This section provides a more detailed examination of each catalytic system, including their reaction mechanisms and standardized experimental protocols that can be adapted for the asymmetric reduction of 5-Chloro-2-methoxyacetophenone.
Homogeneous Metal Catalysis: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a highly practical method that avoids the need for high-pressure hydrogen gas, instead using hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[2] Noyori-type catalysts, such as Ru(II) complexes with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are particularly effective.[2][15]
Mechanism of Action: The reaction proceeds through a concerted, six-membered transition state involving the Ru-hydride, the diamine ligand, and the ketone substrate. The chiral environment created by the ligand directs the hydride transfer to one of the prochiral faces of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
Experimental Workflow for Asymmetric Transfer Hydrogenation
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Exemplary Protocol for Asymmetric Transfer Hydrogenation:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral Ruthenium catalyst (e.g., RuCl) at a substrate-to-catalyst ratio (S/C) of 200-1000.
-
Add the hydrogen donor, which can be either isopropanol or a 5:2 mixture of formic acid and triethylamine.
-
Add 5-Chloro-2-methoxyacetophenone (1.0 eq).
-
Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) and monitor the progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (if formic acid was used) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting this compound by silica gel column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Biocatalysis with Ketoreductases
Biocatalytic reduction using ketoreductases (KREDs) is an increasingly popular method due to its exceptional selectivity and green credentials.[16][17] KREDs utilize a nicotinamide cofactor (NADH or NADPH) as the hydride source. In a whole-cell system, this cofactor is continuously regenerated by the cell's metabolism, often fueled by a co-substrate like glucose.[7] When using an isolated enzyme, a cofactor regeneration system is typically added, such as an alcohol dehydrogenase and a sacrificial alcohol (e.g., isopropanol).
Mechanism of Action: The ketone substrate binds to the active site of the KRED, where the chiral environment of the enzyme orients the carbonyl group for a stereospecific hydride transfer from the NAD(P)H cofactor. The resulting chiral alcohol is then released.
Biocatalytic Reduction Experimental Workflow
Caption: Workflow for Biocatalytic Ketone Reduction.
Exemplary Protocol for Whole-Cell Bioreduction:
-
In a flask, prepare a culture of a suitable microorganism (e.g., Saccharomyces cerevisiae) in an appropriate growth medium.
-
Once the culture reaches the desired cell density, add 5-Chloro-2-methoxyacetophenone (typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO or ethanol) to a final concentration of 1-10 g/L.
-
Add a co-substrate for cofactor regeneration, such as glucose.
-
Incubate the flask with shaking at a controlled temperature (e.g., 30 °C).
-
Monitor the reaction progress by GC or HPLC analysis of aliquots.
-
After completion, centrifuge the culture to pellet the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product if necessary and determine the enantiomeric excess by chiral HPLC.
Chiral Borane Catalysis: The CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for producing chiral alcohols.[11][14] The reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate to facilitate a highly enantioselective hydride transfer.
Mechanism of Action: The nitrogen atom of the oxazaborolidine catalyst coordinates to the borane, activating it as a hydride donor. The endocyclic boron atom of the catalyst then acts as a Lewis acid, coordinating to the carbonyl oxygen of the ketone. This ternary complex adopts a rigid, chair-like six-membered transition state, where steric interactions between the substituents on the ketone and the catalyst direct the hydride transfer to a specific face of the carbonyl group.
CBS Reduction Experimental Workflow
Caption: Workflow for the Corey-Bakshi-Shibata (CBS) Reduction.
Exemplary Protocol for CBS Reduction:
-
To a flame-dried flask under an inert atmosphere, add a solution of the (R)- or (S)-CBS catalyst (5-10 mol%) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~0.6-1.0 eq) and stir for 10-15 minutes.
-
Add a solution of 5-Chloro-2-methoxyacetophenone (1.0 eq) in anhydrous THF dropwise over a period of time to maintain the low temperature.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, and then remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography and determine the enantiomeric excess by chiral HPLC.
Summary of Expected Performance
While a direct side-by-side comparison for 5-Chloro-2-methoxyacetophenone is not available in the literature, we can extrapolate from data on structurally similar substrates to predict the likely outcomes for each catalytic system. The electron-withdrawing chloro group and the electron-donating methoxy group on the aromatic ring can influence the reactivity and selectivity.
| Catalyst System | Substrate Analogue | Reported Yield | Reported e.e. | Probable Enantiomer | Reference |
| Noyori-type Ru Catalyst | m-Chloroacetophenone | High | 97-98% | (S) or (R) depending on ligand | [2] |
| o-Methoxyacetophenone | 95% | >99% | (S) | [9] | |
| Biocatalyst (Whole Cell) | m-Methoxyacetophenone | 100% | 100% | (S) | [9] |
| Chloroacetophenones | High | >99% | (R) or (S) depending on organism | [18][19] | |
| CBS Reduction | 2-Chloroacetophenone | High | High (predictable) | (R) or (S) depending on catalyst | [14] |
| General Aryl Alkyl Ketones | High | >95% | (R) or (S) depending on catalyst | [12] |
Conclusion and Recommendations
The asymmetric reduction of 5-Chloro-2-methoxyacetophenone to the chiral alcohol this compound can be effectively achieved using several catalytic systems. The optimal choice depends on the specific goals of the research or development program.
-
For rapid, lab-scale synthesis with predictable stereochemistry and high enantioselectivity, the Corey-Bakshi-Shibata (CBS) reduction is an excellent choice. The commercial availability of both enantiomers of the catalyst makes it a convenient and reliable method.
-
For process development and larger-scale synthesis where catalyst efficiency is paramount, asymmetric transfer hydrogenation with a Noyori-type Ruthenium catalyst is highly recommended. These systems offer high turnover numbers and avoid the use of stoichiometric borane reagents.
-
For environmentally friendly processes and access to very high enantiopurity, biocatalysis with ketoreductases or whole cells is the premier option. While it may require initial screening to identify the optimal enzyme or microbial strain, the mild reaction conditions and potential for high performance make it a very attractive approach, especially for industrial applications.
It is always advisable to conduct small-scale screening experiments to determine the most effective catalyst and optimal reaction conditions for any new substrate. This comparative guide, along with the provided protocols, should serve as a valuable starting point for any researcher embarking on the synthesis of chiral this compound.
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]
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Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. (2015). ResearchGate. [Link]
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Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. (2021). ResearchGate. [Link]
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Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. (2007). ResearchGate. [Link]
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Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). PMC. [Link]
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Comparative green analysis between different catalytic methodologies used in stereoselective reduction reaction of acetophenone. (2023). ResearchGate. [Link]
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Multigram Scale Enzymatic Synthesis of ( R )-1-(4′-Hydroxyphenyl)ethanol Using Vanillyl Alcohol Oxidase. (2018). ResearchGate. [Link]
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Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. (2021). PMC. [Link]
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Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2019). MDPI. [Link]
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Chemo-enzymatic route for (R)-terbutaline hydrochloride based on microbial asymmetric reduction of a substituted α-chloroacetophenone derivative. (2014). ResearchGate. [Link]
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An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. (2017). RSC Publishing. [Link]
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Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. (2022). Frontiers. [Link]
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Stereoselective Synthesis of Chiral Molecules. (2021). Encyclopedia.pub. [Link]
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Whole cells in enantioselective reduction of benzyl acetoacetate. (2013). ResearchGate. [Link]
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Multigram Scale Enzymatic Synthesis of (R)‐1‐(4′‐Hydroxyphenyl)ethanol Using Vanillyl Alcohol Oxidase. (2018). SciSpace. [Link]
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Experimental transition state for the Corey–Bakshi–Shibata reduction. (2014). ResearchGate. [Link]
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Reduction of acetophenone by ketoreductase from Thermus thermophilus... (2016). ResearchGate. [Link]
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Marked improvement in the asymmetric reduction of 2-hydroxyacetophenone with mut-AcCR in a biphasic system. (2021). ResearchGate. [Link]
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Preparation of (R)-2-chloro-1-(m-chlorophenyl)ethanol by Lipozyme TL IM-catalyzed second resolution. (2012). ResearchGate. [Link]
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Organocatalytic Enantioselective Construction of Chiral Tetraarylmethanes from 4-(2-Hydroxyphenyl)benzyl Alcohols. (2022). ResearchGate. [Link]
- Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Author's personal collection.
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Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. (2013). J. Am. Chem. Soc.[Link]
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Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. (2022). MDPI. [Link]
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CBS catalyst. Grokipedia. [Link]
-
Photoredox/Enzymatic Catalysis Enabling Redox-Neutral Decarboxylative Asymmetric C–C Coupling for Asymmetric Synthesis of Chiral 1,2-Amino Alcohols. (2020). PMC. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-(5-Chloro-2-methoxyphenyl)ethanol: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical extends far beyond the confines of an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe and compliant disposal of 1-(5-Chloro-2-methoxyphenyl)ethanol, a halogenated aromatic alcohol. By understanding the chemical's inherent properties and adhering to established best practices, you can ensure the safety of yourself, your colleagues, and the environment.
Hazard Assessment and Chemical Profile
Structural Rationale for Hazard Classification:
-
Halogenated Organic Compound: The presence of a chlorine atom designates this compound as a halogenated organic. These compounds are often persistent in the environment and can have toxic effects. As such, they are typically considered hazardous waste.[1][2][3]
-
Aromatic Ring: The benzene ring suggests potential for reactivity and specific toxicological properties that necessitate careful handling.
-
Alcohol Functional Group: The ethanol moiety indicates that the compound is likely a liquid at room temperature and may be flammable.[4][5]
Based on these structural features, this compound should be handled with the same precautions as other hazardous halogenated organic compounds.
Assumed Hazard Profile:
| Property | Anticipated Hazard | Justification |
| Physical State | Liquid | Presence of the ethanol group. |
| Flammability | Likely Flammable/Combustible Liquid | Ethanol is highly flammable.[4][5] |
| Toxicity | Potential for acute and chronic toxicity | Halogenated aromatic compounds can exhibit toxicity.[1] |
| Environmental Hazard | Potentially persistent and harmful to aquatic life | Halogenated organics are known for their environmental persistence. |
| Reactivity | May react with strong oxidizing agents | Common for organic alcohols. |
Disclaimer: This hazard profile is an educated estimation based on chemical structure. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal hazard assessment and to obtain any available internal safety data.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate personal protective equipment must be worn.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.[6]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. Always inspect gloves for any signs of degradation or perforation before use.[4][6]
-
Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact.[6]
-
Respiratory Protection: All handling of this compound, especially during transfer and disposal, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6][7]
Segregation and Waste Collection: The Cornerstone of Compliance
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[8]
Key Principles:
-
Halogenated vs. Non-Halogenated: this compound must be disposed of in a designated halogenated organic waste container.[1][2][9] Never mix halogenated waste with non-halogenated organic waste. The disposal costs and procedures for these two streams are significantly different.[9]
-
Liquid vs. Solid: Dispose of liquid this compound in a designated liquid waste container. Any solid materials contaminated with this chemical (e.g., contaminated silica gel, filter paper) should be collected in a separate, clearly labeled solid waste container.[8]
-
Avoid Incompatibles: Do not mix this compound with strong acids, bases, or oxidizing agents in the same waste container.[8]
Step-by-Step Disposal Protocol
Materials:
-
Appropriate PPE (see Section 2)
-
Designated and properly labeled halogenated organic liquid waste container
-
Chemical fume hood
-
Spill kit appropriate for flammable organic liquids
Procedure:
-
Work in a Fume Hood: Conduct all steps of the waste transfer within a certified chemical fume hood.[6]
-
Prepare the Waste Container:
-
Ensure the designated halogenated organic waste container is made of a compatible material (e.g., high-density polyethylene or glass).[10]
-
The container must be in good condition, with a secure, tight-fitting lid.[10][11]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Toxic").[1][11][12]
-
-
Transfer the Waste:
-
Carefully pour the this compound from your experimental container into the designated waste container.
-
Use a funnel to minimize the risk of spills.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Seal and Store:
-
Securely close the lid of the waste container immediately after adding the waste.[1][11][13]
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[12][13] This area should be away from heat sources and direct sunlight.[14]
-
Ensure the SAA provides secondary containment to capture any potential leaks.[11][15]
-
-
Decontaminate and Dispose of Empties:
-
Rinse the empty container that originally held the this compound three times with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as halogenated organic waste.
-
Once triple-rinsed, the container can typically be disposed of as non-hazardous waste, but consult your institutional guidelines.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the full hazardous waste container.[13] Follow their specific procedures for waste manifest and pickup.
-
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills (inside a fume hood):
-
Alert personnel in the immediate area.
-
Use an absorbent material from a chemical spill kit (e.g., vermiculite or sand) to contain and absorb the liquid.[5][6]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4]
-
Wipe the area with a suitable solvent and paper towels. Dispose of the cleaning materials as hazardous waste.
-
-
Large Spills (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your supervisor and the institutional EHS department.
-
Prevent entry to the affected area.
-
Allow trained emergency personnel to handle the cleanup.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
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Personal protective equipment for handling 1-(5-Chloro-2-methoxyphenyl)ethanol
Initiating Safety Protocol Research
I'm starting a deep dive to find the safety data sheet (SDS) for 1-(5-Chloro-2-methoxyphenyl)ethanol. It's crucial for understanding handling, storage, and hazards. I'll supplement that with broader laboratory safety guidelines and PPE recommendations from sources like OSHA.
Expanding Safety Guide Scope
I'm now expanding my search to include general lab safety, PPE from OSHA and CDC, and waste disposal for halogenated organics. I am also working on structuring the guide, starting with chemical introduction, PPE, procedures, decontamination, and disposal protocols. I'm focusing on synthesizing the information, to provide reasoning for PPE choices and procedures. I'll create detailed tables and Graphviz diagrams to illustrate workflows.
Deepening Information Gathering
My focus is to gather the safety data sheet for the compound and other safety information. I'm expanding my search for general lab guidelines and PPE recommendations from OSHA and CDC. I'll search for information on waste disposal of halogenated organic compounds. I'm also structuring the guide with an introduction to the chemical and hazards. I will include PPE, procedures, decontamination, and waste disposal protocols. I'm focusing on synthesis, to provide reasoning.
Defining PPE Requirements
I'm working on a comprehensive PPE guide tailored for this compound. My focus is structuring the document logically and providing deep technical detail to assist researchers, scientists, and drug development professionals. I'm prioritizing clear explanations for each PPE recommendation.
Inferring Potential Hazards
I've been analyzing related compound SDSs, since the specific SDS for "this compound" wasn't readily available. I'm focusing on similar structures like "2-Methoxy benzyl alcohol" and "1-(4-Methoxyphenyl)ethanol". Using PubChem's GHS data and structure-activity relationships, I'm now forming preliminary hazard assessments for this compound.
Developing Guide Structure
I am now designing the guide's structure to focus on the key components. I've decided to incorporate in-text citations, a comprehensive reference list with active URLs, and tables for quantitative information to ensure a robust and informative guide. I plan on including step-by-step protocols and Graphviz diagrams to enhance clarity and provide practical application of safety practices. This involves developing an introduction, a hazard assessment, and PPE recommendations based on the compound's structure.
Outlining Safety Protocols
I'm now structuring the guide to cover all crucial PPE aspects for this compound. It will detail eye/face protection, hand protection with a glove selection table, body protection, and respiratory protection requirements. The document will logically explain why certain PPE is needed, to provide a clear technical reasoning for the user. I'll focus on lab coats, long pants, and closed-toe shoes.
Developing Guide Structure
I'm now structuring the guide's components. I've decided on an introduction, hazard assessment, and PPE recommendations based on compound structure. Detailed protocols and Graphviz diagrams for clarity will be incorporated. Step-by-step donning and doffing instructions are now integrated into the operational section.
Formulating a Comprehensive Guide
I'm now integrating information from similar compound SDSs to shape the guide's content. I'm focusing on inferred hazard assessments and tailoring PPE recommendations. The guide structure is finalized, with specific sections on hazard assessment, PPE selection, operational plans, and emergency procedures. I'm prioritizing clarity and a logical flow for the user. I'll include a step-by-step donning/doffing process and a waste disposal protocol. I'm now drafting the introduction and will draft the specific sections based on my plan.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
